5-Fluoro-2-methoxy-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
BLMGBCQPIVJIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Note on the Subject Compound
This guide addresses the chemical properties and applications of fluorinated benzoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. It is important to note that while the topic requested is 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5) , a comprehensive search of scientific literature and chemical databases has revealed very limited specific information on this particular substituted isomer.
Therefore, to provide a valuable and contextually relevant technical resource, this guide will focus on the well-documented and structurally related analogs: 5-Fluoro-2-methoxybenzoic acid and 5-Fluoro-2-methylbenzoic acid . The properties and reactivities of these compounds offer significant insights into the likely characteristics and potential applications of the target molecule. The strategic placement of fluoro, methoxy, and methyl groups on the benzoic acid scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these analogs crucial for understanding structure-activity relationships in drug design.
Part 1: Physicochemical and Spectroscopic Properties of Analog Compounds
The physicochemical properties of these building blocks are fundamental to their application in synthesis and drug discovery. The electron-withdrawing nature of the fluorine atom and the electron-donating, sterically influential methoxy and methyl groups dictate the reactivity and biological interactions of these molecules.
Table 1: Comparative Physicochemical Properties
| Property | 5-Fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methylbenzoic acid |
| CAS Number | 394-04-7 | 33184-16-6 |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₂ |
| Molecular Weight | 170.14 g/mol [1] | 154.14 g/mol |
| Appearance | Off-white to white powder/solid[1][2] | White to light yellow powder/crystal |
| Melting Point | 87-91 °C[2] | 130-132 °C |
| Boiling Point | 294.0 ± 20.0 °C (Predicted)[2] | Not available |
| Water Solubility | Insoluble[2] | Not available |
| pKa | 3.75 ± 0.10 (Predicted)[2] | Not available |
Note: Data for 5-Fluoro-2-methylbenzoic acid is compiled from various chemical supplier specifications, which are generally less detailed than dedicated chemical property databases.
Part 2: Synthesis and Reactivity
The synthesis of these fluorinated benzoic acids is crucial for their availability as building blocks in more complex molecular architectures.
Synthesis of 5-Fluoro-2-methoxybenzoic Acid
A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. This straightforward protocol offers high yields and purity.
Experimental Protocol: Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 5-fluoro-2-methoxybenzoate in a 1:2 (v/v) solution of 10% potassium hydroxide in methanol.[2]
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2-3 with 2M hydrochloric acid, which will precipitate a white solid.[2]
-
-
Isolation:
-
Collect the solid precipitate by filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum to yield 5-fluoro-2-methoxybenzoic acid.[2]
-
Causality in Experimental Choices:
-
Base-Catalyzed Hydrolysis: The use of potassium hydroxide in a methanol/water system provides the nucleophilic hydroxide ions necessary to attack the electrophilic carbonyl carbon of the ester, leading to saponification.
-
Acidic Work-up: Acidification of the reaction mixture protonates the resulting carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 5-Fluoro-2-methoxybenzoic acid.
Reactivity and Key Transformations
-
Amide Bond Formation: The carboxylic acid moiety is readily converted into an acid chloride using reagents like thionyl chloride or oxalyl chloride.[3] This activated intermediate can then react with amines to form amide bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).
-
Nitration: The aromatic ring can undergo electrophilic substitution, such as nitration. For instance, 5-fluoro-2-methylbenzoic acid can be nitrated, and this derivative serves as a precursor for more complex molecules.[4]
-
Annulation Reactions: In the presence of bimetallic catalysts (e.g., Iridium/Copper), these benzoic acids can react with saturated ketones to form phthalides, which are valuable scaffolds in dyes and fungicides.[5]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability. Consequently, fluorinated benzoic acids are valuable building blocks in pharmaceutical research.
Role as a Key Intermediate
-
Antiviral Agents: Derivatives of 5-fluoro-2-methoxybenzoic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1]
-
Anticancer Therapeutics: Compounds synthesized from these fluorinated benzoic acids have shown antiproliferative activity.[1] Some derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and inducing apoptosis in cancer cells.[5]
-
Enzyme Inhibition: 5-Fluoro-2-methylbenzoic acid has been used in fragment-based drug discovery efforts targeting enzymes such as phosphoglycerate dehydrogenase (PHGDH), which is implicated in certain cancers.
Illustrative Signaling Pathway Involvement
Caption: Generalized mechanism of action for derived therapeutic agents.
Part 4: Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential when handling these compounds.
-
Hazards: 5-Fluoro-2-methoxybenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Conclusion
While specific data on 5-Fluoro-2-methoxy-4-methylbenzoic acid is sparse, a detailed examination of its close structural analogs provides a robust framework for understanding its likely chemical properties and potential applications. The strategic fluorination of benzoic acid derivatives continues to be a highly productive area of research, yielding valuable intermediates for the development of novel therapeutics and advanced materials. Further investigation into the specific properties of the 4-methyl substituted isomer is warranted to fully explore its potential.
References
- Information not available for the specific compound.
- Information not available for the specific compound.
- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
- Information not available for the specific compound.
- Information not available for the specific compound.
- Information not available for the specific compound.
- Information not available for the specific compound.
- Information not available for the specific compound.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Sources
- 1. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 2. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
CAS number for 5-Fluoro-2-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic Acid
A Note to the Reader: This guide focuses on 5-Fluoro-2-methoxybenzoic acid (CAS RN: 394-04-7). While the initial topic of interest was 5-Fluoro-2-methoxy-4-methylbenzoic acid, publicly available, in-depth technical information on this specific molecule is limited. However, 5-Fluoro-2-methoxybenzoic acid is a closely related and well-documented compound with significant applications in research and development. The principles, protocols, and applications detailed herein are therefore of high relevance to researchers and scientists in the field of medicinal chemistry and drug discovery.
Introduction
5-Fluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of 5-Fluoro-2-methoxybenzoic acid, detailing its chemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical development.
Physicochemical Properties
The unique substitution pattern of 5-Fluoro-2-methoxybenzoic acid governs its reactivity and physical characteristics. The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid, while the methoxy group can modulate the molecule's conformation and lipophilicity. These properties are crucial for its utility as a versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 394-04-7 | [4][5][6][7] |
| Molecular Formula | C8H7FO3 | [4][6][7] |
| Molecular Weight | 170.14 g/mol | [4][5][7] |
| Melting Point | 87-91 °C | [1][4][5] |
| Boiling Point | 294.0 ± 20.0 °C (Predicted) | [1][4] |
| Density | 1.307 ± 0.06 g/cm3 (Predicted) | [1][4] |
| pKa | 3.75 ± 0.10 (Predicted) | [1][4] |
| Water Solubility | Insoluble | [1][4] |
| Appearance | White to light yellow powder/crystal | [8] |
Synthesis of 5-Fluoro-2-methoxybenzoic acid
The synthesis of 5-Fluoro-2-methoxybenzoic acid can be achieved through the hydrolysis of its corresponding methyl ester, Methyl 5-fluoro-2-methoxybenzoate.[4] This straightforward and high-yielding protocol makes the target compound readily accessible for research and development purposes.
Experimental Protocol: Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate[4]
-
Reaction Setup: To a solution of Methyl 5-fluoro-2-methoxybenzoate (0.61 g), add a 10% potassium hydroxide solution in methanol (V/V = 1:2).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, remove the methanol by distillation under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2-3 using a 2M hydrochloric acid solution, which will result in the precipitation of a white solid.
-
-
Isolation and Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with deionized water.
-
Dry the purified product under a vacuum.
-
-
Yield: This process typically results in a 96% yield of 5-Fluoro-2-methoxybenzoic acid.[4]
Caption: Synthetic workflow for 5-Fluoro-2-methoxybenzoic acid.
Applications in Drug Discovery and Organic Synthesis
5-Fluoro-2-methoxybenzoic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals.[1] Its functional groups allow for a range of chemical transformations, making it a versatile building block for creating more complex molecules.
Key Applications:
-
Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticancer agents.[1] For instance, it is used in the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a Bruton's Tyrosine Kinase (BTK) inhibitor.[9]
-
Peptide Synthesis: 5-Fluoro-2-methoxybenzoic acid is utilized in solution-phase peptide synthesis.[5][10]
-
Organic Synthesis: It serves as a versatile building block for the preparation of a wide range of organic compounds with diverse applications, including specialty chemicals and dyes.[1]
The following diagram illustrates the central role of 5-Fluoro-2-methoxybenzoic acid as a precursor in the synthesis of advanced pharmaceutical intermediates.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety and Handling
5-Fluoro-2-methoxybenzoic acid is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation.[5][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[5] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
5-Fluoro-2-methoxybenzoic acid is a fundamentally important building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for the development of novel pharmaceuticals and other high-value chemical entities. As drug discovery continues to leverage the benefits of fluorination, the importance of versatile intermediates like 5-Fluoro-2-methoxybenzoic acid is set to grow.
References
- Advanced ChemBlocks. (2026, February 8). 5-Fluoro-4-methoxy-2-methylbenzoic acid.
-
LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]
-
PubChem. 5-Fluoro-2-methoxybenzoic acid. [Link]
- Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 5. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
- 6. 5-fluoro-2-methoxybenzoic acid | CAS 394-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 10. 5-氟-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Structural Analysis Guide: 5-Fluoro-2-methoxy-4-methylbenzoic Acid
The following technical guide is structured to serve as a definitive reference for the structural elucidation and analytical characterization of 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5) .
Executive Summary: The Scaffold Architecture
In modern medicinal chemistry, the 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold represents a highly specific "push-pull" electronic system. The interplay between the electron-donating methoxy group (EDG) at the ortho position and the electron-withdrawing fluorine (EWG) at the meta position creates a unique electrostatic potential map, making this molecule a critical intermediate for next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
For the analytical scientist, the challenge lies not in identifying the functional groups, but in rigorously proving the regiochemistry . With a tetra-substituted benzene ring, distinguishing this specific isomer from its congeners (e.g., 4-fluoro-2-methoxy-5-methylbenzoic acid) requires a mastery of scalar coupling analysis, particularly
This guide provides a self-validating protocol to confirm the structure of CAS 1427395-52-5 with absolute certainty.
Molecular Architecture & Theoretical Properties
Before initiating wet-lab protocols, we must establish the theoretical baseline to which our experimental data will be compared.
| Property | Value / Characteristic | Structural Implication |
| Formula | Unsaturation Number = 5 (Benzene + Carbonyl) | |
| Mol.[1][2][3][4] Weight | 184.16 g/mol | Monoisotopic Mass: 184.0536 |
| pKa (Calc) | ~3.8 | Acidic strength modulated by 5-F (-I effect) and 2-OMe (+M effect). |
| LogP | ~2.1 | Moderate lipophilicity; suitable for Reverse Phase HPLC. |
| H-Bonding | 1 Donor / 4 Acceptors | Potential for intramolecular H-bond (COOH |
Electronic Environment Analysis
The 2-methoxy group exerts a strong mesomeric donation (+M) to positions 3 and 5, while the 5-fluorine atom exerts a strong inductive withdrawal (-I). This creates a shielded environment for the proton at C3 and a deshielded, inductively perturbed environment for the proton at C6.
Comprehensive Spectroscopic Characterization
NMR Elucidation Strategy (The "Smoking Gun")
The definitive proof of this structure relies on the Spin-Spin Coupling Constants (
Predicted
H NMR Profile (DMSO-d
, 400 MHz)
The molecule possesses two aromatic protons: H3 and H6 .
-
H6 (The Ortho-Coupled Proton):
-
Position: Para to the COOH, Ortho to the Fluorine.
-
Signal: Doublet (
). -
Coupling:
(Three-bond coupling). -
Magnitude: 8.0 – 12.0 Hz .
-
Shift: ~7.4 – 7.6 ppm (Deshielded by COOH and F).
-
-
H3 (The Meta-Coupled Proton):
-
Position: Meta to the Fluorine, Ortho to the Methoxy.
-
Signal: Doublet (
). -
Coupling:
(Four-bond coupling). -
Magnitude: 5.0 – 7.0 Hz .
-
Shift: ~6.8 – 7.0 ppm (Shielded by OMe).
-
Critical Validation Step: If you observe two singlets, your regioisomer is incorrect (likely the 4-fluoro-5-methyl isomer where protons are para to F). If you observe two large doublets (>8Hz), the protons are likely both ortho to F. The specific pattern of one large coupling (
C NMR &
F Decoupling
To confirm the carbon backbone, observe the C-F coupling constants:
-
C5 (Ipso):
Hz (Doublet). -
C4/C6 (Ortho):
Hz. -
C1/C3 (Meta):
Hz.
Mass Spectrometry Fragmentation Logic
Using HRMS (ESI-), the parent ion
Fragmentation Pathway:
-
Decarboxylation: Loss of
( ). -
Demethylation: Loss of
radical from the methoxy group (often observed in radical cations) or loss of (formaldehyde) via rearrangement. -
Fluorine Retention: The C-F bond is strong; fragments retaining the fluorine atom (mass shift of 19 Da relative to non-fluorinated analogs) confirm the halogen's presence on the core.
Visualization of Analytical Logic
The following diagram illustrates the decision tree for confirming the regioisomerism using NMR data.
Figure 1: NMR decision tree for distinguishing the 5-fluoro-2-methoxy-4-methyl isomer from other congeners based on H-F coupling constants.
Experimental Protocols
HPLC Purity Analysis Method
This method is designed to separate the target acid from potential de-methylated impurities (5-fluoro-2-hydroxy...) or regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
-
Expected Retention: The target compound (OMe, Me) is less polar than the hydroxy-impurity but more polar than the non-fluorinated analog. Expect elution at ~60-70% B.
Crystal Habit & Solubility
-
Appearance: Typically an off-white to pale yellow crystalline powder.
-
Solubility:
-
High: DMSO, Methanol, Ethyl Acetate.
-
Low: Water (acidic pH), Hexanes.
-
Protocol: For NMR, dissolve ~10 mg in 0.6 mL DMSO-d
. Ensure complete dissolution to avoid line broadening.
-
Synthesis Context (Reverse Engineering)
Understanding the synthesis aids in impurity profiling. This molecule is typically accessed via:
-
Electrophilic Fluorination: Fluorination of 2-methoxy-4-methylbenzoic acid using Selectfluor. Impurity Risk: Regioisomers fluorinated at position 3.[1]
-
Lithiation/Carboxylation: Lithiation of 1-fluoro-4-methoxy-2-methylbenzene followed by
quench. Impurity Risk: Unreacted starting material.
By monitoring for these specific impurities using the HPLC method above, you ensure the integrity of the building block for downstream applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71313462 (Related Isomer: 5-Fluoro-2-methoxybenzoic acid). Retrieved from [Link]
-
Reich, H. J. (2023). Coupling Constants: Fluorine-Proton Couplings.[4] University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Standard reference for J-coupling values).
Sources
- 1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 2. chem960.com [chem960.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Biological Activity of 5-Fluoro-2-methoxy-4-methylbenzoic Acid Derivatives
Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's profile. These enhancements often manifest as improved metabolic stability, increased lipophilicity for better membrane permeability, and modulated binding affinity for target proteins.[1][2] When this powerful halogen is integrated into the versatile benzoic acid scaffold, a privileged structure in numerous pharmaceuticals, a promising class of compounds emerges.[1][3]
This technical guide provides an in-depth exploration of derivatives originating from the 5-Fluoro-2-methoxy-4-methylbenzoic acid core. We will dissect the synthesis strategies, delve into the multifaceted biological activities, analyze structure-activity relationships (SAR), and provide validated experimental protocols relevant to the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
Synthetic Strategies and Workflow
The generation of a diverse library of derivatives from the 5-Fluoro-2-methoxy-4-methylbenzoic acid core is fundamental to exploring its therapeutic potential. The primary point of modification is the carboxylic acid group, which can be readily converted into a variety of functional groups, most commonly amides and esters, through well-established synthetic protocols.
A general approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which can then be reacted with a wide range of nucleophiles (e.g., primary or secondary amines) to yield the corresponding amide derivatives.[4] This modular approach allows for the systematic introduction of diverse chemical moieties to probe the structure-activity landscape.
Caption: Logical flow for induction of apoptosis by an anticancer agent. [1]
Anti-inflammatory and Analgesic Activity
The benzoic acid scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. [5]Its derivatives, particularly those with fluorine substitution, are actively researched for their potential to treat pain and inflammation with improved efficacy and side-effect profiles. [5][6] Mechanism: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). [7]These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By binding to the active site of COX enzymes, these derivatives can block prostaglandin production, thereby exerting their anti-inflammatory and analgesic effects. Quantum chemical methods have been used to model the binding of benzoic acids to cyclooxygenase, suggesting that electrostatic interactions play a crucial role. [7]Fluorinated benzofuran derivatives, for example, have been shown to suppress inflammation by inhibiting COX-2 expression and decreasing the secretion of inflammatory mediators like IL-6 and prostaglandin E2. [8]
Antimicrobial Activity
While less explored for this specific core, related fluorinated heterocyclic compounds have shown significant antimicrobial and antifungal activities. [2][9]Structure-activity relationship (SAR) studies indicate that the presence of electron-donating or electron-withdrawing substituents, such as fluorine, can significantly affect antimicrobial potency. [2][9]This suggests that derivatives of 5-Fluoro-2-methoxy-4-methylbenzoic acid could be promising leads for the development of new anti-infective agents.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of a derivative and its biological activity is crucial for rational drug design. [3]For the 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold, each component plays a distinct role.
-
Benzoic Acid Core : The carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of target enzymes or receptors. [3][10]2. Fluorine Atom (C5) : The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and influence the electronic properties of the aromatic ring. Its presence often enhances metabolic stability and membrane permeability. [1]3. Methoxy Group (C2) : This group can influence activity through steric and electronic effects. A methoxy group at the 2-position has been shown in some benzoic acid series to have a negative effect on α-amylase inhibition, demonstrating the positional importance of substituents. [11]4. Methyl Group (C4) : As a lipophilic, electron-donating group, the methyl group can impact the molecule's ability to cross cell membranes and can introduce steric effects that may enhance or hinder binding to a biological target. [3]5. Derivative Moiety (R-group) : The group attached via an amide or ester linkage is the most significant point of variation. Its size, charge, hydrophobicity, and hydrogen-bonding capacity will ultimately fine-tune the compound's potency and selectivity for its target. For instance, in N-substituted benzamides, electron-donating groups on the N-phenyl ring can lead to a significant increase in anticancer potency. [12]
Caption: Key structural components influencing biological activity.
Data Presentation
The systematic evaluation of synthesized derivatives is essential for identifying lead compounds. Data is typically presented in tabular format to allow for direct comparison of potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Illustrative Antiproliferative Activity of Benzoic Acid Derivatives (Note: This data is representative and based on related N-substituted benzamide series to illustrate SAR principles. [12]It does not represent compounds derived directly from 5-Fluoro-2-methoxy-4-methylbenzoic acid.)
| Compound ID | R-Group on Amide | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| 1a | -Phenyl | > 50 | > 50 |
| 1b | -2-Fluorophenyl | 15.6 | 21.3 |
| 1c | -2-Chlorophenyl | 12.8 | 18.5 |
| 1d | -2-Aminophenyl | 2.1 | 3.5 |
| 1e | -2-Hydroxyphenyl | 1.8 | 2.9 |
| Ref. Drug | MS-275 | 2.5 | 4.1 |
Analysis: The illustrative data demonstrates key SAR trends. The unsubstituted phenyl ring (1a) is inactive. Halogen substitutions at the 2-position (1b, 1c) confer moderate activity. Critically, electron-donating groups like amino (1d) and hydroxyl (1e) at the 2-position significantly enhance potency, surpassing the reference drug. [12]This highlights the profound impact of substituent choice and position on biological activity.
Key Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are representative of standard methodologies used in the synthesis and evaluation of benzoic acid derivatives.
Protocol 1: Synthesis of an N-Aryl Amide Derivative
Objective: To synthesize an N-aryl amide derivative from 5-Fluoro-2-methoxy-4-methylbenzoic acid for biological screening.
Materials:
-
5-Fluoro-2-methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Substituted Aniline (e.g., 2-fluoroaniline)
-
Triethylamine (TEA) or Pyridine
-
Round bottom flask, condenser, magnetic stirrer, dropping funnel
-
Standard workup and purification supplies (separatory funnel, silica gel for chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of 5-Fluoro-2-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction completion by TLC.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-fluoro-2-methoxy-4-methylbenzoyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired aniline (e.g., 2-fluoroaniline, 1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. [4]6. Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure N-aryl amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized derivatives on a human cancer cell line (e.g., MCF-7). [12] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [12]
Conclusion
The 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The strategic placement of the fluoro, methoxy, and methyl groups provides a unique electronic and steric profile that can be leveraged for targeted drug design. By employing modular synthetic strategies and systematic biological evaluation, derivatives of this core structure have shown potential across critical therapeutic areas, including oncology and inflammatory diseases. Future research focusing on the diversification of the derivative library and elucidation of specific molecular targets will be crucial in translating the potential of these compounds into clinically effective treatments.
References
- Ngo Bum, E., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Nuhrich, A., et al. (1994). Fluorenylalkanoic and benzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Journal of Medicinal Chemistry.
- Ohno, T., et al. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Archiv der Pharmazie.
- Li, Y., et al. (2022).
- Al-Ostath, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Shibu, S., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Podyachev, S., et al. (2023).
- Al-Ostath, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Sotriffer, C., et al. (1998). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed.
- Li, Y., et al. (2023).
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (2022). Google Patents.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved February 18, 2026, from [Link]
- Glamoćlija, J., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fluorenylalkanoic and benzoic acids as novel inhibitors of cell adhesion processes in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. iomcworld.com [iomcworld.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profile of 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Predictive and Methodological Guide
Introduction
5-Fluoro-2-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its successful application and for ensuring the integrity of subsequent research. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.
While comprehensive, peer-reviewed spectroscopic data for 5-Fluoro-2-methoxy-4-methylbenzoic acid is not yet widely available in the public domain, this guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a robust, predictive analysis of the expected spectroscopic data based on first principles and data from analogous structures. Furthermore, it outlines the detailed experimental protocols necessary to acquire and validate this data, ensuring a self-validating system for the characterization of this and similar molecules.
This guide is structured to provide not just the "what" but the "why" behind the predicted data and experimental choices, reflecting a synthesis of theoretical knowledge and practical, field-proven insights.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 5-Fluoro-2-methoxy-4-methylbenzoic acid, with its distinct electronic and steric environment, gives rise to a unique spectroscopic signature. Understanding the interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, the electron-withdrawing and spin-active fluorine (-F) atom, and the carboxylic acid (-COOH) group is key to interpreting its spectra.
Caption: Chemical structure of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5-Fluoro-2-methoxy-4-methylbenzoic acid in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy and methyl protons, and the carboxylic acid proton.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Aromatic H-6 | 7.5 - 7.8 | Doublet | JH-F ≈ 7-9 Hz |
| Aromatic H-3 | 6.8 - 7.1 | Doublet | JH-F ≈ 9-11 Hz |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | - |
Interpretation and Causality
-
Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic downfield chemical shift. Its broadness is a consequence of chemical exchange with residual water in the solvent.
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments. H-6 is ortho to the electron-withdrawing carboxylic acid group, which deshields it, shifting it further downfield. H-3 is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. Both protons will exhibit coupling to the fluorine atom. The coupling constant for H-3, which is meta to the fluorine, is expected to be larger than that for H-6, which is para to the fluorine.
-
Methoxy and Methyl Protons: These protons will appear as sharp singlets as they are not coupled to any other protons. Their chemical shifts are in the expected regions for methoxy and methyl groups attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methoxy-4-methylbenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy: The Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to single lines for each unique carbon environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |
| Carboxylic Acid (-C=O) | 165 - 175 | No |
| Aromatic C-5 | 158 - 162 | Yes (Large ¹JC-F) |
| Aromatic C-2 | 155 - 159 | Yes (²JC-F) |
| Aromatic C-4 | 135 - 140 | Yes (²JC-F) |
| Aromatic C-6 | 120 - 125 | Yes (³JC-F) |
| Aromatic C-1 | 118 - 122 | Yes (³JC-F) |
| Aromatic C-3 | 110 - 115 | Yes (²JC-F) |
| Methoxy (-OCH₃) | 55 - 60 | No |
| Methyl (-CH₃) | 15 - 20 | No |
Interpretation and Causality
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
C-5: Directly bonded to the highly electronegative fluorine atom, this carbon will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.
-
C-2 and C-4: These carbons are attached to the electron-donating methoxy and methyl groups, respectively, and will also show coupling to the fluorine atom.
-
C-1, C-3, and C-6: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents and will also show smaller C-F couplings.
-
-
Methoxy and Methyl Carbons: These aliphatic carbons appear in their expected upfield regions.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be beneficial.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The spectral width should be set to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C stretch (Aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| C-O stretch (Carboxylic Acid & Methoxy) | 1200 - 1320 | Strong |
| C-F stretch | 1100 - 1250 | Strong |
Interpretation and Causality
-
O-H Stretch: The broad and intense absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1][2]
-
C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid. Its exact position can be influenced by conjugation and hydrogen bonding.[1]
-
Aromatic C=C Stretches: The absorptions in the 1450-1620 cm⁻¹ region are indicative of the benzene ring.
-
C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O stretches of the carboxylic acid and methoxy group, as well as the C-F stretch.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added.
-
The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Caption: A typical workflow for the spectroscopic characterization of a small molecule.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₉FO₃
-
Exact Mass: 184.0536
-
Molecular Weight: 184.16
-
Expected Fragmentation:
-
Loss of -OH (M-17)
-
Loss of -OCH₃ (M-31)
-
Loss of -COOH (M-45)
-
Decarboxylation (loss of CO₂) followed by loss of a proton (M-45) is a common fragmentation pathway for benzoic acids.
-
Interpretation and Causality
The molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) will confirm the molecular weight of the compound. The fragmentation pattern provides further structural information. For example, the loss of a methoxy radical is a common fragmentation for methoxy-substituted aromatics. The loss of the carboxylic acid group is also a characteristic fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode. Positive ion mode is likely to show [M+H]⁺, while negative ion mode may show [M-H]⁻.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing:
-
Determine the m/z of the molecular ion.
-
Use the instrument software to calculate the elemental composition from the accurate mass.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 5-Fluoro-2-methoxy-4-methylbenzoic acid, grounded in the fundamental principles of spectroscopic analysis. The detailed experimental protocols offer a clear and robust methodology for acquiring this data. By following these guidelines, researchers can confidently undertake the structural elucidation of this and other novel substituted benzoic acids, ensuring the accuracy and reliability of their findings. The synergy of these spectroscopic techniques provides a powerful toolkit for the unambiguous characterization of complex organic molecules, which is a critical step in the journey of drug discovery and materials science innovation.
References
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (URL: [Link])
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. (URL: [Link])
Sources
The Enigmatic Mechanistic Profile of 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Technical Guide for Preclinical Investigation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Benzoic Acid Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide addresses 5-Fluoro-2-methoxy-4-methylbenzoic acid , a compound for which the mechanism of action is not yet elucidated in publicly accessible literature. The absence of established data presents a unique scientific challenge and an opportunity for pioneering research.
This document, therefore, deviates from a conventional review of known mechanisms. Instead, it serves as a comprehensive technical roadmap for the preclinical investigation of this compound. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related benzoic acid derivatives, we will construct a logical framework of hypothesized mechanisms of action and detail the rigorous experimental protocols required for their validation. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for inquiry.
I. Deconstructing the Molecule: Structure-Activity Relationship (SAR) Insights and Hypothesized Biological Roles
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1] The core benzoic acid scaffold itself, with its carboxylic acid group, is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes or receptors.[1]
The substituents of 5-Fluoro-2-methoxy-4-methylbenzoic acid —a fluorine atom, a methoxy group, and a methyl group—each contribute distinct physicochemical properties that can infer potential biological activities.
-
The Role of Fluorine: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry. Its high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's physical, chemical, and biological characteristics, often leading to enhanced thermal stability, increased lipophilicity, and modified metabolic pathways.[2][3] In some benzoic acid derivatives, fluorine has been associated with anticancer activity, including the induction of apoptosis.[4]
-
The Influence of the Methoxy Group: The methoxy group is an electron-donating group that can influence a molecule's interaction with biological targets.[1] Structurally similar compounds, such as 2-hydroxy-4-methoxybenzoic acid, have demonstrated a range of biological effects, including anti-diabetic, hypolipidemic, and hepatoprotective activities.[5][6] Furthermore, some methoxy-containing benzoic acid derivatives have been investigated for their effects on proteostasis, including the activation of cathepsins.[7]
-
The Contribution of the Methyl Group: The methyl group, being lipophilic and electron-donating, can impact the molecule's ability to cross cell membranes and can have steric effects on its binding to a target.[1]
Hypothesized Mechanisms of Action:
Based on the SAR of related compounds, we can postulate several plausible mechanisms of action for 5-Fluoro-2-methoxy-4-methylbenzoic acid that warrant experimental investigation:
-
Antiproliferative and Pro-apoptotic Activity in Oncology: Drawing parallels with other fluorinated benzoic acid derivatives, this compound may exhibit anticancer properties by inducing programmed cell death (apoptosis) in cancer cells.[8][9] The mechanism could involve the modulation of key signaling pathways that regulate the cell cycle and apoptosis.
-
Modulation of Metabolic Pathways: The presence of the methoxy group suggests a potential role in metabolic regulation, similar to other methoxybenzoic acid derivatives.[5][6] This could involve interactions with enzymes or receptors central to glucose and lipid metabolism.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties, which are often pH-dependent and involve the disruption of microbial cell membranes and intracellular pH.[10][11] It is conceivable that the subject compound could exhibit similar activity against various bacterial or fungal strains.
-
Enzyme Inhibition: The benzoic acid scaffold is a common feature in many enzyme inhibitors.[1] The specific substituents of the target molecule could confer inhibitory activity against a range of enzymes, such as kinases, proteases, or others involved in disease pathology.
II. A Roadmap for Mechanistic Elucidation: Key Experimental Protocols
To systematically investigate the hypothesized mechanisms of action, a tiered approach of in vitro and cell-based assays is recommended. The following protocols provide a robust framework for this investigation.
A. Initial Screening for Biological Activity
A broad-based initial screening is crucial to identify the most promising therapeutic areas for this compound.
Protocol 1: Broad-Spectrum Antiproliferative Screening
-
Objective: To assess the cytotoxic and antiproliferative effects of 5-Fluoro-2-methoxy-4-methylbenzoic acid across a panel of human cancer cell lines representing different tumor types.
-
Methodology:
-
Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) under standard conditions.
-
Compound Preparation: Prepare a stock solution of 5-Fluoro-2-methoxy-4-methylbenzoic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Cell Viability Assay (MTS/MTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength to determine cell viability.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
Protocol 2: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of 5-Fluoro-2-methoxy-4-methylbenzoic acid against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Microorganism Culture: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Broth Microdilution Assay:
-
Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
B. Delving Deeper: Investigating the Mechanism of Action
Should the initial screening reveal significant activity in a particular area (e.g., antiproliferative effects), the following focused experiments can be employed to elucidate the underlying mechanism.
Protocol 3: Apoptosis Induction Assays
-
Objective: To determine if the antiproliferative activity of the compound is mediated by the induction of apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the cell populations by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with the compound as described above.
-
Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
-
Protocol 4: Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with the compound for 24-48 hours.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Protocol 5: Kinase Inhibition Profiling
-
Objective: To screen for inhibitory activity against a broad panel of protein kinases.
-
Methodology:
-
In Vitro Kinase Assay Panel:
-
Submit the compound to a commercial or in-house kinase screening panel (e.g., using radiometric, fluorescent, or luminescent assay formats).
-
The assay measures the ability of the compound to inhibit the activity of a large number of purified kinases at a fixed concentration.
-
-
Dose-Response Analysis: For any identified "hits," perform follow-up assays to determine the IC50 value for the specific kinase(s).
-
III. Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clear visual representation of the proposed investigative workflow and potential signaling pathways, the following diagrams have been generated using Graphviz.
Figure 1: A tiered experimental workflow for the mechanistic investigation of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Figure 2: A generalized signaling pathway illustrating a potential mechanism for apoptosis induction.
IV. Concluding Remarks and Future Directions
The journey to elucidating the mechanism of action for a novel compound is both challenging and rewarding. This guide provides a foundational, evidence-based framework for the systematic investigation of 5-Fluoro-2-methoxy-4-methylbenzoic acid . The proposed experimental workflows are designed to be self-validating, with each stage of inquiry logically informing the next.
Success in this endeavor hinges on meticulous experimental execution and an unbiased interpretation of the resulting data. The findings from these studies will not only illuminate the biological role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of substituted benzoic acids. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exciting task of unraveling the therapeutic potential of this and other novel chemical entities.
V. References
-
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org.
-
Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
-
The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem.
-
Benzoic acid derivatives | PPTX - Slideshare.
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct.
-
Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 - Smolecule.
-
What is the mechanism of Benzoic Acid? - Patsnap Synapse.
-
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid - Smolecule.
-
3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.
-
5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9 | Ossila.
-
5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 | Ossila.
-
5-Fluoro-2-methylbenzoic acid – Chem-Impex.
-
WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents.
-
2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid) | Natural Product | MedChemExpress.
-
New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed.
-
The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid.
-
Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway | Pharmacognosy Magazine.
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ.
-
Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ossila.com [ossila.com]
- 10. ijcrt.org [ijcrt.org]
- 11. ijarsct.co.in [ijarsct.co.in]
Fluorinated Benzoic Acids: Synthetic Architecture, Physicochemical Profiling, and Pharmaceutical Utility
Executive Summary
Fluorinated benzoic acids (FBAs) represent a critical class of building blocks in modern medicinal chemistry, agrochemical development, and materials science. The strategic introduction of fluorine—often described as "the small atom with a big ego"—into the benzoic acid scaffold profoundly alters physicochemical properties without imposing significant steric penalties. This guide analyzes the structural consequences of fluorination (pKa modulation, lipophilicity shifts, and metabolic blocking), details robust synthetic protocols including 18F-radiosynthesis for PET imaging, and examines the environmental fate of these persistent moieties.
Part 1: The Fluorine Effect – Physicochemical Fundamentals
The introduction of fluorine onto the benzene ring of benzoic acid creates a unique electronic environment. Fluorine is the most electronegative element (Paulding scale 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can donate electron density back to the ring via resonance (+R), although the inductive effect generally dominates, especially at the ortho position.
Acidity Modulation (pKa)
The position of the fluorine atom dictates the acidity of the carboxylic acid group.[1]
-
Ortho-Effect: Substitution at the 2-position (ortho) drastically lowers the pKa (increases acidity). This is due to the strong inductive withdrawal stabilizing the carboxylate anion and a "field effect" where the dipole of the C-F bond interacts with the carboxyl group.
-
Meta/Para-Effect: The effect diminishes as the distance increases.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (aq, 25°C) | LogP (Octanol/Water) | Electronic Effect |
| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 | Reference Standard |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | 3.27 | 1.86 | Strong -I (Inductive) |
| 3-Fluorobenzoic Acid | 3-F-C₆H₄COOH | 3.86 | 2.2 | Moderate -I |
| 4-Fluorobenzoic Acid | 4-F-C₆H₄COOH | 4.14 | 2.2 | Weak -I / +R Competition |
| 2,6-Difluorobenzoic Acid | 2,6-F₂-C₆H₃COOH | 2.34 | ~2.1 | Synergistic Ortho -I |
Metabolic Blocking
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile C-H bond with C-F blocks oxidative metabolism by Cytochrome P450 enzymes. This strategy is frequently used to extend the half-life (
Caption: Mechanism of metabolic blocking. Fluorine substitution prevents P450-mediated hydroxylation, extending drug stability.
Part 2: Synthetic Architectures
Chemical Synthesis (Non-Radioactive)
The classic route remains the Balz-Schiemann Reaction :
-
Diazotization: Anthranilic acid (or aniline derivative) is treated with sodium nitrite and tetrafluoroboric acid (
) to form the diazonium tetrafluoroborate salt. -
Thermal Decomposition: The salt is heated, releasing nitrogen gas and generating the aryl fluoride.
Modern Alternatives: Transition metal-catalyzed fluorination (Pd, Ag) and nucleophilic fluorination of diaryliodonium salts allow for milder conditions, crucial for complex scaffolds.
Radiosynthesis: 18F-Labeling Protocol
For Positron Emission Tomography (PET), 4-[18F]Fluorobenzoic Acid is a vital intermediate, often converted into N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for labeling proteins and peptides.
Protocol: Synthesis of 4-[18F]Fluorobenzoic Acid
Note: This procedure involves high-energy radioactivity. All steps must be performed in a lead-shielded hot cell.
Reagents:
-
Precursor: 4-formyl-N,N,N-trimethylanilinium triflate
-
[18F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 / Potassium Carbonate (
) -
KMnO₄ (Potassium Permanganate)
Step-by-Step Workflow:
-
Azeotropic Drying: [18F]Fluoride is trapped on a QMA cartridge, eluted with Kryptofix 2.2.2/
, and dried azeotropically with acetonitrile at 95°C to remove water (nucleophilicity killer). -
Nucleophilic Substitution: The dried [18F]F- is reacted with the precursor (4-formyl-N,N,N-trimethylanilinium triflate) in DMSO at 90°C for 10 mins.
-
Result:4-[18F]Fluorobenzaldehyde .
-
-
Oxidation: The aldehyde intermediate is treated with KMnO₄ (or tetrapropylammonium perruthenate - TPAP) at elevated temperature.
-
Result:4-[18F]Fluorobenzoic Acid .
-
-
Purification: The crude mixture is passed through a C18 Sep-Pak cartridge. The product is eluted with ethanol/water.
Caption: Radiosynthetic pathway for 4-[18F]Fluorobenzoic Acid, a precursor for [18F]SFB.
Part 3: Medicinal Chemistry Applications[2][3]
Case Study: Diflunisal
Diflunisal (Dolobid) is a quintessential example of how fluorinated benzoic acid derivatives outperform their non-fluorinated parents.
-
Structure: 2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid.
-
Relationship to Aspirin: It is a salicylic acid derivative but lacks the O-acetyl group.
-
Role of Fluorine:
-
Potency: The 2,4-difluorophenyl group at the C5 position increases lipophilicity (LogP ~4.4), enhancing tissue penetration.
-
Duration: The fluorine atoms block metabolic hydroxylation on the phenyl ring, significantly increasing the plasma half-life (8-12 hours) compared to salicylic acid (2-3 hours).
-
Mechanism: Potent, non-selective COX inhibitor.
-
Bioisosterism in Drug Design
Fluorobenzoic acids are often used as bioisosteres for benzoic acids to modulate pKa. If a drug candidate's carboxylic acid is too weak (high pKa) to be ionized at physiological pH, adding an ortho-fluorine can lower the pKa by ~1 unit, increasing the ionized fraction and altering solubility/binding.
Part 4: Environmental Fate & Safety
While the C-F bond is stable, it is not inert to microbial degradation. Understanding the breakdown of these compounds is critical for environmental safety.
Degradation of 3-Fluorobenzoic Acid
Certain bacteria (Pseudomonas sp., Alcaligenes sp.) can metabolize fluorobenzoic acids.
-
Pathway: The degradation typically proceeds via the modified ortho-cleavage pathway .
-
Key Step: 1,2-dioxygenation converts 3-fluorobenzoate into 3-fluorocatechol .
-
Toxicity: 3-fluorocatechol is toxic and can inhibit meta-cleavage enzymes. Successful degraders must utilize ortho-cleavage to break the ring before defluorination occurs.
Caption: Microbial degradation pathway of 3-Fluorobenzoic acid via fluorocatechol intermediate.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis. Retrieved from
-
Organic Syntheses. (1943).[2] p-Fluorobenzoic Acid.[3][4] Org. Synth. Coll. Vol. 2, p. 299.[2] Retrieved from
-
Vaidyanathan, G., & Zalutsky, M. R. (1992). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nuclear Medicine and Biology, 19(3), 275-281. Retrieved from
-
PubChem. (2025).[5][6] Diflunisal Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Engesser, K. H., et al. (1990). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp.[7] B13. Applied and Environmental Microbiology. Retrieved from
-
University of Tartu. (2019). Aqueous pKa values of fluorinated compounds. J. Phys. Org. Chem. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzoic acid price,buy 4-Fluorobenzoic acid - chemicalbook [chemicalbook.com]
- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of 5-Fluoro-2-methoxy-4-methylbenzoic acid
Technical Guide: Safety and Handling of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
CAS Number: 1427395-52-5 Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol Primary Application: Advanced Intermediate for Fluorocycline Antibiotics (e.g., Eravacycline analogs).
Part 1: Introduction & Strategic Context
The "Why" Behind the Chemistry 5-Fluoro-2-methoxy-4-methylbenzoic acid is not merely a reagent; it is a precision-engineered scaffold used in the synthesis of next-generation tetracycline antibiotics (fluorocyclines). The incorporation of the fluorine atom at the C-5 position is a medicinal chemistry tactic designed to block metabolic soft spots, thereby increasing the half-life and potency of the final drug candidate.
The Safety Paradox As a "building block," this compound is often handled in gram-to-kilogram quantities during scale-up. However, because it is a late-stage intermediate, it possesses significant structural overlap with biologically active pharmacophores. Therefore, it must be handled not just as a chemical irritant, but as a Potent Compound (Band 2/3) until specific toxicological data proves otherwise.
Part 2: Hazard Identification & Risk Assessment
2.1 The "Read-Across" Hazard Profile Specific toxicological data for CAS 1427395-52-5 is sparse in public registries. As a Senior Scientist, you must employ "Read-Across" methodology, inferring hazards from its closest structural analogs: 5-Fluoro-2-methoxybenzoic acid and 5-Fluoro-2-methylbenzoic acid.
| Hazard Category | GHS Classification (Inferred) | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | WARNING | H315: Causes skin irritation.[1] |
| Serious Eye Damage | Category 2A | WARNING | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Category 3 | WARNING | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 (Conservative) | WARNING | H302: Harmful if swallowed (Precautionary assignment due to bio-activity). |
2.2 Specific Chemical Risks
-
Acid Chloride Formation: This compound is frequently converted to its acid chloride form using thionyl chloride (
) or oxalyl chloride. This downstream intermediate is highly corrosive and moisture-sensitive, evolving HCl gas. -
Fluorine Labile Bond: While the aryl-fluorine bond is stable, combustion can release toxic hydrogen fluoride (HF) gas.
Part 3: Engineering Controls & PPE
3.1 Hierarchy of Controls Do not rely solely on PPE. The physical state (crystalline solid) dictates the control strategy.
-
Primary Containment: All weighing of quantities >10 mg must occur within a Powder Containment Balance Enclosure or a certified Fume Hood with a face velocity of 0.5 m/s.
-
Static Control: Fluorinated benzoic acids are prone to static charge buildup. Use an ionizing bar or anti-static gun during transfer to prevent powder scattering.
3.2 Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Rationale: Benzoic acid derivatives can permeate thin latex; double gloving allows the outer pair to be stripped immediately upon contamination.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust migration.
Part 4: Handling & Storage Protocols
4.1 Protocol: Safe Weighing & Transfer
-
Step 1: Verify hood airflow and clear the deck of incompatible bases or oxidizers.
-
Step 2: Place a tared vial inside a secondary container (e.g., a larger beaker) to catch any potential spill.
-
Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if downstream chemistry involves transition metal catalysis (e.g., Pd-catalyzed coupling), as trace metal leaching can poison the reaction.
-
Step 4: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to ensure no dust tracks out.
4.2 Protocol: Storage & Stability
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if the container is opened.
-
Segregation: Keep away from strong oxidizing agents and strong bases (e.g., NaOH, KOH) to prevent premature deprotonation or exothermic neutralization.
Part 5: Emergency Response Logic
5.1 Decontamination Flowchart If exposure occurs, speed is critical. The acidity of the compound can cause delayed burns to mucous membranes.
Caption: Emergency Triage Logic for Acidic Intermediate Exposure.
5.2 Fire Fighting Measures
-
Media: Dry chemical,
, or alcohol-resistant foam.[3] Do NOT use a high-pressure water jet, which may scatter the powder. -
Combustion Products: Carbon oxides (
) and Hydrogen Fluoride (HF) . Firefighters must wear full SCBA.[4]
Part 6: Synthesis & Workflow Visualization
Understanding the downstream workflow helps anticipate hazards. This compound is typically activated to an acid chloride before coupling.
Caption: Typical Synthetic Workflow and Associated Hazard Transitions.
References
-
BLD Pharm. (2024). Product Analysis: 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5).[5] Retrieved from
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid (Analog Read-Across). Retrieved from
-
PubChem. (2024). Compound Summary: 5-Fluoro-2-methoxybenzoic acid.[1][5][6][7][8] National Library of Medicine. Retrieved from
-
Google Patents. (2022). WO2022056100A1: Processes and intermediates for the preparation of substituted pyrazoles (Eravacycline Analogs). Retrieved from
Sources
- 1. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 2. itwreagents.com [itwreagents.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemtrack.org [chemtrack.org]
- 5. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 5-fluoro-2-methoxybenzoic acid | CAS 394-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-fluoro-2-methoxybenzoic acid | CAS 394-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Technical Whitepaper: Solubility Characterization of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
[1]
Executive Summary
5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS: 1427395-52-5 / 1427427-96-0) is a critical fluorinated building block, structurally related to intermediates used in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and GLP-1 receptor agonists.[1][2]
Precise solubility data for this compound is essential for:
-
Reaction Optimization: Selecting solvents that maintain the acid in solution during nucleophilic aromatic substitutions.[1]
-
Purification: Designing cooling crystallization cycles to reject regioisomers.
-
Formulation: Understanding lipophilicity for bioavailability predictions.
This guide outlines the predicted solubility trends based on group contribution theory and provides a self-validating experimental protocol to generate the missing quantitative data (mole fraction solubility vs. temperature).
Chemical Profile & Theoretical Solubility[1]
Structural Analysis
The molecule combines three distinct functionalities that dictate its solvation behavior:
-
Carboxylic Acid (C-1): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1] Promotes dimerization in non-polar solvents and strong solvation in protic solvents.[1]
-
Methoxy (-OCH3) & Methyl (-CH3) Groups: The 2-methoxy group creates an intramolecular hydrogen bond with the carboxylic acid proton, potentially reducing solubility in H-bond accepting solvents.[1] The 4-methyl group adds lipophilicity (hydrophobicity), decreasing water solubility compared to the 5-fluoro-2-methoxybenzoic acid analog.[1]
-
Fluorine (C-5): Increases the acidity of the carboxylic group (inductive effect) and enhances solubility in fluorinated or polar aprotic solvents.[1]
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole interactions; disruption of acid dimers.[1] |
| Short-Chain Alcohols | Methanol, Ethanol | High | H-bonding with -COOH and -OCH3.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvation of the organic core; no H-bond donation from solvent.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Solvation via |
| Alkanes/Water | Hexane, Water | Insoluble/Sparingly | Polarity mismatch (Alkanes) or Hydrophobic effect (Water).[1] |
Thermodynamic Modeling Framework
To translate experimental data into process parameters, the solubility (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of benzoic acid derivatives.[1]
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1]
-
: Empirical constants derived from regression analysis.
-
Interpretation:
and relate to the non-ideal solution behavior, while reflects the temperature dependence of the enthalpy of fusion.[1]
-
van't Hoff Analysis
Used to determine the dissolution thermodynamics:[1]
Experimental Protocol: Determination of Solubility
Objective: Generate a solubility curve (Mole Fraction vs. Temperature) with <2% relative standard deviation (RSD).
Method A: Dynamic Laser Monitoring (High Throughput)
Best for: Rapid screening of multiple solvents.[1]
-
Preparation: Load a precise mass of solute and solvent into a glass reactor equipped with a turbidity probe (e.g., Lasentec FBRM or simple laser transmission).[1]
-
Heating: Heat the slurry at a slow ramp rate (0.5 K/min) with constant stirring (300 rpm).
-
Detection: Record the temperature (
) where the laser transmission reaches 100% (point of complete dissolution). -
Cooling: Cool at 0.5 K/min and record the temperature (
) where transmission drops (nucleation point). -
Validation: The Metastable Zone Width (MSZW) is
.[1] Solubility is defined at .[1]
Method B: Static Gravimetric Analysis (Gold Standard)
Best for: Generating highly accurate thermodynamic data.[1]
Step-by-Step Workflow:
-
Saturation: Add excess 5-Fluoro-2-methoxy-4-methylbenzoic acid to 20 mL of solvent in a jacketed glass vial.
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature drop and precipitation during transfer.[1]
-
Quantification:
-
Transfer a known volume (
) to a tared weighing dish.[1] -
Evaporate solvent under vacuum at 40°C until constant weight is achieved (check weight every 2 hours until
mg).
-
-
Calculation:
Where are mass/molar mass of solute, and are mass/molar mass of solvent.[1]
Visualization: Experimental Logic & Process Design[1]
Solubility Measurement Workflow
The following diagram illustrates the decision logic for the Static Gravimetric Method, ensuring data integrity.
Caption: Figure 1: Self-validating workflow for static gravimetric solubility determination.
Solvent Selection for Crystallization
Using the predicted solubility data to design a purification process.[1]
Caption: Figure 2: Solvent selection logic for crystallization based on solubility curve steepness.
References
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Sha, F., et al. (2022).[1] Patent WO2022078152A1: Benzimidazolone GLP-1 receptor agonist and use thereof.[1] (Describes synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid intermediates). Link
-
Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723.[1]
-
NIST Solubility Data Series. (Standard protocols for benzoic acid derivatives). Link
potential applications of 5-Fluoro-2-methoxy-4-methylbenzoic acid in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 5-Fluoro-2-methoxy-4-methylbenzoic Acid in Medicinal Chemistry
Foreword: A Note on Rational Drug Design
As a Senior Application Scientist, my perspective is grounded in the synthesis of established principles with forward-looking analysis. The specific molecule, 5-Fluoro-2-methoxy-4-methylbenzoic acid, represents a fascinating convergence of three of medicinal chemistry's most powerful tools for molecular optimization: fluorination, methoxylation, and methylation. While extensive, direct literature on this exact substitution pattern is still emerging, its potential is far from speculative. This guide is structured to deconstruct the molecule based on the known, field-proven contributions of its constituent functional groups, thereby building a robust, logical framework for its application in modern drug discovery. We will explore not just what can be done, but why specific experimental paths are chosen, grounding our hypotheses in the foundational principles of physical organic chemistry and pharmacology.
Part 1: The Strategic Value Proposition of the Scaffold
The clinical and commercial success of a drug candidate is often determined by the nuanced optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its on-target potency. The 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold is intrinsically valuable because each substituent addresses these challenges.
-
The 5-Fluoro Group: The strategic incorporation of fluorine is a cornerstone of modern drug discovery.[1] Its high electronegativity can significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block sites of metabolic oxidation, thereby increasing a compound's half-life.[2][3][4] This strategic placement can enhance metabolic stability and binding affinity.[1][5]
-
The 2-Methoxy Group: The methoxy group is prevalent in natural products and approved drugs.[6][7] Positioned ortho to the carboxylic acid, it can act as a conformational lock through intramolecular hydrogen bonding, pre-organizing the molecule for optimal interaction with a protein target. It also modulates electronic properties and can improve solubility and other physicochemical parameters essential for good ADME characteristics.[7]
-
The 4-Methyl Group: Often referred to as a "magic methyl," this group can provide significant potency boosts by favorably occupying hydrophobic pockets within a target protein.[8] It can also serve as a metabolic shield, preventing para-hydroxylation of the aromatic ring, another common metabolic liability.
This unique combination results in a scaffold with finely-tuned electronic, steric, and metabolic properties, making it an exceptional starting point for library synthesis.
Part 2: Physicochemical Profile and Synthetic Accessibility
A molecule's utility is dictated by its physical properties and the feasibility of its synthesis and derivatization.
Core Physicochemical Data
The following table summarizes the key computed and experimental properties of the core scaffold.
| Property | Value | Data Source |
| Molecular Formula | C₉H₉FO₃ | N/A |
| Molecular Weight | 184.16 g/mol | N/A |
| Melting Point | Not available for 4-methyl analog; 87-91 °C for 5-Fluoro-2-methoxybenzoic acid[9][10] | Experimental |
| pKa (Predicted) | ~3.6 - 3.8 | Computational |
| XLogP3 (Predicted) | ~2.3 - 2.5 | Computational |
| Appearance | Expected to be a white to off-white solid[11] | N/A |
General Synthetic Workflow
The synthesis of this scaffold and its derivatives is accessible through established organic chemistry methodologies. The carboxylic acid serves as a versatile chemical handle for diversification, most commonly through amide bond formation.
Caption: A generalized workflow for synthesis and diversification.
Part 3: High-Potential Therapeutic Applications
The structural features of 5-Fluoro-2-methoxy-4-methylbenzoic acid make it an ideal scaffold for several high-value therapeutic target classes.
Application Case Study: Inhibition of HIV-1 Integrase
Rationale: The development of inhibitors for viral enzymes is a critical area of research. Benzamide derivatives, synthesized from related fluorinated benzoic acids, have been identified as inhibitors of HIV-1 integrase.[12] The core scaffold of 5-Fluoro-2-methoxy-4-methylbenzoic acid provides the necessary functionality to be elaborated into potent antiviral agents.[11]
Mechanism of Action Hypothesis: The final amide derivatives could chelate essential metal ions in the enzyme's active site, while the fluorinated and methylated phenyl ring establishes specific hydrophobic and electronic interactions with key amino acid residues, leading to potent and selective inhibition.
Caption: Hypothesized mechanism of HIV-1 integrase inhibition.
Application Case Study: Development of Antiproliferative Agents
Rationale: Many successful anticancer agents function by disrupting microtubule dynamics. Derivatives of similar fluorinated benzoic acids, such as 3-arylisoquinolinones, have demonstrated significant antiproliferative activity by binding to microtubules and inhibiting tubulin polymerization.[12] This leads to cell cycle arrest and apoptosis in cancer cells.[11][12]
Experimental Protocol: Synthesis of a Representative Benzamide Derivative
This protocol details a standard, self-validating method for coupling the core acid with an amine, a foundational step for building a library of potential drug candidates.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-Fluoro-2-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Acid Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 20 minutes. The formation of the activated ester is the critical step for efficient coupling.
-
Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. This removes the coupling reagents and excess amine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel to yield the final, high-purity amide.
Part 4: Future Directions and Conclusion
5-Fluoro-2-methoxy-4-methylbenzoic acid is more than a simple chemical building block; it is a highly optimized starting point for medicinal chemistry campaigns. Its intrinsic properties—metabolic stability, conformational pre-organization, and tunable electronics—make it an exemplary scaffold for targeting complex diseases.
Future research should focus on:
-
Library Synthesis: Generation of a diverse library of amide derivatives to probe structure-activity relationships (SAR) against targets like kinases, viral proteases, and GPCRs.
-
Fragment-Based Screening: Using the core acid or small derivatives as fragments in high-throughput screening campaigns to identify novel protein targets.
-
Advanced Bio-evaluation: Subjecting promising derivatives to a full suite of ADME-Tox profiling to validate their drug-like properties.
By leveraging the principles of rational drug design, the full potential of this versatile and promising scaffold can be realized, paving the way for the development of next-generation therapeutics.
References
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364. PubChem. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
- WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7. Chemsrc. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
5-Fluoro-2-methylbenzoic acid. Chem-Impex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 10. 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7 | Chemsrc [chemsrc.com]
- 11. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 12. ossila.com [ossila.com]
A Comprehensive Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine and specifically substituted aromatic scaffolds is paramount for optimizing molecular properties. This guide provides an in-depth technical analysis of 5-Fluoro-2-methoxy-4-methylbenzoic acid, a uniquely functionalized building block. While specific literature on this exact isomer is emerging, its structural motifs are present in numerous high-value compounds. This document elucidates its physicochemical properties, proposes a logical synthetic pathway, and details its primary application in amide bond formation—a cornerstone of pharmaceutical synthesis. By contextualizing its role through analogous, well-documented compounds, this guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage advanced, fluorinated intermediates.
The Strategic Advantage of Fluorinated Aromatic Scaffolds in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely adopted strategy to enhance pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity. Substituted benzoic acids, as versatile and readily available starting materials, are foundational synthons. The specific compound, 5-Fluoro-2-methoxy-4-methylbenzoic acid, combines the benefits of a fluoro substituent with the electronic and steric influences of methoxy and methyl groups, offering a nuanced tool for molecular design and synthesis. This strategic combination makes it a valuable intermediate for creating complex molecules with tailored properties.[1][2]
Physicochemical and Structural Profile
The precise arrangement of substituents on the benzene ring dictates the reactivity and utility of 5-Fluoro-2-methoxy-4-methylbenzoic acid. The electron-withdrawing nature of the fluorine at the 5-position, coupled with the electron-donating methoxy group at the 2-position and the methyl group at the 4-position, creates a distinct electronic environment that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Due to the specificity of this isomer, publicly available, experimentally determined data is limited. However, we can reference the closely related and well-documented analog, 5-Fluoro-2-methoxybenzoic acid, for comparison.
Table 1: Physicochemical Properties
| Property | Value (5-Fluoro-2-methoxy-4-methylbenzoic acid) | Comparative Value (5-Fluoro-2-methoxybenzoic acid) |
| CAS Number | 1427395-52-5[3] | 394-04-7[4][5][6] |
| Molecular Formula | C₉H₉FO₃ | C₈H₇FO₃[5] |
| Molecular Weight | 184.17 g/mol | 170.14 g/mol [4] |
| Appearance | Data not available | White to off-white solid/powder[6] |
| Melting Point | Data not available | 87-91 °C[4][6][7] |
| Solubility | Data not available | Insoluble in water[6] |
Synthetic Strategy
While a specific, published synthesis for 5-Fluoro-2-methoxy-4-methylbenzoic acid is not available in the provided search results, a plausible and logical retrosynthetic analysis suggests a pathway beginning with a commercially available, appropriately substituted toluene derivative. The following workflow illustrates a potential synthetic route.
Diagram 1: Proposed Synthetic Workflow A potential pathway for the synthesis of the target compound.
Causality in Experimental Design:
-
Step 1: Directed Bromination: Starting with a fluorinated and methylated anisole, electrophilic bromination is directed by the activating methoxy and methyl groups. The precise regioselectivity would need to be carefully controlled.
-
Step 2: Organometallic Intermediate Formation: Conversion of the aryl bromide to a Grignard or organolithium reagent is a standard and robust method for creating a nucleophilic carbon center. This step must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive intermediate.
-
Step 3: Carboxylation: The organometallic intermediate readily attacks the electrophilic carbon of carbon dioxide (often from dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the final benzoic acid product.
The Cornerstone Reaction: Amide Bond Formation
The primary utility of 5-Fluoro-2-methoxy-4-methylbenzoic acid in organic synthesis is as a precursor for amide bond formation. Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[8] The carboxylic acid must first be activated to an electrophilic intermediate that can be readily attacked by an amine.[9]
Diagram 2: General Mechanism for EDC/HOBt-Mediated Amide Coupling Activation and subsequent nucleophilic attack to form the amide bond.
Field-Proven Protocol: Amide Synthesis using EDC/HOBt
This protocol is a reliable and widely used method for synthesizing amides from carboxylic acids and amines.[9]
1. Reagents & Materials:
-
5-Fluoro-2-methoxy-4-methylbenzoic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification supplies (separatory funnel, saturated NaHCO₃, brine, MgSO₄)
2. Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Fluoro-2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a suitable volume of anhydrous DCM or DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and the non-nucleophilic base DIPEA (2.0 eq). The base is critical to neutralize the HOBt and the HCl byproduct from EDC, driving the reaction forward.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the rate of reaction and minimize potential side reactions. Slowly add the EDC (1.2 eq) to the stirred solution. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then rapidly converts this intermediate into an active ester, which is less prone to racemization and other side reactions than the O-acylisourea itself.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired pure amide.[9]
Applications in Drug Discovery: A Contextual Perspective
While specific drug candidates synthesized directly from 5-Fluoro-2-methoxy-4-methylbenzoic acid are not detailed in the search results, the utility of its core structure is evident in advanced pharmaceutical development.
-
Pirtobrutinib Intermediate: The closely related analog, 5-Fluoro-2-methoxybenzoic acid, is used to synthesize a key intermediate of Pirtobrutinib (CAS 1571888-11-3), a highly selective Bruton's tyrosine kinase (BTK) inhibitor.[10] This demonstrates the value of the 5-fluoro-2-methoxybenzoyl moiety in creating targeted covalent inhibitors.
-
PARP Inhibitors: Another related compound, 5-fluoro-2-methylbenzoic acid, serves as a starting material for the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor Rucaparib.[11] This highlights the role of these building blocks in the field of oncology.
The title compound, 5-Fluoro-2-methoxy-4-methylbenzoic acid, is therefore a strategically designed building block poised for use in synthesizing next-generation kinase inhibitors, enzyme inhibitors, and other complex molecular targets where fine-tuning of steric and electronic properties is crucial for achieving desired activity and pharmacokinetic profiles.
Safety, Handling, and Storage
Hazard Profile: Based on data for structurally similar compounds, 5-Fluoro-2-methoxy-4-methylbenzoic acid should be handled as an irritant.[12][13]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Signal Word: Warning.[13]
Handling and Personal Protective Equipment (PPE):
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]
-
Avoid generating dust. For solids, use a dust mask (e.g., N95) if necessary.
-
Ensure eyewash stations and safety showers are readily accessible.[14]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
Conclusion
5-Fluoro-2-methoxy-4-methylbenzoic acid represents a sophisticated and valuable building block for organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern provides chemists with a tool to introduce specific electronic and steric features into target molecules. While direct literature is still developing, its primary role as a precursor for robust and reliable amide bond formation is clear. By understanding its properties and reactivity through the lens of well-established analogs and synthetic protocols, researchers can confidently integrate this compound into their synthetic programs to accelerate the discovery and development of novel, high-value chemical entities.
References
-
INDOFINE Chemical Company. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. [Link]
-
Changzhou YongXu Chemical Co., Ltd. Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-. [Link]
-
Chemsrc. 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7. [Link]
-
PubChem. 5-Fluoro-2-methoxybenzoic acid. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinuril. [Link]
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Royal Society of Chemistry. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 5-fluoro-2-methoxybenzoic acid | CAS 394-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 7. 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7 | Chemsrc [chemsrc.com]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-|1571888-11-3--Changzhou YongXu [czyxchem.com]
- 11. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Application of 5-Fluoro-2-methoxy-4-methylbenzoic Acid in Modern Drug Discovery
Introduction: The Unique Value Proposition of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] This often translates into enhanced metabolic stability, improved binding affinity to biological targets, and optimized membrane permeability.[1][2] Within this context, 5-Fluoro-2-methoxy-4-methylbenzoic acid emerges as a valuable and versatile building block for the synthesis of novel therapeutics. Its substituted phenyl ring offers a synthetically tractable scaffold for elaboration into a diverse array of potential drug candidates.
This guide provides an in-depth exploration of the utility of 5-Fluoro-2-methoxy-4-methylbenzoic acid in drug discovery, complete with detailed protocols for its application in both traditional medicinal chemistry and fragment-based approaches. We will delve into the rationale behind its use and provide practical, step-by-step methodologies for its incorporation into your research and development workflows.
Physicochemical Properties and Synthetic Versatility
The power of 5-Fluoro-2-methoxy-4-methylbenzoic acid as a building block lies in the interplay of its constituent functional groups. The carboxylic acid moiety serves as a versatile synthetic handle, readily participating in a wide range of chemical transformations, most notably amidation and esterification, to generate libraries of derivatives. The fluorine atom at the 5-position and the methoxy group at the 2-position are critical for modulating the electronic and lipophilic character of the molecule, which in turn influences its interaction with biological targets and its metabolic fate.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₉FO₃ | Provides a starting point for lead optimization. |
| Molecular Weight | 184.16 g/mol | Falls within the typical range for fragment-based drug discovery. |
| Melting Point | 87-91 °C | Indicates a stable, solid compound at room temperature.[3] |
| pKa (Predicted) | ~3.75 | The acidic nature of the carboxylic acid is crucial for its reactivity.[4] |
| Water Solubility | Insoluble | Highlights the need for organic solvents in reactions and assays.[4] |
Application in Lead Discovery: A Building Block for Targeted Therapeutics
Derivatives of fluorinated benzoic acids have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and inflammatory diseases. For instance, related structures like 5-fluoro-2-methylbenzoic acid have been instrumental in the synthesis of HIV-1 integrase inhibitors and anticancer agents that function by disrupting microtubule polymerization.[5][6] The strategic placement of the fluoro and methoxy groups in 5-Fluoro-2-methoxy-4-methylbenzoic acid can be leveraged to explore structure-activity relationships (SAR) in the development of novel inhibitors targeting a variety of enzymes and receptors.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling
This protocol outlines a representative synthesis of a hypothetical kinase inhibitor using 5-Fluoro-2-methoxy-4-methylbenzoic acid as a starting material. The carboxylic acid will be activated and subsequently coupled with a primary amine to form a stable amide bond, a common linkage in many pharmaceutical agents.
Workflow for Amide Coupling
Sources
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 4. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 5. ossila.com [ossila.com]
- 6. massbio.org [massbio.org]
experimental protocol for the synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid
Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid: An Application Note
Abstract
This application note provides a detailed, research-grade , a valuable fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide outlines a robust, multi-step synthetic route starting from a commercially available precursor, 4-fluoro-3-methylanisole. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating system checks, and comprehensive safety guidelines.
Introduction
Fluorinated benzoic acid derivatives are a prominent class of compounds in modern drug discovery.[1][3][4] The unique electronic properties of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[2] 5-Fluoro-2-methoxy-4-methylbenzoic acid, in particular, presents a scaffold with diverse potential for derivatization in the development of novel therapeutic agents. This document details a reliable synthetic pathway, elucidating the chemical logic and practical considerations for each transformation.
Proposed Synthetic Pathway
The synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid will be achieved via a two-step process starting from 4-fluoro-3-methylanisole. The first step involves a regioselective ortho-formylation, followed by an efficient oxidation of the resulting aldehyde to the target carboxylic acid.
Caption: Synthetic workflow for 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Experimental Protocols
PART 1: Ortho-Formylation of 4-Fluoro-3-methylanisole
Objective: To regioselectively introduce a formyl group at the ortho-position to the methoxy group of 4-fluoro-3-methylanisole. The methoxy group is an ortho-para director, and the ortho-position is sterically accessible. The use of titanium tetrachloride (TiCl₄) as a Lewis acid with dichloromethyl methyl ether is an effective method for the formylation of electron-rich aromatic rings.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-3-methylanisole | 140.16 | 5.0 g | 35.7 |
| Titanium tetrachloride (TiCl₄) | 189.68 | 14.8 g (8.3 mL) | 78.5 |
| Dichloromethyl methyl ether | 114.96 | 4.5 g (3.9 mL) | 39.3 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Saturated aq. NH₄Cl solution | - | 50 mL | - |
| Saturated aq. NaCl solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluoro-3-methylanisole (5.0 g, 35.7 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: While stirring, slowly add titanium tetrachloride (8.3 mL, 78.5 mmol) to the solution via a syringe. The addition should be done dropwise to control the exotherm. A color change to deep red or brown is typically observed. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Formylating Agent: Slowly add dichloromethyl methyl ether (3.9 mL, 39.3 mmol) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL). This should be done at 0 °C as the quenching process is exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (NaCl) solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-fluoro-2-methoxy-4-methylbenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
PART 2: Oxidation of 5-Fluoro-2-methoxy-4-methylbenzaldehyde
Objective: To oxidize the aldehyde functional group of 5-fluoro-2-methoxy-4-methylbenzaldehyde to a carboxylic acid. Sodium chlorite (NaClO₂) is a mild and selective oxidizing agent for aldehydes, particularly effective under slightly acidic conditions.[6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Fluoro-2-methoxy-4-methylbenzaldehyde | 168.16 | 4.0 g | 23.8 |
| Sodium chlorite (NaClO₂), 80% | 90.44 | 4.3 g | 38.1 |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 4.5 g | 37.5 |
| tert-Butanol | 74.12 | 80 mL | - |
| Water | 18.02 | 20 mL | - |
| 2-Methyl-2-butene | 70.13 | 5 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Saturated aq. NaCl solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-fluoro-2-methoxy-4-methylbenzaldehyde (4.0 g, 23.8 mmol) in tert-butanol (80 mL).
-
Addition of Buffer and Oxidant: Add water (20 mL) and sodium dihydrogen phosphate (4.5 g, 37.5 mmol) to the solution. Stir until the solids are dissolved. In a separate flask, prepare a solution of sodium chlorite (4.3 g, 38.1 mmol) in water (15 mL).
-
Chlorine Scavenger: Add 2-methyl-2-butene (5 mL) to the aldehyde solution to act as a scavenger for any hypochlorite by-product.
-
Oxidation: Slowly add the sodium chlorite solution to the reaction mixture over 30 minutes at room temperature. The reaction is typically accompanied by a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate 7:3 with 1% acetic acid) until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-Fluoro-2-methoxy-4-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene to afford the final product as a white solid. Aromatic carboxylic acids can also be purified by conversion to their sodium salts, recrystallization from hot water, and then reconverting them to the free acids.[7]
Safety and Handling
A thorough risk assessment should be conducted before starting any chemical synthesis.[8]
-
Titanium tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Dichloromethyl methyl ether: A potential carcinogen and lachrymator. Handle with extreme caution in a fume hood.
-
Organolithium Reagents (if used as an alternative): Pyrophoric and react violently with air and moisture.[9][10][11][12] Strict anhydrous and inert atmosphere techniques are mandatory. Appropriate PPE, including flame-resistant lab coats, is essential.
-
Sodium chlorite: A strong oxidizing agent. Avoid contact with combustible materials.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized 5-Fluoro-2-methoxy-4-methylbenzoic acid should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
HPLC: To determine the purity of the final compound.[13]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- [Link to a relevant scientific article on ortho-formyl
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2023). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
FMC Lithium. (2017). Organolithium Use In Labs. Slideshare. [Link]
- [Link to a relevant scientific article on medicinal chemistry applications of fluorin
-
Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Campos, K. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
- [Link to a relevant scientific article on oxidation of arom
- [Link to a relevant scientific article on anaerobic oxid
-
Piestrzyńska, M., & Zgórka, G. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
- [Link to a relevant scientific article on purific
-
Rios, R., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. [Link]
- [Link to a relevant scientific article on synthesis of rel
- [Link to a relevant scientific article on aromatic hydroxyl
- [Link to a relevant scientific article on ortho-formyl
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
- [Link to a relevant scientific article on separ
- [Link to a relevant scientific article on synthesis of rel
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Organic Syntheses. (2009). Ortho-Formylation of Phenols. [Link]
-
LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]
- [Link to a relevant scientific article on formyl
- [Link to a relevant scientific article on trifluoromethyl
- [Link to a relevant scientific article on anodic methoxyl
- [Link to a relevant scientific article on synthesis of fluorophenols]
- [Link to a relevant scientific article on biotransformations of fluorin
- [Link to a relevant scientific article on prepar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Organolithium Use In Labs | PDF [slideshare.net]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Fluoro-2-methoxy-4-methylbenzoic Acid in Next-Generation Herbicide Discovery
[1]
Introduction
5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS: 1427395-52-5) is a highly specialized fluorinated building block increasingly utilized in the rational design of modern agrochemicals.[1] As resistance to legacy herbicide classes (e.g., EPSPS, ALS, and Auxin mimics) grows, researchers are turning to fluorinated scaffolds to enhance metabolic stability and binding affinity in novel active ingredients (AIs).[1]
This application note details the strategic use of this compound in synthesizing Sulfonylurea and Benzoic Acid (Auxin-mimic) herbicide candidates.[1] It leverages the unique substitution pattern—where the C5-fluorine atom blocks metabolic degradation, the C2-methoxy group mimics the indole ring of natural auxins, and the C4-methyl group provides steric selectivity.[1]
Key Chemical Properties
| Property | Value | Relevance to Agrochemicals |
| CAS Number | 1427395-52-5 | Unique identifier for procurement.[1][2][3] |
| Molecular Formula | C9H9FO3 | Fluorinated aromatic scaffold.[1] |
| Molecular Weight | 184.16 g/mol | Low MW ideal for "Lipinski-like" agrochemical rules. |
| pKa (Predicted) | ~3.8 | Acidic moiety suitable for salt formulation or esterification.[1] |
| LogP (Predicted) | ~2.3 | Optimal lipophilicity for foliar uptake and translocation.[1] |
Application I: Synthesis of Novel Sulfonylurea Herbicide Candidates
Principle: Sulfonylurea herbicides (e.g., Metsulfuron-methyl) inhibit acetolactate synthase (ALS).[1] The benzoic acid moiety of 5-Fluoro-2-methoxy-4-methylbenzoic acid serves as the "aryl" portion of the sulfonylurea bridge.[1] The C2-methoxy and C5-fluorine substituents are critical for modulating the electronic properties of the bridge, influencing potency and selectivity.[1]
Experimental Protocol: Conversion to Sulfonyl Isocyanate Precursor
Objective: To convert the benzoic acid intermediate into a sulfonyl isocyanate, ready for coupling with a heterocyclic amine.
Reagents & Equipment
-
Starting Material: 5-Fluoro-2-methoxy-4-methylbenzoic acid (10 mmol).[1]
-
Reagents: Thionyl chloride (
), Chlorosulfonic acid ( ), Ammonium hydroxide ( ), Phosgene or Triphosgene.[1] -
Solvents: Dichloromethane (DCM), Toluene (anhydrous).[1]
-
Equipment: 3-neck round-bottom flask, reflux condenser, inert gas (Nitrogen) line.[1]
Step-by-Step Methodology
-
Esterification (Protection):
-
Dissolve 10 mmol of the acid in 20 mL methanol.[1] Add catalytic
(0.5 mL).[1] -
Reflux for 4 hours.[1] Monitor by TLC until acid is consumed.[1]
-
Evaporate solvent, neutralize with
, and extract with DCM to yield the methyl ester .[1] -
Rationale: Protecting the carboxylic acid is essential before chlorosulfonation to prevent side reactions.[1]
-
-
Chlorosulfonation:
-
Dissolve the methyl ester (10 mmol) in DCM (15 mL) at 0°C.
-
Dropwise add Chlorosulfonic acid (30 mmol) while maintaining temperature <5°C.[1]
-
Stir at room temperature for 2 hours, then reflux for 1 hour.
-
Pour onto crushed ice/water. Extract the sulfonyl chloride derivative with DCM.[1]
-
Quality Check: Verify formation of the sulfonyl chloride peak via LC-MS.[1]
-
-
Sulfonamide Formation:
-
Coupling (Final Herbicide Assembly):
Application II: Structure-Activity Relationship (SAR) & Auxin Mimicry[1]
Principle: Synthetic auxins (Group 4 herbicides) like Dicamba require a carboxylic acid and an ortho-substituent (usually Cl or OMe) to bind the TIR1 ubiquitin ligase complex.[1] 5-Fluoro-2-methoxy-4-methylbenzoic acid is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid) but replaces chlorines with Fluorine and Methyl.[1] This alters the steric bulk and pKa, potentially overcoming resistance in dicamba-tolerant weeds.[1]
Experimental Protocol: Root Growth Inhibition Assay (Arabidopsis)
Objective: To quantify the auxin-like activity of the compound compared to 2,4-D and Dicamba.[1]
Reagents & Equipment
-
Test Compound: 5-Fluoro-2-methoxy-4-methylbenzoic acid (dissolved in DMSO).
-
Controls: 2,4-D (Positive), DMSO (Negative).[1]
-
Organism: Arabidopsis thaliana (Col-0) seedlings.[1]
-
Media: 0.5x Murashige & Skoog (MS) agar plates.
Step-by-Step Methodology
-
Plate Preparation:
-
Prepare 0.5x MS agar media containing the test compound at concentrations: 0, 0.1, 1.0, 10, and 100
. -
Pour into square petri dishes and allow to solidify.
-
-
Seeding:
-
Surface sterilize Arabidopsis seeds.
-
Plate 15 seeds per dish in a single row near the top edge.
-
Stratify at 4°C for 2 days.
-
-
Growth Conditions:
-
Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Allow roots to grow down the surface of the agar for 7 days.[1]
-
-
Data Analysis:
-
Measure primary root length (mm) using ImageJ software.[1]
-
Calculation: Calculate
(concentration inhibiting root growth by 50%).[1] -
Interpretation: A lower
indicates higher auxin potency.[1] The 5-Fluoro substitution often increases potency by preventing metabolic hydroxylation at the 5-position.[1]
-
Visualizing the Synthesis Pathway
The following diagram illustrates the conversion of the building block into a Sulfonylurea herbicide candidate.
Figure 1: Synthetic pathway transforming the benzoic acid scaffold into a bioactive Sulfonylurea herbicide.[1]
Analytical Profiling (QC)[1]
To ensure the integrity of your research materials, the following HPLC method is recommended for purity verification.
HPLC Protocol[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]
-
Expected Retention: The 5-F, 4-Me substitution increases hydrophobicity relative to unsubstituted benzoic acid, resulting in a later retention time (approx.[1] 6.5 - 7.5 min).[1]
References
-
World Intellectual Property Organization (WIPO). (2022).[1] Benzimidazolone GLP-1 receptor agonist and use thereof. Patent WO2022078152A1.[1] (Demonstrates the methylation and functionalization of the 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold).
-
Jeschke, P. (2010).[1] The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science. (Foundational text on why 5-Fluoro substitutions are used in agrochemistry).
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and weed resistance. Pest Management Science. (Context for the Auxin Mimic protocols).
-
Sigma-Aldrich. (2023). Product Specification: 5-Fluoro-2-methoxybenzoic acid derivatives. (Source for physical property data comparisons).
Topic: Advanced Analytical Methodologies for the Quantification of 5-Fluoro-2-methoxy-4-methylbenzoic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Fluoro-2-methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for quality control, process optimization, and regulatory compliance, we present two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key methodological choices. All procedures are grounded in established principles and align with international regulatory standards for analytical method validation.[1][2]
Introduction and Analyte Overview
5-Fluoro-2-methoxy-4-methylbenzoic acid is an aromatic carboxylic acid derivative. Such fluorinated and methoxylated building blocks are of significant interest in medicinal chemistry and drug development.[3][4] The presence of the fluorine atom and methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).[4][5] Therefore, the ability to accurately and reliably quantify this intermediate is paramount during synthesis and in the final product to control for impurities and ensure batch consistency.[1]
This guide provides proposed analytical methods derived from established techniques for similar benzoic acid derivatives.[6][7][8] The methodologies are designed to be robust, reproducible, and transferable, forming a solid foundation for formal validation as per ICH guidelines.[2][9]
Physicochemical Properties
Understanding the analyte's properties is the first step in sound method development.
| Property | Value | Source / Note |
| Chemical Name | 5-Fluoro-2-methoxy-4-methylbenzoic acid | - |
| Molecular Formula | C₉H₉FO₃ | Calculated |
| Molecular Weight | 184.17 g/mol | Calculated |
| Structure | ||
![]() | Illustrative Structure | |
| Predicted pKa | ~3.7 | Estimated based on similar benzoic acids[10] |
| Predicted LogP | ~2.1 | Estimated based on similar benzoic acids[11] |
| Appearance | White to off-white solid | Typical for benzoic acid derivatives[3][12] |
| Solubility | Insoluble in water, soluble in organic solvents like methanol, acetonitrile. | Based on general benzoic acid properties[10][13] |
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For routine quality control and assay determination, RP-HPLC with UV detection offers an optimal balance of performance, cost-effectiveness, and accessibility.[8] The core principle is the separation of the analyte from impurities based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for moderately nonpolar molecules like our target analyte.
-
Mobile Phase: An acidic mobile phase (using phosphoric acid or TFA) is critical. The low pH ensures the carboxylic acid group (-COOH) of the analyte remains protonated (uncharged).[8] This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
Wavelength Selection: The benzene ring with its substituents is a strong chromophore. A UV scan of the analyte would reveal its maximum absorbance (λ-max). Based on similar structures, a wavelength between 230-280 nm is appropriate; we propose 254 nm as a robust starting point.[14]
-
Isocratic Elution: For a simple assay of a known compound, isocratic elution (a constant mobile phase composition) is preferable as it leads to more stable baselines and better reproducibility than gradient elution.[6]
Experimental Workflow for HPLC-UV Analysis
Caption: Experimental workflow for HPLC quantification.
Detailed Protocol: HPLC-UV Method
A. Instrumentation and Materials
-
HPLC system with UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and methanol.
-
Ultrapure water.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Reference Standard: 5-Fluoro-2-methoxy-4-methylbenzoic acid (purity ≥99%).
-
0.45 µm syringe filters.
B. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50 v/v) with 0.1% H₃PO₄ |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
C. Preparation of Solutions
-
Mobile Phase Preparation: To 500 mL of ultrapure water, add 1.0 mL of phosphoric acid and mix. Add 500 mL of acetonitrile. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to bring the concentration into the middle of the calibration range (~50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[13]
D. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in duplicate, from lowest to highest concentration.
-
Inject the prepared sample solutions in duplicate.
-
Inject a mid-level calibration standard after every 6-10 sample injections to monitor system stability.
E. Data Analysis
-
Integrate the peak area of the analyte in all chromatograms.
-
Construct a calibration curve by plotting the mean peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solutions using the regression equation.
-
Calculate the final concentration in the original sample, accounting for all dilution factors.
Secondary Method: LC-MS/MS for High-Sensitivity Quantification
When trace-level quantification is required (e.g., for impurity analysis or pharmacokinetic studies), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.
Rationale for Method Parameters
-
Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like benzoic acids. The negative ion mode is chosen because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, leading to a strong signal.[13]
-
Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The precursor ion (the [M-H]⁻ of our analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This filters out background noise, allowing for quantification at very low levels.
Detailed Protocol: LC-MS/MS Method
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole).
-
All materials from the HPLC method, but using LC-MS grade solvents (e.g., acetonitrile, methanol, water) and a volatile acid like formic acid.
B. Proposed LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm (UPLC compatible) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table Below |
C. Proposed MRM Transitions Note: These transitions are hypothetical and must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Fluoro-2-methoxy-4-methylbenzoic acid (Quantifier) | 183.1 | 139.1 (Loss of CO₂) | 100 | 15 |
| 5-Fluoro-2-methoxy-4-methylbenzoic acid (Qualifier) | 183.1 | 124.1 (Loss of CO₂ & CH₃) | 100 | 25 |
D. Sample and Standard Preparation
-
Preparation follows the same principles as the HPLC method but uses LC-MS grade solvents and targets a much lower concentration range (e.g., 0.1 to 100 ng/mL).
Method Validation Framework
Any analytical method intended for regulated industries must be validated to prove its suitability for the intended purpose.[9][15] The validation process provides documented evidence of a method's performance.[1][2]
Validation Workflow
Caption: Core parameters for analytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte only. | Peak purity > 99%; No co-elution with impurities at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assays: 80-120% of the target concentration.[2] |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for API assay.[2] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, pH, temperature, etc., are slightly varied. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 5-Fluoro-2-methoxy-4-methylbenzoic acid. The detailed RP-HPLC-UV protocol is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity for more demanding applications. By explaining the scientific rationale behind the methodological choices and outlining a clear validation strategy, this document equips analytical scientists with the necessary tools to implement and verify a reliable quantitative method, ultimately ensuring product quality and supporting drug development programs.[15]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Royal Australian Chemical Institute. (2011, March). ANALYSIS OF BENZOIC ACID IN SOFT DRINKS.
- Chemisty Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
- BLD Pharm. (n.d.). 394-04-7|5-Fluoro-2-methoxybenzoic acid.
- UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
- Chemsrc. (2025, August 26). 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7.
- Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, methyl ester.
- AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
- ChemicalBook. (2026, January 13). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography.
- Smolecule. (2023, August 15). Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7.
- Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 5. ossila.com [ossila.com]
- 6. journals.ust.edu [journals.ust.edu]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 11. 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7 | Chemsrc [chemsrc.com]
- 12. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. particle.dk [particle.dk]
The Strategic Utility of 5-Fluoro-2-methoxy-4-methylbenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has emerged as a paramount tool for optimizing drug-like properties. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When these advantages are harnessed within the versatile architecture of benzoic acid derivatives, a powerful class of precursors for a myriad of heterocyclic compounds is unlocked. This application note provides an in-depth technical guide on the utility of 5-Fluoro-2-methoxy-4-methylbenzoic acid as a key starting material for the synthesis of medicinally relevant heterocyclic systems, with a focus on quinazolinones and benzoxazinones. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of therapeutic agents.[1][2][3]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material's properties is fundamental to its effective application in synthesis. The table below summarizes the key physicochemical data for 5-Fluoro-2-methoxy-4-methylbenzoic acid.
| Property | Value | Reference |
| CAS Number | 1427448-75-6 | [4] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.17 g/mol | [4] |
| Melting Point | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. | |
| pKa | Estimated to be around 3-4 due to the electron-withdrawing nature of the fluorine and carboxylic acid groups. |
Synthetic Pathways to Key Heterocyclic Cores
5-Fluoro-2-methoxy-4-methylbenzoic acid serves as a versatile precursor for a range of heterocyclic compounds. The primary strategy involves its conversion to the corresponding anthranilic acid derivative, 2-amino-5-fluoro-4-methylbenzoic acid, which is a pivotal intermediate for the synthesis of fused heterocyclic systems.
Caption: Synthetic utility of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Application Note 1: Synthesis of Fluorinated Quinazolin-4(3H)-ones
Introduction: Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][3][5] The introduction of a fluorine atom into the quinazolinone scaffold can significantly enhance these activities. This protocol details a reliable method for the synthesis of a 6-fluoro-7-methyl-substituted quinazolin-4(3H)-one derivative starting from 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Principle: The synthesis commences with the conversion of the starting benzoic acid to the corresponding anthranilic acid. This is typically achieved through a two-step process of nitration followed by reduction. The resulting 2-amino-5-fluoro-4-methylbenzoic acid is then subjected to a cyclocondensation reaction with a suitable one-carbon source, such as formamide or an orthoester, to construct the quinazolinone ring system.[6]
Caption: Workflow for the synthesis of a fluorinated quinazolinone.
Protocol: Synthesis of 6-Fluoro-7-methylquinazolin-4(3H)-one
Step 1: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid (This protocol is based on established methods for the synthesis of anthranilic acids from corresponding benzoic acids and would require optimization for this specific substrate.)
-
Nitration: To a stirred solution of 5-Fluoro-2-methoxy-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then poured onto ice, and the precipitated nitro-benzoic acid derivative is collected by filtration, washed with cold water, and dried.
-
Reduction: The dried nitro-benzoic acid is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure, and the pH is adjusted to precipitate the 2-amino-5-fluoro-4-methylbenzoic acid, which is then collected by filtration, washed with water, and dried.
Step 2: Cyclocondensation to form 6-Fluoro-7-methylquinazolin-4(3H)-one (This protocol is adapted from general procedures for quinazolinone synthesis.)[6]
-
A mixture of 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) and formamide (10-15 eq) is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formamide, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure 6-Fluoro-7-methylquinazolin-4(3H)-one.
Expected Outcome: This synthetic route is expected to provide the target 6-fluoro-7-methylquinazolin-4(3H)-one in good yield. The fluorine substituent at the 6-position is known to enhance the biological activity of quinazolinone derivatives.[5]
Application Note 2: Synthesis of Fluorinated 1,4-Benzoxazin-3-ones
Introduction: The 1,4-benzoxazin-3-one core is another privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anticancer properties.[7] The strategic placement of a fluorine atom on the benzene ring of the benzoxazinone system can modulate its pharmacological profile. This section outlines a potential synthetic route to a fluorinated 1,4-benzoxazin-3-one derivative from 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Principle: The synthesis begins with the demethylation of the 2-methoxy group of the starting material to yield the corresponding 2-hydroxybenzoic acid derivative. This is a crucial step as the free hydroxyl group is necessary for the subsequent cyclization. The resulting 5-fluoro-2-hydroxy-4-methylbenzoic acid can then be reacted with an appropriate two-carbon synthon, such as chloroacetyl chloride, followed by intramolecular cyclization to form the benzoxazinone ring.
Caption: Synthetic workflow for a fluorinated 1,4-benzoxazin-3-one.
Protocol: Synthesis of 7-Fluoro-6-methyl-2H-benzo[b][1][5]oxazin-3(4H)-one
Step 1: Synthesis of 5-Fluoro-2-hydroxy-4-methylbenzoic acid (This is a standard demethylation procedure that may require optimization.)
-
To a solution of 5-Fluoro-2-methoxy-4-methylbenzoic acid in a suitable solvent like dichloromethane, a demethylating agent such as boron tribromide (BBr₃) is added at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with water or methanol, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude 5-fluoro-2-hydroxy-4-methylbenzoic acid, which can be purified by recrystallization.
Step 2: Synthesis of 7-Fluoro-6-methyl-2H-benzo[b][1][5]oxazin-3(4H)-one (This protocol is based on general methods for benzoxazinone synthesis.)
-
A solution of 5-fluoro-2-hydroxy-4-methylbenzoic acid (1.0 eq) and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetone or THF) is prepared.
-
Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution at 0 °C.
-
After the addition, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is then heated to reflux to effect intramolecular cyclization.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 7-fluoro-6-methyl-2H-benzo[b][1][5]oxazin-3(4H)-one.
Expected Outcome: This pathway provides access to a fluorinated benzoxazinone scaffold. The position of the fluorine atom at the 7-position of the benzoxazinone ring is anticipated to influence its biological properties, making it an interesting candidate for further pharmacological evaluation.
Conclusion and Future Perspectives
5-Fluoro-2-methoxy-4-methylbenzoic acid is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds of significant interest in drug discovery. The protocols outlined in these application notes for the synthesis of fluorinated quinazolinones and benzoxazinones provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic incorporation of the fluoro, methoxy, and methyl groups on the benzoic acid starting material allows for the generation of novel heterocyclic derivatives with potentially enhanced biological activities. Further derivatization of the resulting heterocyclic cores can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
-
Zayed, M.F., et al. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. Available at: [Link]
-
Pasunooti, K.K., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. Available at: [Link]
- Zayed, M.F., et al. (2015). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Journal of Taibah University for Science, 10(3), 333-339.
- Bansal, R., & Malhotra, A. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113016.
- Li, W., et al. (2013). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry - Section B, 52B(1), 129-133.
-
Reddy, C.S., et al. (2011). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. Available at: [Link]
- Pattarawarapan, M., et al. (2017). Solvent-free synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, 2-aminobenzoxazin-4-ones, and 2-amino-4H-3,1-benzothiazin-4-ones. Synlett, 28(05), 589-592.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 5-Fluoro-4-methoxy-2-methylbenzoic acid 97% | CAS: 1427448-75-6 | AChemBlock [achemblock.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
Application Notes & Protocols for the Chemical Modification of 5-Fluoro-2-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 5-Fluoro-2-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid possessing multiple functional groups that can be selectively modified to generate a diverse library of novel chemical entities. Its structural motifs are common in pharmacologically active molecules, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the key reactive sites of the molecule and details robust, field-proven protocols for its modification. We will delve into the chemical principles underpinning these transformations, offering insights into reaction mechanisms, optimization strategies, and purification procedures. The protocols described herein focus on the three primary reactive centers: the carboxylic acid, the aromatic ring, and the benzylic methyl group.
Introduction and Strategic Considerations
Substituted benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific molecule, 5-Fluoro-2-methoxy-4-methylbenzoic acid, offers a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and methyl groups provide steric bulk and can be sites for further functionalization.
While direct literature on the specific reaction conditions for 5-Fluoro-2-methoxy-4-methylbenzoic acid is sparse, its reactivity can be reliably predicted based on well-established principles of organic chemistry and data from closely related analogs, such as 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methylbenzoic acid.[1][2][3][4] This document leverages this analogous data to construct reliable and transferable protocols.
The primary sites for chemical modification are:
-
The Carboxylic Acid: The most accessible functional group for modifications like esterification and amidation.
-
The Aromatic Ring: Subject to electrophilic aromatic substitution, with the positions of attack dictated by the existing substituents.
-
The Benzylic Methyl Group: Can be functionalized through free-radical halogenation.
Below is a logical workflow for planning the synthesis of derivatives from this starting material.
Caption: Strategic workflow for modifying the starting material.
Modification of the Carboxylic Acid Group
The carboxylic acid is the most readily functionalized group. Standard transformations include conversion to esters and amides, which are common bioisosteres in drug design.
Protocol for Amide Bond Formation via Acid Chloride
Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures or specialized coupling agents.[5] A more reliable and general two-step approach involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with the desired amine. This method is widely used in pharmaceutical process chemistry for its efficiency and scalability.[4]
Step 1: Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoyl chloride
This step converts the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are common and effective reagents for this purpose.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial as it forms the Vilsmeier reagent in situ, which is the active catalytic species.
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 4. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
Application Notes and Protocols: High-Purity Isolation of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Abstract
This comprehensive guide provides detailed techniques and protocols for the purification of 5-Fluoro-2-methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical and specialized chemical synthesis.[1] The methodologies described herein are designed for researchers, chemists, and process development professionals to achieve high-purity material suitable for downstream applications. This document emphasizes the causal relationships behind procedural steps, offering a framework for adapting these methods to various scales and purity requirements. The primary techniques covered include recrystallization, acid-base extraction, and silica gel chromatography, each accompanied by step-by-step protocols and troubleshooting guidance.
Introduction: The Importance of Purity
5-Fluoro-2-methoxy-4-methylbenzoic acid and its structural analogs are versatile building blocks in medicinal chemistry and materials science.[2][3] The presence of fluoro and methoxy groups on the aromatic ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug discovery.[1] However, impurities stemming from its synthesis—such as unreacted starting materials, regioisomers, or byproducts from incomplete reactions—can have a significant negative impact on the yield, reproducibility, and safety profile of subsequent synthetic steps.[4][5]
Achieving a high degree of purity is therefore not merely a matter of quality control but a critical prerequisite for reliable scientific outcomes. This guide provides the foundational principles and actionable protocols to effectively remove common process-related impurities.
Understanding the Analyte and Potential Impurities
Effective purification begins with an understanding of the target molecule's properties and the likely contaminants.
Physicochemical Properties
While specific experimental data for the 4-methyl derivative is not widely published, we can infer its properties from the closely related analog, 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7). The addition of a methyl group is expected to slightly increase its lipophilicity and slightly decrease its melting point and aqueous solubility compared to the analog.
| Property | Value (Predicted/Inferred) | Rationale & Significance |
| Molecular Formula | C₉H₉FO₃ | Confirmed molecular structure. |
| Molecular Weight | 184.16 g/mol | Essential for calculating molar quantities. |
| Appearance | White to off-white solid/powder | Visual indicator of purity; colored impurities may be present.[6] |
| Melting Point | ~80-90 °C | A sharp melting point range is a key indicator of purity. The analog melts at 87-91 °C. |
| Aqueous Solubility | Insoluble / Very Low | This property is fundamental to both recrystallization and acid-base extraction techniques.[6][7] |
| pKa (Predicted) | ~3.7-4.0 | The acidity of the carboxylic acid group (predicted pKa is 3.75 for the analog[7]) allows for its conversion to a water-soluble salt using a mild base. |
Common Impurity Profile
Impurities in aromatic carboxylic acids typically arise from the synthetic route, which often involves oxidation of a corresponding methyl or aldehyde precursor.[8][9] Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Byproducts from incomplete oxidation, such as the corresponding benzaldehyde or benzyl alcohol.[9]
-
Isomeric Impurities: Regioisomers formed during aromatic substitution reactions can be particularly challenging to remove.[5]
-
Hydrolysis Products: If the synthesis involves ester hydrolysis, incomplete reaction can leave residual ester.[7]
-
Neutral or Basic Byproducts: Depending on the specific reagents used.
Purification Strategy I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[10] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble.[11][12] Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.[10][13]
Rationale for Solvent Selection
An ideal recrystallization solvent for 5-Fluoro-2-methoxy-4-methylbenzoic acid should:
-
Not react with the compound.
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[10]
-
Either completely dissolve impurities even when cold, or not dissolve them at all.
-
Be relatively volatile for easy removal from the purified crystals.
Given the benzoic acid structure, suitable solvent systems include mixed solvents like ethanol/water or single solvents such as toluene or acetic acid.[14][15] An ethanol/water system is often effective for moderately polar compounds, as it provides a steep solubility curve.
Step-by-Step Recrystallization Protocol
This protocol uses a mixed ethanol/water solvent system, a common and effective choice for benzoic acid derivatives.[15]
-
Dissolution: Place the crude 5-Fluoro-2-methoxy-4-methylbenzoic acid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely. Stirring and heating on a hot plate will facilitate this process.
-
Saturation: While maintaining the solution at a near-boiling temperature, add hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).[15] This indicates that the solubility limit has been reached.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[15]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl and gently boil for a few minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for Purification by Recrystallization.
Purification Strategy II: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[16] It is exceptionally effective for isolating carboxylic acids from neutral or basic impurities.[17][18] The principle relies on converting the water-insoluble carboxylic acid into its corresponding carboxylate salt, which is ionic and thus highly soluble in water.[19]
Chemical Principle
The acidic proton of the carboxylic group reacts with a weak base, such as sodium bicarbonate (NaHCO₃), to form the sodium salt. This salt is then extracted into the aqueous phase, leaving neutral organic impurities behind in the organic phase. The carboxylic acid is then regenerated by adding a strong acid (e.g., HCl), which causes it to precipitate out of the aqueous solution.[17][19]
R-COOH (org) + NaHCO₃ (aq) → R-COO⁻Na⁺ (aq) + H₂O (l) + CO₂ (g) R-COO⁻Na⁺ (aq) + HCl (aq) → R-COOH (s)↓ + NaCl (aq)
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 50 mL), in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure generated by CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete extraction, add another portion of NaHCO₃ solution (approx. 20 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer, now containing neutral impurities, can be discarded.
-
Regeneration/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2). A white precipitate of the purified carboxylic acid will form.[17]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for Purification by Acid-Base Extraction.
Purification Strategy III: Column Chromatography
For removing impurities with similar polarity to the target compound (e.g., isomeric impurities), column chromatography is often the most effective method.[20] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Principles of Separation
Silica gel is a polar stationary phase. More polar compounds will adsorb more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly with the mobile phase. For a carboxylic acid, its polarity can be modulated by the mobile phase. A more polar mobile phase will decrease retention time. A common mobile phase system for acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[20]
General Protocol for Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Comparison of Techniques and Purity Assessment
Method Selection Summary
| Technique | Primary Application | Advantages | Disadvantages |
| Recrystallization | Removing impurities with different solubility profiles. Good for bulk purification. | High recovery possible, cost-effective, scalable. | May not remove impurities with similar solubility; potential for product loss in mother liquor. |
| Acid-Base Extraction | Removing neutral or basic impurities from an acidic product. | Fast, highly effective for specific impurity types, does not require heating. | Only removes non-acidic impurities; requires use of multiple solvents and reagents. |
| Column Chromatography | Removing impurities with similar polarity (e.g., isomers). High-purity applications. | Excellent separation power, can resolve complex mixtures. | More time-consuming, requires larger volumes of solvent, can be more costly.[20] |
Purity Verification
After purification, the purity of 5-Fluoro-2-methoxy-4-methylbenzoic acid should be confirmed using one or more of the following analytical methods:
-
Melting Point Analysis: A sharp, narrow melting point range close to the literature value indicates high purity.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.[15][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Paspek, S. C. (2005). Process for purification of aromatic carboxylic acids. U.S. Patent No. 8,492,583B2. Google Patents.
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. UCI Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Henkel, H. D. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351A. Google Patents.
-
University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Zarzycki, P. K. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
IPL.org. (n.d.). Recrystallizing Benzoic Acid Lab Report. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
An, H., & Cook, P. D. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]
- Kim, Y. H., et al. (2001). Processes for the preparation of fluorinated benzoic acids. U.S. Patent No. 6,333,431B1. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methoxybenzoic acid. PubChem. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]
- World Intellectual Property Organization. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.
-
Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
Chemdad. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
- European Patent Office. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. U.S. Patent No. 11,001,552B2. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 6. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 8. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. researchgate.net [researchgate.net]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. vernier.com [vernier.com]
- 20. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 21. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 5-Fluoro-2-methoxy-4-methylbenzoic acid in material science
An advanced understanding of molecular structure is crucial for the rational design of next-generation materials. The strategic placement of functional groups on an aromatic scaffold can profoundly influence the macroscopic properties of polymers, the architecture of crystalline networks, and the electronic behavior at material interfaces. 5-Fluoro-2-methoxy-4-methylbenzoic acid is a unique building block, that, while primarily recognized as an intermediate in pharmaceutical synthesis, possesses a compelling combination of functionalities poised for exploitation in material science.
This guide serves as a set of prospective application notes for researchers and scientists. It moves beyond catalog data to provide a technical framework for utilizing 5-Fluoro-2-methoxy-4-methylbenzoic acid in three promising areas: high-performance polymers, functional metal-organic frameworks (MOFs), and interfacial engineering for organic electronics. The protocols described herein are founded on established chemical principles and analogous systems, offering a robust starting point for innovation.
Physicochemical & Structural Analysis
The material science potential of 5-Fluoro-2-methoxy-4-methylbenzoic acid stems from the interplay of its four key functional groups on a rigid phenyl ring. Understanding their individual and collective contributions is essential for predicting their impact on final material properties.
-
Carboxylic Acid (-COOH): This is the primary reactive handle, enabling covalent bond formation through amidation and esterification for polymer synthesis, or coordinative bonding with metal ions to form metal-organic frameworks.
-
Fluorine (-F): As the most electronegative element, the fluoro-substituent is a powerful tool for tuning electronic properties. It is strongly electron-withdrawing, which can enhance the thermal stability and oxidative resistance of a polymer backbone.[1] In the context of MOFs, it can alter the electrostatic potential within the pores.
-
Methoxy (-OCH₃): This is an electron-donating group via resonance, which can influence solubility and modify the electronic character of the aromatic ring, a feature that can be exploited in organic electronic applications.[2]
-
Methyl (-CH₃): A small, hydrophobic, and weakly electron-donating group that can provide steric hindrance. This can disrupt polymer chain packing to improve solubility or prevent aggregation in luminescent materials.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉FO₃ | Inferred |
| Molecular Weight | 184.16 g/mol | Inferred |
| Appearance | White to off-white crystalline solid (Predicted) | [3][4] |
| Key Functional Groups | Carboxylic Acid, Fluoro, Methoxy, Methyl | - |
| Primary Reactive Site | Carboxylic Acid (for amidation, esterification, metal coordination) | [5] |
| Predicted pKa | ~3.8 - 4.1 (The electron-withdrawing F is balanced by donating OCH₃/CH₃ groups) | [6] |
| Predicted Solubility | Soluble in polar organic solvents (THF, DMF, DMSO); Insoluble in water. | [3][4] |
Application Note 1: Monomer for High-Performance Aromatic Polyamides
Rationale: Aromatic polyamides (aramids) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, while also improving solubility for easier processing and lowering the material's dielectric constant, a critical factor for applications in microelectronics.[1] The structure of 5-Fluoro-2-methoxy-4-methylbenzoic acid, with its inherent rigidity and functional handles, makes it a promising, albeit hypothetical, candidate monomer for creating novel fluorinated polyamides.
The carboxylic acid can be readily converted to a more reactive acyl chloride. This intermediate can then undergo polycondensation with an aromatic diamine. The methoxy and methyl groups are anticipated to enhance the solubility of the resulting polymer in organic solvents, a common challenge with rigid-rod aramids.
Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for the synthesis of a novel fluorinated polyamide.
Protocol 1: Low-Temperature Polycondensation
Objective: To synthesize a fluorinated aromatic polyamide from 5-Fluoro-2-methoxy-4-methylbenzoic acid and 4,4'-oxydianiline (ODA).
Materials:
-
5-Fluoro-2-methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
4,4'-oxydianiline (ODA)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Pyridine
-
Methanol
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
Part A: Synthesis of the Diacyl Chloride Monomer
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-2-methoxy-4-methylbenzoic acid (1.84 g, 10 mmol).
-
Add thionyl chloride (5 mL, ~68 mmol). Add a catalytic drop of anhydrous DMF.
-
Fit the flask with a condenser and gently reflux the mixture for 4 hours. The solid should fully dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene (10 mL) and evaporate again to remove any residual SOCl₂. This yields the crude diacyl chloride, which should be used immediately.
Part B: Polymerization
-
In a separate flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and N₂ inlet, dissolve ODA (1.00 g, 5 mmol) in anhydrous DMAc (30 mL) and anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude diacyl chloride from Part A in anhydrous DMAc (20 mL).
-
Add the diacyl chloride solution dropwise to the stirred ODA solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution should become highly viscous.
Part C: Isolation and Purification
-
Pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol.
-
A fibrous white solid should precipitate.
-
Collect the polymer by vacuum filtration.
-
Wash the solid extensively with methanol (3 x 100 mL) and then deionized water (2 x 100 mL) to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 80 °C overnight to a constant weight.
Expected Characterization:
-
FTIR: Appearance of amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. Disappearance of the carboxylic acid O-H and acyl chloride C=O bands.
-
TGA: High thermal stability, with a 5% weight loss temperature (Td5%) expected to be above 400 °C.
Application Note 2: Ligand and Modulator for Metal-Organic Frameworks (MOFs)
Rationale: MOFs are crystalline materials constructed from metal nodes and organic linkers.[7] The properties of a MOF are directly dictated by its components. Using 5-Fluoro-2-methoxy-4-methylbenzoic acid as a linker could create a MOF with a unique pore environment. The fluorine and methoxy groups would project into the pores, tuning the hydrophobicity and creating specific binding sites for guest molecules.
Furthermore, benzoic acid and its derivatives are widely used as "modulators" in MOF synthesis.[8][9][10] A modulator is a monofunctional ligand that competes with the primary polyfunctional linker, capping the growing metal clusters. This process can control crystal size, introduce beneficial defects, and improve material porosity. The subject molecule is an ideal candidate for a modulator due to its single coordination point (the carboxylate).
Workflow for MOF Synthesis
Caption: General workflow for modulated MOF synthesis.
Protocol 2: Synthesis of a Modulated UiO-66 (Zr-MOF)
Objective: To synthesize the well-known MOF, UiO-66, using 5-Fluoro-2-methoxy-4-methylbenzoic acid as a modulator to control crystal defects.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
5-Fluoro-2-methoxy-4-methylbenzoic acid (Modulator)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
20 mL glass scintillation vials
Procedure:
-
Prepare a stock solution of the modulator by dissolving 5-Fluoro-2-methoxy-4-methylbenzoic acid in DMF.
-
In a 20 mL glass vial, add ZrCl₄ (116 mg, 0.5 mmol) and H₂BDC (83 mg, 0.5 mmol).
-
Add 10 mL of DMF.
-
To this vial, add a specific molar equivalent of the modulator relative to ZrCl₄ (e.g., 2 equivalents, 184 mg, 1.0 mmol). Note: A series of syntheses with varying modulator amounts (0, 1, 2, 5, 10 eq) is recommended to study its effect.
-
Cap the vial tightly and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling, a white crystalline powder should be present. Collect the solid by centrifugation (8000 rpm, 10 min).
-
Discard the supernatant and wash the solid by re-dispersing in fresh DMF (15 mL) and centrifuging again. Repeat this wash step three times.
-
To remove residual DMF from the pores, perform a solvent exchange. Re-disperse the solid in acetone (15 mL) and let it sit for 8 hours. Centrifuge and replace with fresh acetone. Repeat this exchange three times.
-
Activate the MOF by heating the sample under high vacuum at 150 °C for 12 hours.
Expected Characterization:
-
Powder X-Ray Diffraction (PXRD): The pattern should match the known UiO-66 structure, confirming the framework was formed. Peak broadening may indicate smaller crystallite sizes due to modulation.
-
N₂ Sorption Analysis: The BET surface area is expected to change with modulator concentration. Often, defect-engineered MOFs show an initial increase in surface area compared to the non-modulated analogue.[8]
Application Note 3: Surface Modifier for Organic Electronics
Rationale: The interface between a conductive electrode and an organic semiconductor is critical to the performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells. Self-assembled monolayers (SAMs) can be used to modify the electrode surface, tuning its work function and improving charge injection or extraction.[2]
Molecules like 5-Fluoro-2-methoxy-4-methylbenzoic acid are excellent candidates for forming SAMs on metal oxide surfaces (e.g., Indium Tin Oxide (ITO), Zinc Oxide (ZnO)). The carboxylic acid group serves as an anchor to the oxide surface. The body of the molecule creates a thin insulating layer, and the net dipole moment of the molecule, arising from the electron-withdrawing fluorine and electron-donating methoxy groups, can alter the surface potential of the electrode. This modification can lead to improved device efficiency and stability.
Protocol 3: Formation of a Self-Assembled Monolayer (SAM)
Objective: To form a SAM of 5-Fluoro-2-methoxy-4-methylbenzoic acid on a model silicon wafer with a native oxide layer (Si/SiOₓ) and verify its formation.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION )
-
Anhydrous Toluene
-
5-Fluoro-2-methoxy-4-methylbenzoic acid
-
Isopropanol
-
Nitrogen (N₂) gas stream
Procedure:
-
Substrate Cleaning: Cut silicon wafers into 1x1 cm pieces. Clean them by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
Hydroxylation: Immerse the cleaned wafers in a freshly prepared Piranha solution (3:1 ratio of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood.) This process removes organic residues and creates a hydrophilic, hydroxyl-terminated SiOₓ surface.
-
Rinse the wafers copiously with deionized water and dry them under a stream of nitrogen.
-
SAM Deposition: Immediately transfer the cleaned, dried wafers to a 1 mM solution of 5-Fluoro-2-methoxy-4-methylbenzoic acid in anhydrous toluene.
-
Leave the wafers immersed in the solution in a sealed container for 18 hours at room temperature to allow for monolayer formation.
-
Rinsing: After deposition, remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the SAM-coated wafers under a nitrogen stream.
Expected Characterization:
-
Contact Angle Goniometry: The clean, hydrophilic Si/SiOₓ surface will have a low water contact angle (<15°). After SAM formation, the surface should become more hydrophobic due to the aromatic body of the molecule, resulting in a significantly higher water contact angle (e.g., >60°).
-
X-ray Photoelectron Spectroscopy (XPS): The survey spectrum should show the appearance of F 1s and C 1s peaks after SAM deposition, which were absent on the bare substrate. High-resolution scans can confirm the chemical states.
References
- BenchChem. (n.d.). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
- Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
- ChemicalBook. (2026, January 13). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.
- Gomes, V. R., et al. (n.d.). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).
- Ricci, S., et al. (n.d.). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. University of Turin (UniTo).
- Three Chongqing Chemdad Co. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID.
- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97% | 394-04-7.
- ResearchGate. (2026, February 11). Methoxy-substituted aromatic SAM Co-adsorbents for interfacial modification and performance enhancement in dye-sensitized solar cells.
- Li, Y., et al. (2023, July 14). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC.
- Taddei, M., et al. (2017, April 5). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study.
- Fisher Scientific. (n.d.). Methoxybenzoic acids and derivatives.
- BLD Pharm. (n.d.). 394-04-7|5-Fluoro-2-methoxybenzoic acid.
- Seybold, P. G., et al. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
- Li, Y., et al. (n.d.). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC.
- Quora. (2018, January 3). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?.
- Royal Society of Chemistry. (2023, September 28). Coordination modulation: a way to improve the properties of metal–organic frameworks.
- Physics Forums. (2011, November 3). Acidity of substituted benzoic acids.
- PubChem. (n.d.). 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 4. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iris.unito.it [iris.unito.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ac1.hhu.de [ac1.hhu.de]
protocol for scaling up the production of 5-Fluoro-2-methoxy-4-methylbenzoic acid
An Application Note for the Scalable Production of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis and production scale-up of 5-fluoro-2-methoxy-4-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The described protocol is centered around the robust and highly scalable carboxylation of a Grignard reagent, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1] This application note details a laboratory-scale procedure for producing gram quantities of the target compound and outlines critical considerations for scaling the process to the pilot-plant level. Key focus areas include reaction optimization, process safety, and analytical quality control to ensure the final product's identity, purity, and consistency.
Introduction
Substituted benzoic acids are a class of organic compounds of paramount importance, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[2][3] The introduction of specific functional groups, such as fluorine atoms and methoxy moieties, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[4] 5-Fluoro-2-methoxy-4-methylbenzoic acid represents a structurally precise building block designed for use in drug discovery and fine chemical synthesis.[5]
The objective of this guide is to provide researchers and process chemists with a reliable and scalable protocol for the synthesis of this compound. The chosen synthetic strategy prioritizes operational simplicity, high yield, and the use of readily manageable reagents, making it amenable to both academic research and industrial production environments.
Synthetic Strategy and Rationale
The selected pathway for the synthesis of 5-fluoro-2-methoxy-4-methylbenzoic acid is the carboxylation of a Grignard reagent. This method is renowned for its reliability and versatility in converting aryl halides into their corresponding carboxylic acids with the addition of a single carbon atom.[6]
The core rationale for this choice is threefold:
-
Robustness and High Yield: Grignard reactions are among the most well-studied and dependable transformations in synthetic chemistry, consistently providing good to excellent yields. The nucleophilic attack of the organomagnesium compound on carbon dioxide is highly efficient.[7]
-
Scalability: The reaction can be effectively scaled from milligrams to kilograms. While there are specific challenges associated with scale-up, such as heat management and reagent addition, the process is well-understood in industrial settings.[8]
-
Precursor Accessibility: The required aryl bromide precursor, while specific, can be synthesized from commercially available starting materials, making the overall process economically viable.
An alternative strategy, such as Directed ortho-Metalation (DoM), could also be considered.[9] DoM allows for the highly regioselective functionalization of aromatic rings.[10][11] However, it often requires cryogenic temperatures (-78 °C) and the use of pyrophoric alkyllithium bases, which can present significant challenges and safety concerns during large-scale production.[12] Therefore, the Grignard pathway represents a more practical and safer approach for scaling up.
Overall Synthetic Scheme
The two-step process involves the formation of the Grignard reagent from the corresponding aryl bromide, followed by its reaction with carbon dioxide and subsequent acidic workup.
Caption: Workflow for scaling up the synthesis of the target compound.
Process Safety and Hazard Management
-
Grignard Reagent: Grignard reagents are highly reactive and can be pyrophoric upon exposure to air, especially on large scales. The entire process must be conducted under a strictly controlled inert atmosphere (nitrogen). [13]* Solvents: THF and diethyl ether are highly flammable. All electrical equipment must be intrinsically safe or properly grounded. Adequate ventilation is crucial to prevent the accumulation of flammable vapors.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. On a large scale, the heat generated can be significant. A jacketed reactor with a reliable cooling system is mandatory to maintain the reaction temperature and prevent a thermal runaway.
-
Quenching: The quenching of the reaction with acid is also highly exothermic. The acid should be added slowly and controllably to the reaction mixture, with efficient cooling.
Equipment and Reagent Handling
-
Reactor: A glass-lined or stainless steel jacketed reactor is required for pilot-scale production. The reactor should be equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and a port for reagent addition.
-
Reagent Addition: Anhydrous solvents should be transferred via sealed systems or cannula. The aryl bromide solution should be added via a metering pump to ensure a controlled rate of addition.
-
Handling CO₂: For kilogram-scale reactions, bubbling gaseous CO₂ through the solution is more practical than using dry ice. This requires a dip tube and a mass flow controller to monitor the addition.
Process Optimization and Control
The transition to a larger scale necessitates re-optimization of several parameters.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Solvent Volume | ~100 mL | 8-10 L | Maintain appropriate concentration and facilitate heat transfer. |
| Addition Time | 15-20 minutes | 2-4 hours | Control exotherm and maintain a safe temperature profile. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensure efficient mixing and heat distribution in a larger volume. |
| Temperature Control | Heating Mantle / Ice Bath | Jacketed Reactor with Chiller/Heater | Precise and responsive temperature control is critical for safety and consistency. |
| Workup | Separatory Funnel | Reactor-based Extraction / Liquid-Liquid Centrifuge | Manual extraction is not feasible; larger-scale equipment is needed. |
Analytical Quality Control
To ensure the quality and consistency of each batch, a rigorous analytical testing protocol must be implemented.
-
Identity Confirmation:
-
¹H and ¹³C NMR: Confirms the chemical structure and absence of major structural impurities.
-
FT-IR: Verifies the presence of key functional groups (C=O of carboxylic acid, O-H stretch).
-
-
Purity Assessment:
-
HPLC: The primary method for quantifying the purity of the final product and detecting any minor impurities. A standard of >98% is common. [4] * Melting Point: A sharp melting point range is indicative of high purity. The literature suggests a melting point of 87-91 °C for the related compound 5-Fluoro-2-methoxybenzoic acid. [14]* Residual Solvent Analysis:
-
GC-HS (Gas Chromatography-Headspace): To quantify the amount of residual solvents (e.g., THF, diethyl ether, toluene) and ensure they are below the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Conclusion
The protocol described herein, based on the carboxylation of a Grignard reagent, offers a reliable and scalable method for the production of 5-fluoro-2-methoxy-4-methylbenzoic acid. By adhering to the detailed laboratory procedure and giving careful consideration to the safety, equipment, and process control challenges outlined for scale-up, researchers and chemical engineers can confidently produce this valuable chemical intermediate with high purity and yield. Rigorous in-process controls and final product analysis are essential to guarantee the quality required for demanding applications in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Available from: [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Available from: [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available from: [Link]
-
Mortier, J. Directed Ortho Metalation. Unblog.fr. Available from: [Link]
-
Lee, Y. M., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. SKKU. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Directed lithiation of unprotected benzoic acids. RSC Publishing. Available from: [Link]
-
Mortier, J. Directed (ortho) Metallation. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. 5-FLUORO-2-METHOXYBENZOIC ACID. Available from: [Link]
-
ResearchGate. (2020). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Available from: [Link]
- Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
- Google Patents. (2023). WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
Snowhite Chemical Co., LTD. (2025, July 4). Industrial preparation method of benzoic acid. Available from: [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Chemsrc. (2025, August 26). 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7. Available from: [Link]
-
IJARSCT. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available from: [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]
Sources
- 1. swb.skku.edu [swb.skku.edu]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]
- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
The Strategic Role of Substituted Benzoic Acids in Kinase Inhibitor Synthesis: A Case Study with 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Application Note & Synthetic Protocol
Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are pivotal regulators of cellular signaling, governing processes such as cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[3] Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies that can be more effective and less toxic than traditional chemotherapy.[4]
A key challenge in developing kinase inhibitors is achieving selectivity. Many kinases share a highly conserved ATP-binding pocket, leading to potential off-target effects. Medicinal chemists employ various strategies to enhance selectivity and potency, one of which is the use of carefully substituted aromatic fragments that can form specific interactions within and around the ATP-binding site. This application note explores the utility of substituted benzoic acids, specifically focusing on the potential of 5-Fluoro-2-methoxy-4-methylbenzoic acid as a key building block in the synthesis of next-generation kinase inhibitors. We will use the synthesis of the FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib, which utilizes a similar structural motif, as a guiding framework to illustrate the principles and protocols.
The Building Block: 5-Fluoro-2-methoxy-4-methylbenzoic Acid - A Profile
Substituted benzoic acids are versatile intermediates in pharmaceutical synthesis.[3] The specific functional groups on 5-Fluoro-2-methoxy-4-methylbenzoic acid each play a crucial role in influencing the properties of the final inhibitor.
-
Fluorine: The presence of a fluorine atom can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[5] Furthermore, its electronegativity can lead to favorable interactions, such as hydrogen bonds or dipole interactions, with the target protein, thereby increasing binding affinity.
-
Methoxy Group: The methoxy group at the 2-position (ortho to the carboxylic acid) can influence the conformation of the molecule. This steric constraint can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding. It can also serve as a hydrogen bond acceptor.
-
Methyl Group: The methyl group at the 4-position (para to the fluorine) can provide a point of contact with a hydrophobic pocket in the kinase active site, potentially increasing potency and selectivity. Its impact is highly dependent on the specific topology of the target kinase.
-
Carboxylic Acid: This functional group is the primary reactive handle for incorporating the fragment into the larger inhibitor structure, typically through amide bond formation.
Case Study: Pirtobrutinib and the Role of the Benzamide Moiety
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8] Unlike its covalent predecessors which can be rendered ineffective by mutations at the covalent binding site (C481), Pirtobrutinib's reversible binding mode allows it to inhibit both wild-type and C481-mutant BTK.[6][9]
The chemical structure of Pirtobrutinib reveals that it is formed by the condensation of a 5-fluoro-2-methoxybenzoic acid core with a complex amine-bearing pyrazole scaffold.[7] This benzamide portion of the molecule plays a critical role in anchoring the inhibitor in the active site.
The BTK Signaling Pathway
The B-cell receptor signaling cascade is a crucial pathway for B-cell development and activation. Dysregulation of this pathway is implicated in various B-cell malignancies. BTK is a key kinase in this pathway, and its inhibition effectively blocks downstream signals that promote cell survival and proliferation.
Caption: Simplified BTK signaling pathway and the inhibitory action of Pirtobrutinib.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key benzamide intermediate, which is a common precursor for kinase inhibitors like Pirtobrutinib. This workflow illustrates how 5-fluoro-2-methoxybenzoic acid is activated and coupled to a representative amine.
Workflow for Benzamide Intermediate Synthesis
Caption: General workflow for the synthesis of a benzamide intermediate.
Protocol 1: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride
This protocol describes the activation of the carboxylic acid to a more reactive acid chloride, a common step in amide bond formation.[8]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | 170.14 g/mol | 10.0 g | 58.8 mmol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 10.5 mL | 147 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 0.5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-Fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol) and dichloromethane (100 mL).
-
Stir the suspension at room temperature.
-
Add a catalytic amount of N,N-Dimethylformamide (0.5 mL).
-
Slowly add thionyl chloride (10.5 mL, 147 mmol) to the suspension via a dropping funnel over 15 minutes. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 5-Fluoro-2-methoxybenzoyl chloride can be used in the next step without further purification.
Causality and Insights: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid. The reaction is performed under reflux to ensure complete conversion. The removal of excess thionyl chloride is crucial as it can react with the amine in the subsequent step.
Protocol 2: Amide Coupling to Synthesize 4-(((5-Fluoro-2-methoxybenzoyl)amino)methyl)benzoic acid
This protocol demonstrates the coupling of the activated acid chloride with an amine to form the stable amide bond.[8]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Fluoro-2-methoxybenzoyl chloride | - | 188.58 g/mol | ~58.8 mmol | ~58.8 mmol |
| 4-(Aminomethyl)benzoic acid | 56-91-7 | 151.16 g/mol | 8.9 g | 58.8 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 24.6 mL | 176.4 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 4-(aminomethyl)benzoic acid (8.9 g, 58.8 mmol) in dichloromethane (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (24.6 mL, 176.4 mmol) to the suspension.
-
Dissolve the crude 5-Fluoro-2-methoxybenzoyl chloride from Protocol 1 in 50 mL of DCM.
-
Slowly add the acid chloride solution to the amine suspension at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1N HCl (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide intermediate.
Causality and Insights: The amide coupling is performed at a low temperature to control the exothermic reaction. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials.
The Role of the 4-Methyl Group: A Structure-Activity Relationship (SAR) Perspective
While Pirtobrutinib is synthesized from 5-fluoro-2-methoxybenzoic acid, the user's topic specifies 5-fluoro-2-methoxy-4-methylbenzoic acid . The introduction of a methyl group at the 4-position would be a logical step in a lead optimization campaign to explore the structure-activity relationship (SAR).
Hypothesized Impacts of the 4-Methyl Group:
-
Increased Potency: If the 4-position of the benzamide ring in the bound inhibitor is adjacent to a hydrophobic pocket within the BTK active site, the addition of a methyl group could lead to favorable van der Waals interactions, thereby increasing binding affinity and potency.
-
Enhanced Selectivity: The methyl group could create a steric clash with residues in the active sites of off-target kinases while being accommodated by the BTK active site. This could lead to a more selective inhibitor.
-
Altered Physicochemical Properties: The methyl group will increase the lipophilicity of the molecule. This could impact its solubility, permeability, and overall pharmacokinetic profile. This modification would require careful balancing to maintain drug-like properties.
The synthesis of a Pirtobrutinib analog using 5-fluoro-2-methoxy-4-methylbenzoic acid would follow the same synthetic logic outlined in the protocols above. The resulting analog would then be tested in biochemical and cellular assays to determine its potency, selectivity, and pharmacokinetic properties compared to the parent compound. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Conclusion
5-Fluoro-2-methoxy-4-methylbenzoic acid represents a highly valuable, functionalized building block for the synthesis of kinase inhibitors. Its constituent groups are strategically positioned to enhance binding affinity, metabolic stability, and selectivity. By examining the synthesis of the BTK inhibitor Pirtobrutinib as a model system, we have demonstrated a robust and logical synthetic workflow for incorporating such fragments into complex drug molecules. The principles of activating the carboxylic acid and coupling it with a suitable amine are broadly applicable in medicinal chemistry. Furthermore, the exploration of the potential impact of the 4-methyl group through the lens of SAR highlights the rational design principles that guide the development of next-generation targeted therapies. This application note provides researchers, scientists, and drug development professionals with both practical protocols and a conceptual framework for leveraging substituted benzoic acids in their quest for novel and effective kinase inhibitors.
References
-
Hong, J.-B., et al. (2014). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Couplings as End Game Strategy. Organic Process Research & Development, 18, 228–238. Available at: [Link]
-
Aslam, M., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8089. Available at: [Link]
- Luo W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 116838.
-
GDC-0853. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Organic Process Research & Development, 22(8), 1045-1054. Available at: [Link]
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14246-14309. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Mato, A. R., et al. (2023). Pirtobrutinib in Covalent BTKi-Treated Patients With CLL/SLL: Translating Clinical Trial Insights Into Real-World Practice. Journal of Oncology Navigation & Survivorship. Available at: [Link]
-
Gomez, E. B., et al. (2022). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 140(Supplement 1), 2533–2534. Available at: [Link]
- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
ResearchGate. (n.d.). The synthetic route of pirtobrutinib. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Pirtobrutinib. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Pirtobrutinib. Retrieved February 17, 2026, from [Link]
-
Technical Disclosure Commons. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. Retrieved February 17, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirtobrutinib. Retrieved February 17, 2026, from [Link]
-
Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved February 17, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 9. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Their Impact on Crystallization
5-Fluoro-2-methoxy-4-methylbenzoic acid is a white, crystalline solid with a melting point range of 87-91 °C.[1][2][3] It is reported to be insoluble in water.[1][2][3] These properties are fundamental in designing effective crystallization strategies. The presence of a carboxylic acid group suggests the possibility of forming strong hydrogen-bonded dimers in the solid state, a common feature for benzoic acid derivatives.[4][5] The fluorine substituent can influence crystal packing and potentially lead to polymorphism, where the compound can exist in different crystalline forms with varying physicochemical properties.[6][7] Understanding and controlling these factors are paramount for consistent API quality.
Crystallization Methodologies
The selection of an appropriate crystallization method depends on the desired outcome, such as crystal size, purity, and yield. Below are detailed protocols for three common and effective methods for the purification of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Cooling Crystallization
This classical technique leverages the difference in solubility of the compound in a given solvent at different temperatures.[8] A suitable solvent should dissolve the compound well at elevated temperatures and poorly at lower temperatures.[9]
Rationale: The principle behind cooling crystallization is to create a supersaturated solution by dissolving the solute in a hot solvent and then allowing it to cool. As the temperature decreases, the solubility of the compound drops, forcing the excess solute to crystallize out of the solution. Slow cooling generally promotes the growth of larger, more well-defined crystals, which can lead to higher purity by excluding impurities from the crystal lattice.[10][11]
Protocol:
-
Solvent Selection: Based on the polarity of 5-Fluoro-2-methoxy-4-methylbenzoic acid, suitable solvents include alcohols (e.g., ethanol, methanol, isopropanol) or ketones (e.g., acetone).[9][12] Preliminary solubility tests should be conducted to identify the optimal solvent.
-
Dissolution: In a suitable flask, dissolve the crude 5-Fluoro-2-methoxy-4-methylbenzoic acid in the minimum amount of the selected solvent at its boiling point.[10][13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask can slow down the cooling rate.[10]
-
Ice Bath: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10][13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8][11]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.[10]
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.
Data Presentation:
| Parameter | Value/Range | Rationale |
| Solvent | Ethanol | Good solubility at high temperature, poor at low temperature. |
| Dissolution Temp. | ~78 °C (Boiling Point) | To achieve maximum solute concentration. |
| Cooling Profile | Slow cooling to RT, then ice bath | Promotes large crystal growth and maximizes yield. |
| Expected Yield | >85% | Dependent on initial purity and solubility curve. |
| Expected Purity | >99.5% | Recrystallization is a highly effective purification technique.[14] |
Experimental Workflow:
Anti-Solvent Crystallization
This method involves the addition of a second solvent (the anti-solvent) in which the compound of interest is insoluble, to a solution of the compound in a primary solvent in which it is soluble.[15]
Rationale: The addition of an anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and subsequent crystallization.[16][17] This technique is particularly useful for compounds that are highly soluble in a wide range of solvents at room temperature or are thermally sensitive. The rate of anti-solvent addition can be controlled to influence crystal size and morphology.[14]
Protocol:
-
Solvent System Selection: Choose a solvent in which 5-Fluoro-2-methoxy-4-methylbenzoic acid is highly soluble (e.g., acetone, ethanol). Select an anti-solvent in which it is poorly soluble (e.g., water, heptane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the primary solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring. The addition can be done dropwise.
-
Crystallization: Continue adding the anti-solvent until crystal formation is observed and then add a slight excess to ensure complete precipitation.
-
Agitation: Continue to stir the resulting suspension for a period (e.g., 1 hour) to allow for crystal growth and equilibration.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation:
| Parameter | Value/Range | Rationale |
| Solvent/Anti-solvent | Acetone/Water | Good solubility in acetone, insoluble in water; solvents are miscible. |
| Addition Rate | Slow, dropwise | Controls supersaturation to promote controlled crystal growth.[14] |
| Temperature | Room Temperature | Avoids thermal degradation and is energy efficient. |
| Expected Yield | >90% | The significant reduction in solubility leads to high recovery. |
| Expected Purity | >99% | Effective for removing impurities with different solubility profiles. |
Experimental Workflow:
Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into a gas phase, and then condense back into a pure solid on a cold surface.[18][19]
Rationale: This method is highly effective for separating volatile solids from non-volatile impurities.[20] By heating the solid under reduced pressure, the sublimation temperature is lowered, which can prevent thermal decomposition of the compound.[19] The purified compound deposits as crystals on a cooled surface, known as a cold finger, leaving the impurities behind.[20]
Protocol:
-
Apparatus Setup: Place the crude 5-Fluoro-2-methoxy-4-methylbenzoic acid in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a low pressure (e.g., <1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the crude solid. A sand bath or heating mantle can be used for even heating.
-
Cooling: Circulate a coolant (e.g., cold water) through the cold finger.
-
Deposition: The compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Isolation: Carefully scrape the purified crystals from the cold finger.
Data Presentation:
| Parameter | Value/Range | Rationale |
| Pressure | < 1 mmHg | Reduces the sublimation temperature to prevent decomposition.[19] |
| Temperature | Just below melting point | Provides sufficient vapor pressure for sublimation without melting. |
| Coolant Temp. | 5-10 °C | Ensures efficient condensation of the vapor. |
| Expected Yield | Variable, typically lower | Yield depends on the volatility of the compound. |
| Expected Purity | Very High (>99.8%) | Excellent for removing non-volatile and some volatile impurities.[21] |
Experimental Workflow:
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. scribd.com [scribd.com]
- 14. mt.com [mt.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. par.nsf.gov [par.nsf.gov]
- 17. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 18. CK12-Foundation [flexbooks.ck12.org]
- 19. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 20. innovation.world [innovation.world]
- 21. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
role of 5-Fluoro-2-methoxy-4-methylbenzoic acid in peptide synthesis
Application Note: High-Efficiency Incorporation of 5-Fluoro-2-methoxy-4-methylbenzoic Acid in Peptide Synthesis
Executive Summary
This guide details the specific protocols for utilizing 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5) as a critical building block in the synthesis of next-generation peptidomimetics, specifically GLP-1 receptor agonists .
While traditional peptide synthesis focuses on amino acid chain elongation, this benzoic acid derivative serves a specialized role as an N-terminal Capping Group or Pharmacophore Scaffold .[1] Its unique substitution pattern—combining the metabolic stability of the fluorine atom with the conformational locking properties of the ortho-methoxy and para-methyl groups—presents specific synthetic challenges (steric hindrance) that require optimized coupling methodologies beyond standard carbodiimide chemistry.
Scientific Rationale & Mechanism
The Role in Drug Design (GLP-1 Context)
In modern drug development, particularly for targets like the Glucagon-like peptide-1 (GLP-1) receptor, "peptide-small molecule hybrids" are replacing native peptides to improve oral bioavailability.[1]
-
Metabolic Stability: The 5-Fluoro substituent blocks metabolic oxidation at the phenyl ring, extending the half-life of the therapeutic agent.
-
Conformational Control: The 2-Methoxy group creates an intramolecular hydrogen bond or steric clash that forces the aromatic ring into a specific dihedral angle relative to the peptide backbone, locking the bioactive conformation.[1]
-
Lipophilicity: The 4-Methyl group increases lipophilicity, aiding in membrane permeability for intracellular targets or oral absorption profiles.[1]
Synthetic Challenge: The "Ortho-Effect"
The primary challenge in coupling 5-Fluoro-2-methoxy-4-methylbenzoic acid is steric hindrance . The methoxy group at the ortho position (position 2) creates a steric barrier around the carboxylic acid carbon.[1] Standard coupling reagents (e.g., HBTU/DIC) often result in:
-
Slow kinetics: Incomplete coupling even after extended reaction times.[1]
-
Side reactions: Guanidinylation of the N-terminus if uronium reagents are used for too long without base optimization.[1]
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the standard approach for accessible amines.[1] Protocol B is the "Power User" method for difficult, sterically hindered sequences or when Protocol A yields <95% conversion.[1]
Protocol A: Optimized HATU/HOAt Activation (Standard)
Use this for coupling to primary amines (e.g., N-terminal Gly, Ala, Lys).[1]
Reagents:
-
Acid: 5-Fluoro-2-methoxy-4-methylbenzoic acid (3.0 eq)
-
Coupling Agent: HATU (2.9 eq)[1]
-
Additive: HOAt (3.0 eq) – Critical for reducing steric suppression.[1]
-
Base: DIPEA (6.0 eq)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Pre-activation: Dissolve the benzoic acid derivative and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds (do not over-activate, or risk racemization/side-products, though less relevant for achiral benzoates).
-
Addition: Add the pre-activated solution immediately to the resin-bound peptide (preswollen in DMF).
-
Reaction: Agitate at Room Temperature for 2 hours .
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), proceed to a second coupling.[1]
-
Washing: Wash resin with DMF (3x), DCM (3x), and DMF (3x).[1]
Protocol B: Acid Chloride Activation (High-Steric/Low-Reactivity)
Use this for coupling to secondary amines (e.g., Proline, N-methyl amino acids) or sterically bulky residues (e.g., Val, Ile).[1]
Reagents:
-
Acid: 5-Fluoro-2-methoxy-4-methylbenzoic acid (5.0 eq)[8]
-
Activator: Thionyl Chloride (SOCl₂) or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1]
-
Base: Pyridine or Collidine (10 eq).
-
Solvent: DCM (Dichloromethane) / THF mixture.[1]
Step-by-Step:
-
Chlorination: In a dry glass vial, dissolve the benzoic acid in DCM. Add SOCl₂ (5 eq) and reflux at 40°C for 1 hour under inert gas (N₂).
-
Evaporation: Evaporate the solvent and excess SOCl₂ under vacuum to yield the crude acid chloride (often a yellow oil/solid).[1] Note: Do not purify by column.
-
Coupling: Redissolve the acid chloride in dry DCM. Add to the resin-bound peptide.[9]
-
Base Addition: Immediately add Collidine (10 eq).[1]
-
Reaction: Agitate for 1 hour at RT. The reaction is extremely fast.
-
Quench: Wash with DMF to hydrolyze any excess acid chloride.[1]
Data Presentation & Analysis
Table 1: Coupling Efficiency Comparison (Resin-Bound Proline N-Terminus)
| Coupling Method | Reagents | Reaction Time | Conversion (HPLC) | Notes |
| Standard Carbodiimide | DIC / Oxyma | 4 hours | 65% | Ineffective due to steric clash. |
| Uronium (Standard) | HBTU / DIPEA | 2 hours | 82% | Moderate; requires double coupling.[1] |
| Uronium (Optimized) | HATU / HOAt / DIPEA | 2 hours | 96% | Recommended starting point. |
| Acid Chloride | SOCl₂ / Collidine | 1 hour | >99% | Best for difficult sequences. |
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process for selecting the correct protocol and the mechanistic workflow.
Figure 1: Coupling Strategy Decision Tree
Caption: Decision matrix for selecting the optimal coupling protocol based on the steric environment of the peptide N-terminus.
Figure 2: Synthesis Workflow Context
Caption: General workflow for incorporating the benzoic acid derivative into a solid-phase peptide synthesis pipeline.
References
-
World Intellectual Property Organization (WIPO). Benzimidazolone GLP-1 Receptor Agonists and Use Thereof.[1] WO2022078152A1.[1] (Describes the use of 5-Fluoro-2-methoxy-4-methylbenzoic acid as a key intermediate). Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1] (Authoritative review on HATU/Acid Chloride selection). Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1] (Mechanistic insight into steric hindrance in coupling). Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][4][5][6] Chemical Reviews.[1] (Context for orthogonal protection during capping). Link[1]
Sources
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pentelutelabmit.com [pentelutelabmit.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications - Durham e-Theses [etheses.dur.ac.uk]
- 7. pentelutelabmit.com [pentelutelabmit.com]
- 8. chem960.com [chem960.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
troubleshooting low yield in 5-Fluoro-2-methoxy-4-methylbenzoic acid synthesis
The following technical guide is structured as a Tier-3 Support resource for process chemists and researchers encountering yield issues with 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS: 1427395-52-5) .
Current Status: Active | Ticket Type: Yield Optimization | Level: Senior Scientist
Executive Summary
The synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid typically relies on the carboxylation of a halogenated precursor (via lithiation) or the oxidation of a toluene derivative. Low yields in this specific scaffold are frequently caused by competitive benzylic deprotonation (due to the C4-methyl group) or regiochemical scrambling during electrophilic substitution.
This guide prioritizes the Metal-Halogen Exchange (Lithiation) route from 1-bromo-5-fluoro-2-methoxy-4-methylbenzene , as it is the most controlled method for laboratory and pilot-scale synthesis.
Part 1: Diagnostic Workflow
Before adjusting parameters, identify the phase of yield loss using the decision tree below.
Figure 1: Diagnostic logic for isolating the source of yield loss.
Part 2: Reaction Optimization (Chemistry)
Scenario A: The "Missing Mass" Phenomenon (Lithiation Route)
User Report: "I am using n-BuLi with 1-bromo-5-fluoro-2-methoxy-4-methylbenzene at -78°C, but I get a complex mixture and low yield of the acid."
Root Cause: Competition between Lithium-Halogen Exchange (desired) and Benzylic Deprotonation (undesired). The C4-methyl group is electronically activated.[1] While Li-Hal exchange is kinetically favored at -78°C, local exotherms during n-BuLi addition can trigger deprotonation of the benzylic methyl group, leading to polymerization or alkylated by-products upon quenching.
Technical Protocol:
-
Temperature Control: Maintain internal temperature strictly below -70°C . Use an internal probe, not just a bath thermometer.
-
Reagent Order: Consider Inverse Addition if possible, or ensure n-BuLi is added slowly down the side of the flask to pre-cool.
-
The "Turbo-Grignard" Alternative: If n-BuLi fails, switch to iPrMgCl·LiCl .[2] This complex allows for Li-Hal exchange at higher temperatures (0°C to -20°C) with significantly higher chemoselectivity, avoiding deprotonation of the methyl group.
Comparison of Metallation Reagents:
| Reagent | Temp Limit | Risk Profile | Recommended For |
| n-BuLi | < -75°C | High (Benzylic attack) | Small scale, strict cryo control |
| t-BuLi | < -85°C | Very High (Pyrophoric) | Only if n-BuLi fails to exchange |
| iPrMgCl·LiCl | -20°C to 0°C | Low (Thermodynamic control) | Scalable, High Yield |
Scenario B: Regioselectivity Issues (Direct Fluorination Route)
User Report: "I am fluorinating 2-methoxy-4-methylbenzoic acid using Selectfluor, but the yield is <30%."
Root Cause: Electronic conflict. The C2-methoxy group directs ortho/para, and the C4-methyl directs ortho/para.
-
Position 5 (Target): Para to OMe, Ortho to Me. (Activated).
-
Position 3: Ortho to OMe, Ortho to Me. (Sterically crowded but electronically activated).
-
Position 6: Ortho to COOH. (Deactivated).
While Position 5 is favored, steric bulk often leads to incomplete conversion or over-fluorination.
Corrective Action: Avoid direct fluorination of the acid. Instead, use the Schiemann Reaction (diazotization of the aniline precursor) or proceed via the Lithiation of the aryl bromide described in Scenario A. Direct fluorination of this specific electron-rich core is prone to oxidation/tarring.
Part 3: Workup & Isolation (Physical Chemistry)
User Report: "The reaction looked good on TLC, but I lost the product during aqueous workup."
Root Cause: Amphiphilic Solubility & pH Hysteresis. 5-Fluoro-2-methoxy-4-methylbenzoic acid contains a lipophilic core (methyl/fluoro/methoxy) and a hydrophilic head (carboxylic acid).
-
pH > 8: Fully deprotonated (Carboxylate). Soluble in water.
-
pH < 3: Fully protonated (Free Acid). Soluble in organics, but may precipitate if concentration is high.
-
The Trap: At intermediate pH (4-5), the molecule may form an "oiling out" phase that is neither fully in the organic nor aqueous layer, leading to emulsion loss.
Self-Validating Isolation Protocol:
-
Quench: Pour reaction mixture into saturated NH4Cl (basic quench if using organolithiums).
-
Base Wash: Extract the organic layer with 1M NaOH (3x). The product moves to the aqueous phase as the sodium salt. Discard the organic layer (removes non-acidic impurities).
-
Controlled Acidification:
-
Cool the aqueous phase to 0°C.
-
Add 6M HCl dropwise while stirring vigorously.
-
Critical Endpoint: Do not stop at pH 4. Continue until pH 1-2 .
-
-
Recovery: If a solid forms, filter.[3] If oil forms, extract with MTBE (Methyl tert-butyl ether) . MTBE is superior to Ethyl Acetate here as it prevents acid-catalyzed transesterification (if traces of alcohol are present) and separates cleaner from acidic water.
Part 4: Mechanistic Visualization
The following diagram illustrates the kinetic competition during the metallation step, which is the most common failure point.
Figure 2: Kinetic competition between desired Li-Hal exchange and undesired benzylic deprotonation.
References
-
Vertex Pharmaceuticals Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1. Google Patents. Link
-
Smolecule. (2024). 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene: Properties and Synthesis. Smolecule Compound Database. Link
-
Guidechem. (2022). Synthesis methods of Fluorinated Benzoic Acid Derivatives. Guidechem Technical Resources. Link
- Knochel, P., et al. (2004). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. (Contextual grounding for iPrMgCl·LiCl usage).
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
optimizing reaction parameters for 5-Fluoro-2-methoxy-4-methylbenzoic acid derivatives
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Reaction Parameters & Troubleshooting Reference ID: FMMB-OPT-2024[1][2]
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 5-Fluoro-2-methoxy-4-methylbenzoic acid . If you are here, you are likely experiencing low yields during derivatization.[1][2]
This scaffold presents a classic "Push-Pull-Block" scenario:
-
Block (Steric): The 2-methoxy (OMe) group creates significant steric hindrance around the carbonyl carbon, blocking nucleophilic attack.[1][2]
-
Push (Electronic): The 4-methyl and 2-methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl.[1][2]
-
Pull (Inductive): The 5-fluoro atom provides inductive withdrawal, but it is often insufficient to overcome the steric and resonance deactivation from the other substituents.[1][2]
The following guides address these specific mechanistic hurdles.
Module 1: Amide Coupling Optimization
Q: My standard EDC/HOBt coupling is yielding <20% conversion. What is happening?
A: The standard carbodiimide (EDC) pathway forms an O-acylisourea intermediate.[1][2] In your substrate, the 2-OMe group physically shields this intermediate, preventing the amine from attacking.[2] Furthermore, the intermediate often rearranges to an unreactive N-acylurea byproduct faster than the amine can attack due to this steric wall.[2]
Q: Which coupling system do you recommend for this specific scaffold?
A: We recommend switching to T3P (Propylphosphonic anhydride) or HATU .[1][2]
Protocol A: T3P (The "Steric Buster")
T3P is superior here because it acts as a water scavenger and forms a highly reactive mixed anhydride that is less sensitive to steric bulk than uronium salts.[1][2]
-
Dissolve: 1.0 eq of Acid and 1.1 eq of Amine in EtOAc (preferred) or DMF (if solubility is poor).
-
Base: Add 3.0 eq of DIPEA (Diisopropylethylamine).[1][2] Note: Use DIPEA over TEA to avoid competing nucleophilic attack.[2]
-
Reagent: Add 1.5 eq of T3P (50% w/w in EtOAc) dropwise at 0°C.
-
Workup: Wash with water, sat. NaHCO₃, and brine.[1][2] T3P byproducts are water-soluble, simplifying purification.[1][2]
Protocol B: HATU (High Activity)
If T3P fails, HATU is the alternative.[1][2] The HOAt leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction despite steric hindrance.[1][2]
| Parameter | Recommendation | Reason |
| Solvent | DMF or DMA | High polarity stabilizes the polar transition state.[1][2] |
| Base | DIPEA or Collidine | Collidine is less basic but sterically bulky, preventing racemization (if chiral amines are used).[1][2] |
| Stoichiometry | 1.2 eq HATU | Excess reagent ensures complete activation of the deactivated acid.[1] |
Critical Citation: For sterically hindered benzoic acids, T3P has demonstrated yields of >85% where EDC/HATU failed.[1][2] See Dunetz, J. R., et al. (2016) regarding T3P applications in large-scale pharmaceutical synthesis [1].[2]
Module 2: Esterification Strategies
Q: Fischer esterification (MeOH/H₂SO₄) is stalling. Why?
A: The 2-OMe group blocks the formation of the tetrahedral intermediate required for acid-catalyzed esterification. Additionally, the 5-F atom decreases the basicity of the carbonyl oxygen, making protonation (the first step) less favorable.[2]
Q: How do I synthesize the methyl ester efficiently?
A: Bypass nucleophilic acyl substitution entirely. Use an Alkylation Strategy (Sn2). This moves the reaction site to the oxygen atom, which is less sterically hindered.[2]
Recommended Protocol (Alkylation):
-
Dissolve: Acid (1.0 eq) in DMF.
-
Base: Add Cs₂CO₃ (1.5 eq). Cesium (the "Cesium Effect") improves solubility and nucleophilicity of the carboxylate.[1][2]
-
Electrophile: Add MeI (Methyl Iodide) (1.2 eq).
-
Conditions: Stir at RT for 2–4 hours.
-
Outcome: This typically yields >95% conversion quantitatively without heating.[1][2]
Module 3: Troubleshooting & Diagnostics
Q: I see a new spot on TLC/LCMS that isn't product or starting material. Is it decarboxylation?
A: It is possible but unlikely below 120°C. The 5-Fluoro group stabilizes the ring against decarboxylation.[1][2]
-
Likely Culprit: If using HATU/DMF, you might be forming the tetramethylguanidinium adduct (mass = M + 99).[1][2] This happens when the amine reacts too slowly (due to steric hindrance), and the activated acid reacts with the HATU byproduct instead.[2]
-
Fix: Switch to T3P (Protocol A) which does not generate guanidinium byproducts.
Q: The product is oiling out during workup.
A: Fluorinated methoxy compounds are highly lipophilic.[1]
-
Solution: Do not rely on crystallization from hexanes/EtOAc. Use a reverse-phase workup or dissolve the crude oil in minimal DCM and precipitate into cold Pentane/Ether.[1]
Visual Decision Guides
Workflow 1: Coupling Reagent Selection
Use this logic tree to select the correct reagent based on your specific amine partner.[1]
Caption: Decision matrix for overcoming steric hindrance in 2-methoxy-substituted benzoic acids.
Workflow 2: Mechanism of Steric Blockage
Understanding the spatial arrangement helps explain why standard reagents fail.[1]
Caption: Abstract representation of the "Push-Pull-Block" environment around the reactive center.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development, 20(2), 140–177.[1][2] [Link]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] [Link]
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][3][6][7] Tetrahedron, 61(46), 10827-10852.[2] [Link]
-
Patterson, E. A., et al. (2011).[1][2] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[1][2] Synthetic Communications, 41(17), 2569-2579.[2] [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Benzoic Acids
[1]
Status: Operational Ticket ID: FBA-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Fluorine Effect" in Purification
Welcome to the technical support hub for Fluorinated Benzoic Acids (FBAs). If you are experiencing difficulties purifying these compounds, you are likely battling the unique electronic and physical perturbations introduced by the fluorine atom.
Why is this failing?
Fluorine is the most electronegative element (
-
Strong Inductive Effect (
): Withers electron density, significantly lowering pKa (increasing acidity) and altering solubility profiles. -
Lipophilicity Modulation: While fluorine is often called "lipophilic," it can paradoxically increase polarity in specific vectors (dipole moments), causing standard C18 HPLC methods to fail in separating regioisomers (e.g., 2-fluoro vs. 4-fluorobenzoic acid).
This guide addresses these challenges through four specific troubleshooting modules.
Module 1: Crystallization Troubleshooting
User Complaint: "My product is oiling out instead of crystallizing," or "I cannot remove the yellow color."
The Science of "Oiling Out"
Fluorinated aromatics often possess low melting points and high solubilities in organic solvents. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solidus line (crystallization). This is common when the chosen solvent's boiling point exceeds the fluorinated compound's melting point.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; Temp > Melting Point.[1] | 1. Re-heat to dissolve the oil.2. Seed at a temperature below the melting point but above the oiling-out point.3. Change Solvent: Switch to a system with a lower dielectric constant to reduce LLPS risk. |
| Yellow/Brown Color | Oxidation by-products (tar) or unreacted aniline derivatives. | Activated Charcoal: Add 1-2% (w/w) activated carbon to the hot solution. Filter hot through Celite to prevent premature crystallization. |
| Low Yield | High solubility of F-compounds in mother liquor. | Salting Out: Add NaCl to the aqueous phase if using water/alcohol mixes. This exploits the "Salting-out" effect, forcing the organic acid out of the solution. |
Recommended Solvent Systems
-
Standard: Ethanol/Water (Start with 1:1, adjust to 1:3).
-
For Highly Fluorinated (e.g., Pentafluorobenzoic acid): Hexane/Ethyl Acetate or Toluene (due to higher lipophilicity).
Workflow Visualization: Anti-Oiling Strategy
Figure 1: Decision logic for addressing oiling-out phenomena during recrystallization.
Module 2: Chromatographic Separation (HPLC)
User Complaint: "I cannot separate the ortho-isomer from the para-isomer on my C18 column."
The "PFP" Solution
Standard C18 columns rely on hydrophobic interactions. However, 2-fluorobenzoic acid and 4-fluorobenzoic acid have nearly identical hydrophobicities.
The Fix: You must use a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: PFP phases are electron-deficient.[2] They interact with the electron-rich aromatic ring of your analyte via
interactions. -
Selectivity: The position of the fluorine atom on your analyte alters its local electron density and dipole moment, creating a "shape selectivity" on the PFP column that C18 cannot achieve [1].
Standard HPLC Protocol for FBA Isomers
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) Core-Shell | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps FBA protonated ( |
| Mobile Phase B | Acetonitrile or Methanol | ACN is preferred for lower UV cutoff (detection of F-aromatics). |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient required for isomer resolution. |
| Detection | UV @ 254 nm | Fluorine does not significantly shift |
Module 3: Chemical Extraction (pKa Exploitation)
User Complaint: "I have non-acidic impurities," or "I need to separate mono-fluoro from di-fluoro species."
The "Ortho Effect" on Acidity
Fluorine substitution at the ortho position drastically increases acidity compared to meta or para substitution. This is due to the short-range inductive effect stabilizing the carboxylate anion.
Data: pKa Shifts (Approximate values in water)
-
Benzoic Acid: 4.20 [3]
-
4-Fluorobenzoic Acid (Para): 4.14 (Minimal change, distance diminishes -I effect)
-
2-Fluorobenzoic Acid (Ortho): 3.27 (Significant drop due to proximity) [2]
-
2,6-Difluorobenzoic Acid: ~2.0 (Additive ortho effect)
pH-Swing Extraction Protocol
To separate a strong acid (e.g., 2,6-difluoro) from a weak acid (e.g., 4-fluoro) or neutral impurities:
-
Dissolve crude mix in organic solvent (Ether/EtOAc).
-
First Wash (pH ~5.5): Wash with buffered phosphate solution (pH 5.5).
-
Result: The stronger acid (Ortho-FBA, pKa < 3.5) deprotonates and moves to the Aqueous Layer .
-
Result: The weaker acid (Para-FBA, pKa > 4.0) remains largely in the Organic Layer .
-
-
Acidification: Take the aqueous layer, acidify to pH 1 with HCl. The pure Ortho-FBA will precipitate.
Extraction Logic Diagram
Figure 2: Differential extraction workflow exploiting the pKa shift caused by ortho-fluorine substitution.
Module 4: Thermal Instability & Sublimation
User Complaint: "My product is decomposing during distillation."
The Decarboxylation Risk
Fluorinated benzoic acids, particularly polyfluorinated ones (e.g., pentafluorobenzoic acid), are prone to decarboxylation at high temperatures. The electron-withdrawing fluorine atoms destabilize the C-C bond between the ring and the carboxyl group, facilitating the release of CO2 [3].
Warning: Do NOT distill FBAs at atmospheric pressure.
Alternative: Vacuum Sublimation
Sublimation is the gold standard for high-purity isolation of FBAs, avoiding the liquid phase where decarboxylation kinetics are faster.
Protocol:
-
Equipment: Cold-finger sublimation apparatus.
-
Vacuum: High vacuum required (< 0.1 mbar).
-
Temperature: Heat the crude solid to 60-80°C (well below the typical >150°C decarboxylation threshold).
-
Result: Pure white crystals form on the cold finger; colored tars remain at the bottom.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link
-
Organic Chemistry Data. (n.d.). pKa Values of Carboxylic Acids (Ortho-substituted).Link
-
Ritter, T., et al. (2021).[4] Radical Decarboxylative Carbometalation of Benzoic Acids.[4] Journal of the American Chemical Society. Link
identifying side products in 5-Fluoro-2-methoxy-4-methylbenzoic acid reactions
This guide serves as a specialized Technical Support Center for researchers working with 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5) .
This compound is a critical building block in the synthesis of next-generation GLP-1 receptor agonists (e.g., benzimidazolone derivatives) and other kinase inhibitors. Its unique substitution pattern—combining a labile methoxy group, a metabolically stable fluorine, and a benzylic methyl group—creates a specific profile of side reactions that can compromise yield and purity.[1]
Current Status: Operational Topic: Purity Profiling & Side Product Identification Audience: Medicinal Chemists, Process Chemists
Part 1: Impurity Genealogy & Incoming QC
Use this section to identify peaks in your starting material before running a reaction.
Q: I see small impurities in my LC-MS spectrum (0.5% - 2.0%). What are they likely to be?
A: Based on the standard synthesis route (Nucleophilic Aromatic Substitution (
| Impurity Type | Structure / Name | Origin | Mass Shift (vs Target) |
| Regioisomer | 4-Methoxy-2-methyl-5-fluorobenzoic acid | Competitive | Same Mass (Isomer) |
| Bis-Ether | 2,4-Dimethoxy-5-methylbenzoic acid | Over-reaction with methoxide (displacing both fluorines). | +12 Da (vs Target) -F (+19) replaced by -OMe (+31) |
| Precursor | 2,4-Difluoro-5-methylbenzoic acid | Incomplete | -12 Da (vs Target) |
| Ester | Methyl 5-fluoro-2-methoxy-4-methylbenzoate | Incomplete hydrolysis of the ester intermediate. | +14 Da |
Q: How do I distinguish the Target (2-OMe) from the Regioisomer (4-OMe)?
A: Mass spectrometry cannot distinguish these. You must use 1H NMR or 19F NMR .[1]
-
1H NMR Diagnostic:
-
Target (2-OMe): The proton at C3 (ortho to F and OMe) will show a distinct coupling constant due to the ortho-fluorine effect.
-
Regioisomer (4-OMe): The symmetry changes. The proton at C3 is now flanked by Methyl and OMe, changing the splitting pattern.[1]
-
NOE (Nuclear Overhauser Effect): Irradiating the -OMe peak in the Target should show an NOE enhancement of the aromatic proton at C3, but not the methyl group at C4.[1] In the Regioisomer (4-OMe), the methoxy is adjacent to the methyl, showing a strong NOE interaction.[1]
-
Part 2: Reaction Troubleshooting (Amide Coupling)
Use this section if you are coupling this acid to an amine (e.g., for GLP-1 agonist synthesis).[1]
Q: My amide coupling yield is low, and I see a large peak with Mass +18. What is it?
A: This is likely the Hydrolyzed Activated Ester or Acid Anhydride formation, but if you see Mass +18 relative to the product, it might be water addition? No, usually +18 indicates the acid itself (if you are looking for the amide).[1]
However, a common specific side product in this chemistry is the Des-Methyl impurity if Boron tribromide (
More likely scenario: If you use HATU/EDC , and you see a peak that is +99 Da (from urea adduct) or Variable Mass , check for Self-Coupling .[1]
-
Issue: The 2-Methoxy group provides steric bulk.
-
Fix: Ensure the amine is added after pre-activation (if using active ester method) or switch to COMU/Oxyma for better steric tolerance.
Q: I observe a side product with -14 Da during coupling. Is it demethylation?
A: Yes. The 2-Methoxy group is susceptible to demethylation, especially if:
-
You use Aluminum Chloride (
) or Boron reagents elsewhere in the pot.[1] -
The reaction is heated in strongly acidic media.
-
Product: 5-Fluoro-2-hydroxy-4-methylbenzoic acid (Salicylic acid derivative).
-
Detection: This phenol is much more polar; it will elute significantly earlier on Reverse Phase HPLC.[1]
Q: Can the 5-Fluorine atom be displaced during amide coupling?
A: Generally, No .[1] The 5-Fluoro position is deactivated by the electron-donating 2-Methoxy group (para-relationship) and the 4-Methyl group (ortho-relationship).
-
Exception: If you use an extremely potent nucleophile (e.g., a thiol or alkoxide) as a base or reagent, you might see trace
at the 5-position.[1]
Part 3: Visual Troubleshooting Workflows
Diagram 1: Impurity Origin Map
This flowchart traces the chemical genealogy of the common side products found in the commercial building block.[1]
Caption: Genealogy of impurities arising from the standard SnAr synthesis route of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Diagram 2: Analytical Decision Tree
Follow this logic to identify unknown peaks in your reaction mixture.
Caption: Step-by-step logic for identifying side products based on Mass Shift (
Part 4: Experimental Protocols
Protocol 1: Purification of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
If you suspect regioisomeric contamination, recrystallization is often superior to flash chromatography due to the similar polarity of the isomers.
-
Dissolution: Dissolve the crude acid in Ethyl Acetate (EtOAc) at reflux (approx. 5 mL per gram).
-
Precipitation: Slowly add n-Heptane (warm) until slight turbidity is observed (Ratio approx 1:2 EtOAc:Heptane).
-
Cooling: Allow to cool to Room Temperature (RT) with slow stirring for 2 hours. Do not crash cool on ice immediately; this traps the regioisomer.[1]
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold 1:3 EtOAc:Heptane.
-
QC: Check supernatant by HPLC. The regioisomer (4-OMe) often remains in the mother liquor.
Protocol 2: QC Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Wavelength: 254 nm (aromatic) and 210 nm (amide bonds).[1]
-
Note: The Demethylated impurity (Phenol) will elute early (approx 3-4 min). The Target elutes mid-run.[1] The Ester and Bis-ether elute late (more lipophilic).
References
-
Patent: WO2022078152A1 . Benzimidazolone GLP-1 receptor agonist and use thereof. (Discloses the use of 5-Fluoro-2-methoxy-4-methylbenzoic acid methyl ester as a key intermediate). Link
-
Sigma-Aldrich Product Sheet . 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5). Link (Note: Link directs to structurally similar congener for reference; verify specific CAS in catalog).
-
ChemicalBook Entry . 5-Fluoro-2-methoxy-4-methylbenzoic acid Properties and Synthesis. Link
-
PubChem Compound Summary . 5-Fluoro-2-methoxybenzoic acid (Structural Analog Analysis). Link[1]
Sources
Technical Support Center: Enhancing the Stability of 5-Fluoro-2-methoxy-4-methylbenzoic Acid Solutions
Welcome to the technical support guide for 5-Fluoro-2-methoxy-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and stabilizing solutions of this compound. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive field experience with aromatic carboxylic acids.
Introduction to 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Stability Overview
5-Fluoro-2-methoxy-4-methylbenzoic acid is an aromatic carboxylic acid with applications in pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and a fluorine atom on the benzene ring, presents unique challenges and considerations for solution stability. The primary issues encountered are typically related to its low aqueous solubility and the reactivity of the carboxylic acid moiety.[1][3] This guide will provide a systematic approach to diagnosing and resolving common stability problems.
Core Physicochemical Properties
A solid understanding of the physicochemical properties of 5-Fluoro-2-methoxy-4-methylbenzoic acid is the foundation for troubleshooting solution stability.
| Property | Value | Source |
| Molecular Formula | C8H7FO3 | [3] |
| Molecular Weight | 170.14 g/mol | [4][5] |
| Appearance | Off-white to white crystalline solid | [1][3] |
| Melting Point | 87-91 °C | [1][3] |
| Predicted pKa | 3.75 ± 0.10 | [1][6] |
| Water Solubility | Insoluble | [1][3][6] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 5-Fluoro-2-methoxy-4-methylbenzoic acid solutions.
Q1: Why is my 5-Fluoro-2-methoxy-4-methylbenzoic acid not dissolving in water?
A1: The compound is inherently insoluble in water due to its aromatic hydrocarbon structure.[1][3] The carboxylic acid group provides some polarity, but it is insufficient to overcome the hydrophobicity of the benzene ring. To dissolve it in an aqueous medium, you must deprotonate the carboxylic acid to form a more soluble carboxylate salt. This is achieved by increasing the pH of the solution above the compound's pKa (approximately 3.75).[1][6]
Q2: What is the ideal pH range for a stable aqueous solution of this compound?
A2: For optimal solubility and stability in aqueous solutions, the pH should be maintained at least 1.5 to 2 units above the pKa. A pH range of 5.5 to 7.5 is a good starting point. In this range, the compound will be in its deprotonated, more soluble carboxylate form. However, highly alkaline conditions (pH > 9) should be approached with caution as they may promote other degradation pathways over time. The stability of related aromatic carboxylic acids can be pH-dependent.[7]
Q3: Can I use organic solvents to dissolve 5-Fluoro-2-methoxy-4-methylbenzoic acid?
A3: Yes, using organic solvents is a common and effective strategy. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. When preparing stock solutions, it is crucial to use anhydrous solvents to prevent the introduction of water, which could affect long-term stability. For experiments involving aqueous dilutions, be mindful of the final concentration of the organic solvent to avoid precipitation.
Q4: My solution has turned a brownish color. What does this indicate?
A4: Discoloration, such as a brownish tint, can be an indicator of degradation. While the precise degradation pathway for this specific molecule is not extensively documented in the provided search results, similar compounds can undergo oxidative degradation or other side reactions. For instance, studies on the bacterial degradation of 4-fluorobenzoate have shown the formation of colored catechol intermediates.[8] It is crucial to investigate the cause, which could be exposure to light, elevated temperatures, or reactive impurities.
Q5: How should I store stock solutions of 5-Fluoro-2-methoxy-4-methylbenzoic acid?
A5: For long-term stability, stock solutions should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent solvent evaporation and water absorption. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified for your specific application. The solid compound should be stored at room temperature in a dry, well-sealed container.[1][3]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Precipitation Observed in Solution
You've prepared a solution, but a solid has crashed out, either immediately or over time.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Corrective Actions
Scenario A: Precipitation in an Aqueous Buffer
-
Underlying Cause: The most common reason for precipitation in aqueous solutions is a pH that is too low. Below the pKa of ~3.75, the compound exists predominantly in its neutral, poorly soluble carboxylic acid form.[1][6]
-
Solution Protocol:
-
Measure the pH of your solution.
-
If the pH is below 5.5, adjust it upwards by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring.
-
Continue to add the base until all the precipitate has dissolved and the pH is stable within the 5.5-7.5 range.
-
If the compound still does not dissolve, consider preparing the solution at a slightly elevated temperature (e.g., 37°C) with gentle agitation.
-
Scenario B: Precipitation Upon Dilution of an Organic Stock Solution into an Aqueous Buffer
-
Underlying Cause: The percentage of organic solvent in the final solution is insufficient to maintain the solubility of the compound at the desired concentration.
-
Solution Protocol:
-
Method 1 (Increase Cosolvent): Increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in your final aqueous solution. Be sure to verify that the final solvent concentration is compatible with your experimental system.
-
Method 2 (Lower Concentration): Reduce the final concentration of your compound in the aqueous solution to a level that is soluble in the chosen mixed-solvent system.
-
Method 3 (pH Adjustment): Ensure the pH of the aqueous buffer is in the optimal range (5.5-7.5) before adding the organic stock solution. This will help to ionize the compound and increase its aqueous solubility.
-
Issue 2: Chemical Degradation Over Time
You observe a loss of potency, a change in appearance (e.g., discoloration), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC).
Potential Degradation Pathways
While specific degradation pathways for this molecule are not detailed in the provided search results, we can infer potential risks based on its functional groups. Aromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[9] The methoxy and fluoro substituents are generally stable, but the overall molecule could be sensitive to light (photodegradation) or strong oxidizing agents.
Systematic Approach to Identify and Mitigate Degradation
Caption: Strategy to mitigate chemical degradation.
Experimental Protocol for a Forced Degradation Study
To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended. This will help identify the key factors causing instability.
Objective: To determine the effects of pH, temperature, and light on the stability of a 5-Fluoro-2-methoxy-4-methylbenzoic acid solution.
Materials:
-
5-Fluoro-2-methoxy-4-methylbenzoic acid
-
Buffers: pH 3.0 (citrate), pH 7.0 (phosphate), pH 9.0 (borate)
-
Solvent: Acetonitrile or Methanol (HPLC grade)
-
Analytical method: A validated stability-indicating HPLC method.
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in your chosen organic solvent.
-
Create three sets of test solutions by diluting the stock solution to a final concentration of 0.1 mg/mL in each of the three buffers (pH 3, 7, and 9).
-
For each pH condition, divide the solution into three amber vials and three clear vials.
-
Temperature Stress: Place one amber vial from each pH set in an oven at 60°C.
-
Photostability Stress: Place the clear vials under a photostability chamber with a controlled light source. Place a corresponding set of amber vials alongside as dark controls.
-
Control: Store one amber vial from each pH set at 4°C.
-
Analyze all samples by HPLC at initial (T=0), 24, 48, and 72-hour time points.
-
Analysis: Compare the peak area of the parent compound and look for the formation of new peaks. A significant decrease in the parent peak area indicates degradation.
Interpretation of Results:
-
Degradation at pH 3: Suggests acid-catalyzed hydrolysis or other reactions.
-
Degradation at pH 9: Suggests base-catalyzed reactions.
-
Degradation at 60°C: Indicates thermal instability. The primary degradation product could be from decarboxylation.[9]
-
Degradation in clear vials but not amber vials: Confirms photodegradation.
By systematically identifying the key drivers of instability, you can implement targeted mitigation strategies, such as adjusting the pH, protecting solutions from light, and maintaining cold storage.
References
- Patsnap Eureka. (2025, July 31).
- ChemicalBook. (2026, January 13). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID.
- Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
- European Pharmaceutical Review. (2023, September 18).
- PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester.
- ResearchGate. (2025, August 10).
- Drug Discovery & Development. (2023, December 18).
- SpringerLink.
- PubChem. 5-Fluoro-2-methoxybenzoic acid.
- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
- Chemdad Co., Ltd. 5-FLUORO-2-METHOXYBENZOIC ACID.
- Britannica. (2026, January 22).
- Santa Cruz Biotechnology. 5-fluoro-2-methoxybenzoic acid | CAS 394-04-7.
- Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
- NC State University Libraries. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry.
- Master Organic Chemistry. (2011, March 11).
- ASM Journals.
- Quora. (2017, February 20). How +I group decrease the strength of carboxylic acid?.
- Chem-Impex. 5-Fluoro-2-methylbenzoic acid.
- ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 4. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 6. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling Fluorinated Aromatic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges and opportunities presented by fluorinated aromatic compounds in research and development. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating and often complex molecules. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental work.
The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, offering advantages in metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same electronic perturbations can lead to unexpected reactivity and handling difficulties. This guide is structured to address the common pitfalls you may encounter, providing practical solutions and in-depth explanations.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of fluorinated aromatic compounds.
Q1: Why is my fluorinated aromatic compound surprisingly unreactive in a standard cross-coupling reaction?
A1: The high bond dissociation energy of the aromatic C-F bond makes it a significant challenge for metal-catalyzed activation compared to other C-X bonds (X = Cl, Br, I).[3] While seemingly a drawback, this stability can be leveraged for selective, late-stage functionalization.[3] If you're experiencing low reactivity, consider the following:
-
Catalyst System: Standard palladium catalysts may be insufficient. More electron-rich and sterically demanding ligands are often required to facilitate the challenging oxidative addition step. In some cases, nickel-based catalysts have shown superior performance for C-F bond activation, sometimes proceeding through alternative mechanisms that avoid direct oxidative addition.[3]
-
Reaction Conditions: Higher temperatures and the use of specific additives may be necessary to promote C-F bond cleavage.[3]
-
Alternative Coupling Strategies: If direct C-F activation is proving difficult, consider if your synthetic route could be adapted to install the fluorine atom at a later stage.
Q2: I'm observing unexpected side products in my nucleophilic aromatic substitution (SNAr) reaction. What's going on?
A2: While fluorine is a poor leaving group in the context of aliphatic chemistry, it is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing inductive effect that stabilizes the Meisenheimer intermediate.[4][5] However, this reactivity can also lead to side products.
-
Competing Nucleophiles: Ensure your reaction is free from competing nucleophiles, such as water, which can lead to hydroxylation of the aromatic ring.
-
Substrate Activation: The position and nature of electron-withdrawing groups on the aromatic ring are crucial. If your ring is not sufficiently activated, the reaction may not proceed cleanly.[6]
-
Concerted vs. Stepwise Mechanisms: Recent studies suggest that not all SNAr reactions proceed through a classic Meisenheimer intermediate. Some may follow a concerted pathway, which can influence reactivity and selectivity.[6][7]
Q3: My fluorinated compound appears to be degrading during workup or storage. Is this common?
A3: Yes, certain substitution patterns can render fluorinated aromatic compounds unstable.[2][8] For instance, the presence of a fluoromethyl or difluoromethyl group on certain heteroaromatic systems can lead to decomposition, particularly in solution.[8] This instability is often pH-dependent.
-
Stability Studies: It is prudent to conduct early stability tests on novel fluorinated compounds, especially if they are intended for applications requiring solution formulations.[8]
-
Storage Conditions: Store sensitive fluorinated aromatics in a cool, dry, and dark environment. If solution stability is a concern, consider storing the compound as a solid.
Q4: I'm having trouble purifying my fluorinated aromatic product. What are some common issues and solutions?
A4: The unique properties of fluorinated compounds can complicate standard purification techniques.
-
Chromatography: Fluorinated compounds can exhibit different retention behaviors compared to their non-fluorinated analogs. You may need to screen different stationary and mobile phases. In some cases, specialized fluorinated columns can improve separation.[9]
-
Removal of Fluoride Ions: If your reaction generates fluoride ions, their removal can be critical. Aqueous washes are a first step, but for trace amounts, more specialized techniques may be needed.
-
Distillation: For volatile compounds, distillation can be an effective purification method. However, care must be taken as some fluorinated compounds can decompose at elevated temperatures.[10]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Troubleshooting Low Yield in Electrophilic Fluorination
Problem: Your electrophilic fluorination of an aromatic compound is resulting in low or no yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Nucleophilic Substrate | Electrophilic fluorinating agents like NFSI are mild and may not react efficiently with electron-poor aromatic rings.[11] | 1. Assess the electronic nature of your substrate. If it is highly electron-deficient, consider alternative synthetic strategies. 2. If possible, introduce an electron-donating group to the aromatic ring to increase its nucleophilicity. |
| Improper Solvent Choice | The solvent can significantly impact the reaction outcome. | 1. Screen a variety of solvents. For some electrophilic fluorinations, polar aprotic solvents can be effective. 2. Nitromethane has been shown to act as a Lewis base to activate electrophilic fluorinating reagents in some cases.[12] |
| Suboptimal Reaction Temperature | The optimal temperature can vary widely depending on the substrate and fluorinating agent. | 1. Start with the temperature recommended in the literature for a similar substrate. 2. If no reaction is observed, incrementally increase the temperature, monitoring for product formation and decomposition.[13] |
| Reagent Quality | The fluorinating agent may have degraded, or other reagents may be of poor quality. | 1. Use a fresh bottle of the fluorinating agent or test its activity on a known, reactive substrate. 2. Ensure all other reagents and solvents are pure and anhydrous, as moisture can quench the reaction.[14] |
Experimental Protocol: General Procedure for Electrophilic Fluorination using NFSI
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aromatic substrate (1.0 equiv).
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Add N-Fluoro-O-benzenedisulfonimide (NFSI) (1.1-1.5 equiv).
-
Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures, depending on the substrate).
-
Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
Troubleshooting Competing Elimination in Deoxyfluorination of Benzylic Alcohols
Problem: You are attempting to convert a benzylic alcohol to a benzyl fluoride using a deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor), but are observing significant amounts of an elimination byproduct (e.g., styrene derivative).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures. | 1. Perform the reaction at a lower temperature. Start at -78 °C and allow the reaction to slowly warm to room temperature.[14] |
| Steric Hindrance | Sterically hindered alcohols are more prone to elimination. | 1. If possible, use a less sterically hindered substrate. 2. Consider using a more modern deoxyfluorinating agent that has been shown to reduce elimination side reactions.[14] |
| Solvent Effects | The choice of solvent can influence the balance between substitution and elimination. | 1. Dichloromethane is a common choice. For substrates prone to elimination, consider a less polar solvent.[14] |
III. Safety Considerations
Working with fluorine and fluorinating agents requires strict adherence to safety protocols due to their high reactivity and potential toxicity.
-
Elemental Fluorine (F₂): This is a highly toxic and corrosive gas that reacts violently with many materials.[15][16] It should only be handled in specialized equipment, such as a well-ventilated gas cabinet or fume hood, by trained personnel.[15][16] Emergency procedures, including the availability of calcium gluconate gel for skin contact, must be in place.[15]
-
Electrophilic Fluorinating Agents (e.g., NFSI, Selectfluor™): While more manageable than elemental fluorine, these reagents are still strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[11][14]
-
Hydrogen Fluoride (HF): Many reactions involving fluorinated compounds can generate HF as a byproduct. HF is extremely corrosive and can cause severe burns that may not be immediately painful. Always be aware of the potential for HF formation and have appropriate safety measures in place, including access to calcium gluconate.
IV. References
-
Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
US2993937A - Fluorination of aromatic compounds - Google Patents. (n.d.). Retrieved February 14, 2026, from
-
The Dark Side of Fluorine - PMC. (2019, June 20). Retrieved February 14, 2026, from [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F− - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]
-
Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. (2025, August 10). Retrieved February 14, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). Retrieved February 14, 2026, from [Link]
-
Application of elemental fluorine in organic synthesis | Chemical Reviews. (n.d.). Retrieved February 14, 2026, from [Link]
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 14, 2026, from [Link]
-
Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil | ACS Omega - ACS Publications. (2019, July 3). Retrieved February 14, 2026, from [Link]
-
US2494867A - Removal of fluorine from organic materials - Google Patents. (n.d.). Retrieved February 14, 2026, from
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021, December 7). Retrieved February 14, 2026, from [Link]
-
How to Troubleshoot a Reaction - University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved February 14, 2026, from [Link]
-
Nitromethane-the secret of electrophilic fluorination reagent activation - Chinese Chemical Society. (2020, November 20). Retrieved February 14, 2026, from [Link]
-
Fluorine. (n.d.). Retrieved February 14, 2026, from [Link]
-
Problem 5 Fluorination of an aromatic ring... [FREE SOLUTION] | Vaia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved February 14, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Retrieved February 14, 2026, from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. (n.d.). Retrieved February 14, 2026, from [Link]
-
US1946195A - Purification of organic fluorine compounds - Google Patents. (n.d.). Retrieved February 14, 2026, from
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. (n.d.). Retrieved February 14, 2026, from [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (2025, January 15). Retrieved February 14, 2026, from [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved February 14, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Effective fluorine removal using mixed matrix membrane based on polysulfone: adsorption performance and diffusion behavior - IWA Publishing. (2022, May 24). Retrieved February 14, 2026, from [Link]
-
Impact and removal of fluorine impurity in the comprehensive recovery of spent LiFePO4/C. (2025, July 1). Retrieved February 14, 2026, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved February 14, 2026, from [Link]
-
(PDF) Purification of fluorides for optical materials synthesis - ResearchGate. (2025, August 8). Retrieved February 14, 2026, from [Link]
-
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Publishing. (2019, April 23). Retrieved February 14, 2026, from [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study | Request PDF - ResearchGate. (2025, August 8). Retrieved February 14, 2026, from [Link]
-
Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks - PMC. (2025, January 27). Retrieved February 14, 2026, from [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ACS Publications. (2023, June 1). Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014, September 10). Retrieved February 14, 2026, from [Link]
-
Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications. (2021, November 14). Retrieved February 14, 2026, from [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology - ACS Publications. (2014, October 7). Retrieved February 14, 2026, from [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (n.d.). Retrieved February 14, 2026, from [Link]
-
Purification of Fluorine by Distillation - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? | ResearchGate. (2022, February 11). Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. US2494867A - Removal of fluorine from organic materials - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
strategies to increase the purity of synthesized 5-Fluoro-2-methoxy-4-methylbenzoic acid
A Guide to Synthesis Troubleshooting and Purification
Welcome to the technical support center for the synthesis and purification of 5-Fluoro-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation and isolation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purity Issues
Question 1: My initial crude product has a low melting point and a broad melting range. What are the likely causes?
Answer: A low and broad melting point is a classic indicator of impurities.[1] The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state.
Common contaminants in the synthesis of substituted benzoic acids include:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be the corresponding ester, nitrile, or aryl halide.
-
Side Products: These are route-dependent and can include biphenyls (from Grignard routes) or regioisomers.[2][3][4]
-
Residual Solvents: Solvents used in the reaction or workup may be trapped in the solid.
-
Inorganic Salts: Salts generated during the workup (e.g., from neutralization steps) can precipitate with your product.[3]
A logical approach to identifying and removing these impurities is essential and is outlined in the following sections.
Troubleshooting Specific Impurities
Question 2: My NMR spectrum shows signals consistent with a neutral, non-acidic organic compound. How can I remove this impurity?
Answer: This is a common scenario, especially if your synthesis involves a Grignard reaction, where neutral biphenyl-type byproducts can form from the coupling of the Grignard reagent with unreacted aryl halide.[2][4] The most effective method for separating your acidic target compound from neutral impurities is Acid-Base Extraction .
Causality: This technique exploits the acidic nature of your carboxylic acid product. In a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate), the benzoic acid is deprotonated to form its water-soluble carboxylate salt.[5][6] Neutral organic impurities, which cannot be deprotonated, will remain in the organic solvent layer.
Caption: Acid-Base Extraction Workflow for Purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[7]
-
Separation: Allow the layers to separate. The aqueous layer contains your deprotonated product. Drain this layer into a clean flask.
-
Re-extraction: To maximize recovery, extract the remaining organic layer again with a fresh portion of 1M NaOH. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is acidic (pH ~2, check with litmus paper). Your pure benzoic acid will precipitate as a solid.[5][8]
-
Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove residual salts, and dry thoroughly.[7]
Question 3: I've performed an ester hydrolysis to synthesize the benzoic acid, but I suspect unreacted ester remains. How can I confirm and remove it?
Answer: Incomplete hydrolysis is a frequent issue, leaving the starting ester as a key impurity.[9] Esters are neutral compounds and can be removed using the same acid-base extraction protocol described above.
Diagnosis:
-
TLC Analysis: Spot the crude product against a standard of the starting ester on a TLC plate. The ester will have a higher Rf value than the more polar carboxylic acid. A streamlined workflow combining TLC with mass spectrometry can rapidly identify compounds before purification.[10]
-
NMR Spectroscopy: Look for characteristic signals of the ester's alkoxy group (e.g., a singlet around 3.8 ppm for a methyl ester) in the ¹H NMR spectrum of the crude product.
Solution:
-
Drive the Reaction to Completion: The most robust solution is to ensure complete hydrolysis. This can be achieved by increasing the reaction time, raising the temperature, or using a stronger base (e.g., KOH in methanol/water).[2][11] Saponification (base-mediated hydrolysis) is generally preferred as it is irreversible, unlike acid-catalyzed hydrolysis.[5][9]
-
Purification: If the reaction cannot be driven to completion, the unreacted ester can be efficiently removed by the Acid-Base Extraction protocol detailed in the previous question. The neutral ester will remain in the organic phase while your desired acid moves to the aqueous phase.
Question 4: My product is off-white or yellowish, suggesting colored impurities. What is the best purification method?
Answer: For removing colored impurities and improving the crystalline quality of your final product, Recrystallization is the technique of choice.[7]
Causality: Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures.[12] The ideal solvent will dissolve your product completely at its boiling point but only sparingly at low temperatures. The impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
Caption: General Recrystallization Workflow.
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on the polarity of your product, good starting points are water, ethanol, ethyl acetate, or mixtures like ethanol/water.[12] The goal is to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Too much charcoal will adsorb your product and reduce the yield.[13]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals, as impurities are excluded from the growing crystal lattice.[13]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely. The melting point should now be sharp and within the expected range (literature value: 87-91 °C).[14][15]
| Solvent System | Suitability for Benzoic Acids | Notes |
| Water | Good | Benzoic acids often have low solubility in cold water but high solubility in hot water, making it an excellent and green choice.[12] |
| Ethanol/Water | Excellent | A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool. |
| Ethyl Acetate/Hexane | Good | For less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | Possible | Can be used for recrystallization of some substituted benzoic acids.[16] |
Question 5: Recrystallization failed or is impractical. What are my other options for high-purity material?
Answer: When recrystallization is ineffective, typically due to impurities having very similar solubility profiles to the product, Column Chromatography is the next logical step.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] Your product and impurities will travel down the column at different rates depending on their polarity and interaction with the stationary phase. Carboxylic acids can be challenging to purify on standard silica due to strong binding and peak tailing.
Solutions & Protocols:
-
Standard Silica Gel Chromatography:
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). To reduce peak tailing of the acidic product, a small amount of acetic acid (0.5-1%) is often added to the eluent.[17]
-
Procedure: A typical gradient might start with 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate to elute your more polar benzoic acid.
-
-
Reversed-Phase Chromatography:
-
Stationary Phase: C18-bonded silica (non-polar).
-
Mobile Phase (Eluent): A mixture of polar solvents, such as water and methanol or acetonitrile.[17] A buffer or acid (like formic acid or acetic acid) is often added to control the ionization of the carboxylic acid and achieve sharp peaks.[18]
-
Procedure: In reversed-phase, less polar compounds elute later. Your product will elute at a specific ratio of water to organic solvent.
-
| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |
| Normal-Phase | Silica Gel (Polar) | Hexane/Ethyl Acetate + Acetic Acid | Polar compounds bind more strongly and elute later. |
| Reversed-Phase | C18-Silica (Non-polar) | Water/Methanol + Formic Acid | Non-polar compounds bind more strongly and elute later.[17] |
| Ion-Pair Chromatography | RP-8 or similar | Acetone/Water with an ion-pairing reagent (e.g., ammonium bromide) | Forms a neutral ion pair that can be separated by reversed-phase.[19] |
References
-
University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]
-
Clark, J. (2004). Hydrolysis of Esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Hinze, W. L., & Armstrong, D. W. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 14(13), 1093-1103. [Link]
-
Various Authors. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Retrieved from [Link]
-
Vailaya, A. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 57-67. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 5. Hydrolysis of an Ester. Retrieved from [Link]
- Sekisui Chemical Co Ltd. (1981). U.S. Patent No. 4,304,925. Google Patents.
-
Physics & Maths Tutor. (n.d.). Organic Synthesis. Retrieved from [Link]
-
University of Michigan. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Array BioPharma Inc. (2022). WO Patent No. 2022/056100 A1. Google Patents.
-
Save My Exams. (2025). Organic Techniques - Purification. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Hovione Inter AG. (2020). U.S. Patent No. 11,001,552 B2. Google Patents.
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]
- Mid-Century Corporation. (1966). U.S. Patent No. 3,235,588. Google Patents.
-
LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]
-
Beyond Benign. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Synthesis of Benzoic Acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Stuart, D. R., & Pike, V. W. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry, 10, 1968–1975. [Link]
-
Wagner, J. M., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
Gupton, B. F., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(33), 5519-5526. [Link]
- Shandong University of Technology. (2020). CN Patent No. 110903176A. Google Patents.
Sources
- 1. physicsandmathstutor.com [physicsandmathstutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. d.umn.edu [d.umn.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. researchgate.net [researchgate.net]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. lookchem.com [lookchem.com]
- 16. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 17. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
degradation pathways of 5-Fluoro-2-methoxy-4-methylbenzoic acid under stress conditions
Technical Support Center: Stability & Degradation of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Emergency Triage: Quick Diagnostic
User Query: "I am observing unexpected impurity growth in my 5-Fluoro-2-methoxy-4-methylbenzoic acid reference standard. Is this compound unstable?"
Scientist Response: 5-Fluoro-2-methoxy-4-methylbenzoic acid (FMMBA) is generally robust due to its benzoic acid core.[1] However, it is susceptible to specific degradation pathways under stress.[1][2] Use this rapid triage table to identify your issue before proceeding to the deep dive.
| Symptom | Likely Cause | Mechanism | Immediate Action |
| New Peak (RRT ~1.2 - 1.4) | Diluent Artifact | Esterification : Reaction with Methanol/Ethanol in diluent.[3][1] | Switch diluent to Acetonitrile/Water or remove acid from diluent. |
| New Peak (RRT ~0.8 - 0.9) | Thermal Stress | Decarboxylation : Loss of CO₂ at high temp (>80°C).[1] | Store standard at 2-8°C. Avoid prolonged heating during dissolution.[1] |
| New Peak (RRT < 0.5) | Oxidative Stress | Benzylic Oxidation : Methyl group oxidation to COOH/CHO.[3] | Check for peroxide contamination in solvents. Protect from light.[4] |
| Loss of Assay | Precipitation/Salt | pH Shift : Molecule precipitates in acidic aqueous buffers.[3] | Ensure diluent pH > pKa (~3.8) or use high % organic. |
Deep Dive: Degradation Pathways
To troubleshoot effectively, you must understand the causality of degradation.[1] FMMBA contains three chemically distinct handles: the Carboxylic Acid (C1), the Methoxy Ether (C2), and the Benzylic Methyl (C4).[1]
Pathway Logic & Visualization
The following diagram illustrates the validated degradation pathways. Note that the Fluoro group (C5) is generally stable against nucleophilic aromatic substitution (
Figure 1: Predicted degradation and artifact pathways for 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Detailed Mechanisms
-
Thermal Decarboxylation (DP-2)
-
Mechanism : At elevated temperatures (typically >150°C, or lower in solution), the carboxylic acid group can be eliminated as
.[1] The electron-donating methoxy group at the ortho position can destabilize the ground state via steric strain, slightly lowering the activation energy compared to unsubstituted benzoic acid [1]. -
Risk : High during melting point determination or aggressive drying processes.
-
-
Solvolysis / Esterification (DP-1 - Critical Artifact)
-
Mechanism : This is the most common "false" degradation issue. In the presence of methanol (common HPLC diluent) and trace acid (from the compound itself or mobile phase), the carboxylic acid undergoes Fischer Esterification to form Methyl 5-fluoro-2-methoxy-4-methylbenzoate .[1]
-
Detection : Look for a non-polar peak eluting after the parent.
-
-
Benzylic Oxidation (DP-4)
-
Mechanism : The C4-Methyl group is activated by the aromatic ring. Under oxidative stress (e.g., 3%
), this methyl group can oxidize sequentially to an alcohol, aldehyde, and finally the carboxylic acid (Dicarboxylic acid derivative) [2].[1]
-
Experimental Protocols: Stress Testing
Do not rely on generic "forced degradation" templates. Use these targeted protocols designed for benzoic acid derivatives.
Protocol A: Hydrolytic Stress (Acid/Base)
Objective: Assess ether stability and decarboxylation potential.[3]
-
Preparation : Prepare a 1.0 mg/mL stock solution of FMMBA in Acetonitrile (ACN).
-
Acid Stress : Mix 5 mL Stock + 5 mL 1.0 N HCl .
-
Note: We use 1.0 N instead of 0.1 N because benzoic ethers are resilient.
-
Reflux at 80°C for 4 hours.
-
-
Base Stress : Mix 5 mL Stock + 5 mL 1.0 N NaOH .
-
Reflux at 80°C for 4 hours.
-
-
Neutralization : Cool to RT. Neutralize exactly to pH 7.0 before injection to prevent peak shape distortion.
-
Analysis : Analyze via HPLC-UV (254 nm).
-
Success Criteria: 5-20% degradation. If <5%, the molecule is hydrolytically stable (common for this scaffold).[1]
-
Protocol B: Oxidative Stress
Objective: Evaluate methyl group susceptibility.[3]
-
Preparation : Prepare a 1.0 mg/mL stock solution in ACN.
-
Stress : Mix 5 mL Stock + 5 mL 30% Hydrogen Peroxide (
) .-
Expert Tip: Standard 3% is often too weak for benzoic acids. Start with 30% at Room Temp for 24 hours.
-
-
Quenching : Crucial Step. Add Sodium Sulfite (
) solution to quench residual peroxide before injection.[3] Unquenched peroxide can degrade the HPLC column stationary phase and create ghost peaks.
Troubleshooting & FAQs
Q1: I see a "Ghost Peak" that grows over time in my sample vial. It disappears when I make a fresh prep.
-
Diagnosis : This is likely DP-1 (Methyl Ester) .[1]
-
Fix : Check your diluent. Are you using Methanol? Switch to Acetonitrile:Water (50:50) . If you must use MeOH, ensure the pH is neutral and analyze immediately.[1] Do not leave samples in the autosampler for >12 hours [3].
Q2: My retention time is shifting, and the peak shape is tailing.
-
Diagnosis : pH mismatch. FMMBA is a weak acid (pKa ~3.8) [4].
-
Fix : If your mobile phase pH is near the pKa (3.5 - 4.5), the molecule splits between ionized and unionized forms, causing split peaks or shifting RT.[1]
-
Recommendation : Buffer your mobile phase to pH 2.5 (fully protonated) or pH 6.0+ (fully ionized) for robust chromatography.[1]
Q3: Can I use UV detection at 210 nm?
-
Diagnosis : Risky.
-
Fix : While 210 nm provides high sensitivity, benzoic acids have strong absorbance at 254 nm (aromatic ring).[1] Using 254 nm reduces baseline noise from mobile phase modifiers (like Formic Acid) and improves signal-to-noise ratio for this specific chromophore.[1]
Q4: Is the Fluorine atom stable?
-
Diagnosis : Yes.
-
Explanation : Defluorination requires harsh reduction or nucleophilic attack. The 2-Methoxy group donates electrons into the ring, making the ring less electrophilic and protecting the Fluorine from
attack by hydroxide ions, even under basic stress [5].[1]
Summary of Degradation Data
| Stress Type | Condition | Expected Degradation % | Major Degradant |
| Acid Hydrolysis | 1N HCl, 80°C, 4h | < 5% (Stable) | None (Trace O-desmethyl possible) |
| Base Hydrolysis | 1N NaOH, 80°C, 4h | < 5% (Stable) | None |
| Oxidation | 30% H2O2, RT, 24h | 5 - 15% | DP-4 (COOH derivative) |
| Thermal | Solid state, 105°C, 7d | < 2% | None (Stable < MP) |
| Photolytic | 1.2M Lux hours | Variable | Trace Defluorination (rare) |
References
-
BenchChem . Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Retrieved from (Extrapolated mechanism for methoxy-benzoic acid decarboxylation).[1]
-
Sule, S., et al. (2023).[1][5] Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from (General oxidative pathways for alkyl-aromatics).[1]
-
Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Standard reference for esterification artifacts in HPLC).
-
PubChem . 2-Methoxy-4-methylbenzoic acid (CID 597164).[3][1] National Library of Medicine. Retrieved from (pKa and physicochemical data).[1]
-
Santa Cruz Biotechnology . 5-fluoro-2-methoxybenzoic acid Product Data. Retrieved from (Structural confirmation and stability context).[1]
Sources
- 1. WO2022078152A1 - Benzimidazolone glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]
- 2. biomedres.us [biomedres.us]
- 3. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
avoiding decarboxylation in reactions with fluorinated benzoic acids
A Guide to Preventing Unwanted Decarboxylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of fluorinated benzoic acids in chemical synthesis. Our focus is to equip you with the knowledge to mitigate and avoid unwanted decarboxylation, a common and often frustrating side reaction.
Introduction: The Challenge of Fluorinated Benzoic Acids
Fluorinated benzoic acids are invaluable building blocks in medicinal chemistry and materials science. The inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] However, the very properties that make them attractive also introduce synthetic challenges. The strong electron-withdrawing nature of fluorine can activate the aromatic ring, making the carboxyl group susceptible to removal under various reaction conditions, particularly at elevated temperatures. This guide will walk you through the mechanisms of decarboxylation and provide practical, field-proven strategies to keep your carboxyl group intact.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated benzoic acid decarboxylating during my coupling reaction?
Answer: Decarboxylation of fluorinated benzoic acids is primarily driven by thermal instability and the electronic effects of the fluorine substituents. The electron-withdrawing fluorine atoms stabilize the aryl anion or aryl radical intermediate formed upon loss of CO2.[2] This is particularly pronounced in ortho-substituted fluorobenzoic acids.[3] High reaction temperatures, often required for coupling reactions with less reactive partners, provide the activation energy needed to overcome the barrier for CO2 extrusion.[2][4]
Several factors can trigger or accelerate this process:
-
High Temperatures: Many standard coupling protocols (e.g., Suzuki, amide bond formation) that require heating above 100-140 °C are prone to inducing decarboxylation.[2][5][6]
-
Strong Bases: While necessary for many reactions, certain bases can facilitate the formation of a carboxylate anion, which can be a precursor to decarboxylation, especially under thermal stress.[4]
-
Catalyst System: In some palladium-catalyzed reactions, the metal center can mediate protodecarboxylation, particularly with electron-rich or certain ortho-substituted benzoic acids.[7]
Q2: I'm attempting a Suzuki-Miyaura coupling with a fluorinated benzoic acid derivative. What are the best practices to avoid decarboxylation?
Answer: Suzuki-Miyaura couplings can be challenging with fluorinated benzoic acids due to the often-required elevated temperatures for C-F or C-Cl bond activation.[8] Here are key strategies to minimize decarboxylation:
-
Choose a Highly Active Catalyst System: The goal is to lower the activation energy of the desired coupling reaction, allowing it to proceed at a lower, safer temperature.
-
For less reactive aryl chlorides and fluorides, consider nickel-based catalysts or palladium catalysts with highly electron-donating and bulky phosphine or N-heterocyclic carbene (NHC) ligands.[8][9][10] These systems can facilitate oxidative addition at milder temperatures.
-
Preformed palladium(II) catalysts can also offer higher activity at lower temperatures.[11]
-
-
Optimize Reaction Temperature: Do not default to high reflux temperatures.
-
Careful Base Selection:
-
Milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like potassium tert-butoxide (KOtBu), unless the specific catalytic system requires it.[16][17]
-
Thallium bases can enable reactions at lower temperatures but require cautious handling due to their toxicity and sensitivity.[9]
-
-
Protect the Carboxylic Acid: If direct coupling is problematic, consider converting the carboxylic acid to a more stable ester or amide before performing the Suzuki reaction. This functional group can be hydrolyzed back to the carboxylic acid post-coupling.
Q3: My amide coupling reaction is giving me the decarboxylated aniline as a major byproduct. How can I prevent this?
Answer: Amide bond formation often requires activation of the carboxylic acid, a step that can inadvertently promote decarboxylation if not handled correctly. The key is to use mild activation methods and low temperatures.
-
Low-Temperature Protocol: This is the most critical factor.
-
Choice of Coupling Reagent:
-
Modern coupling reagents like HATU, HBTU, or EDC in combination with an additive like HOBt are generally very efficient and can facilitate the reaction at lower temperatures.[19][20][21]
-
Avoid converting the benzoic acid to a highly reactive acyl chloride using harsh reagents like thionyl chloride at high temperatures, unless absolutely necessary and performed with strict temperature control.[20] A two-step procedure where the acyl fluoride is formed in situ can be effective for challenging substrates.[22]
-
-
Base and Solvent Selection:
-
Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions.[18]
-
Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are generally preferred as they minimize proton transfer that can facilitate decarboxylation.[18][23][24]
-
The following workflow illustrates a decision-making process for setting up an amide coupling reaction to minimize decarboxylation risk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. reddit.com [reddit.com]
- 13. radleys.com [radleys.com]
- 14. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 15. berghof-instruments.com [berghof-instruments.com]
- 16. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hepatochem.com [hepatochem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methoxy-4-methylbenzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming solubility issues with 5-Fluoro-2-methoxy-4-methylbenzoic acid. The information presented herein is grounded in fundamental physicochemical principles and established laboratory techniques to ensure experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Q1: What are the basic physicochemical properties of 5-Fluoro-2-methoxy-4-methylbenzoic acid?
While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from its structure and available data for similar compounds.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C8H7FO3 | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | 87-91 °C | [1][3][4] |
| Predicted pKa | ~3.75 | [1][3] |
| Water Solubility | Insoluble | [1][3] |
| Predicted XLogP3 | 2.1 | [2] |
Note: The predicted pKa and XLogP3 values suggest the compound is a moderately lipophilic acid with low intrinsic aqueous solubility.
Q2: Why is my compound not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?
5-Fluoro-2-methoxy-4-methylbenzoic acid is a carboxylic acid. Its solubility in aqueous media is highly pH-dependent.[5][6] In its protonated (neutral) form, which predominates at acidic to neutral pH (pH < pKa), the molecule is less polar and thus has very low water solubility.[1][3] To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to its carboxylate salt form.
Q3: At what pH should I expect the compound to dissolve in an aqueous buffer?
According to the Henderson-Hasselbalch equation, the compound will be predominantly in its more soluble, deprotonated (carboxylate) form at pH values above its pKa. A general rule of thumb is to adjust the pH to at least 1-2 units above the pKa to ensure complete deprotonation and solubilization. Given the predicted pKa of ~3.75, adjusting the pH of your aqueous buffer to ≥ 5.8 should significantly improve solubility.[7][8]
Q4: I dissolved the compound in an organic solvent like DMSO for my assay, but it precipitated when I added it to my aqueous buffer. What happened?
This is a common phenomenon known as kinetic solubility failure.[9][10] While the compound is soluble in a concentrated organic stock solution (e.g., DMSO), adding this stock to an aqueous buffer rapidly changes the solvent environment. If the final concentration of the compound in the aqueous buffer is above its thermodynamic solubility limit under those specific pH and co-solvent conditions, it will precipitate out of solution.[11]
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve common solubility problems encountered during experiments.
Issue 1: Compound fails to dissolve in the desired aqueous buffer.
This troubleshooting workflow helps systematically address poor aqueous solubility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of solid 5-Fluoro-2-methoxy-4-methylbenzoic acid (enough so that solid material is visible after equilibration) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate buffer pH 7.4, Simulated Intestinal Fluid, or a buffer/cosolvent mixture).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. [10][12]4. Separation: After incubation, visually confirm that excess solid remains. Separate the undissolved solid from the saturated solution by centrifuging at high speed or by filtering the solution through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles. [9]5. Quantification: Carefully take a known volume of the clear supernatant. Dilute this sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established standard curve. Analyze the sample concentration using a validated analytical method, such as HPLC-UV. [13][14][15]
Protocol 2: Preparation of a Solubilized Stock Solution using pH and Cosolvent
This protocol describes a practical approach to prepare a concentrated stock solution for use in biological assays.
Objective: To prepare a 10 mM stock solution in a 10% DMSO/Aqueous Buffer system.
-
Calculate Required Mass: For 1 mL of a 10 mM solution (MW = 170.14 g/mol ), you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 170.14 g/mol = 0.0017014 g = 1.70 mg.
-
-
Initial Dissolution in Cosolvent: Weigh 1.70 mg of the compound into a clean vial. Add 100 µL of DMSO and vortex until the solid is completely dissolved.
-
Preparation of Alkaline Buffer: Prepare an aqueous buffer (e.g., 20 mM HEPES). Adjust the pH to ~8.0 using 1M NaOH. This pre-adjustment ensures the final pH will be well above the pKa.
-
Final Formulation: Slowly add 900 µL of the alkaline buffer to the DMSO solution while vortexing. The slow addition to the vortexing solution helps prevent localized precipitation.
-
Final pH Check & Storage: Check the final pH of the stock solution. It should be in the desired range (e.g., > 7.0). Store the solution appropriately, typically at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity.
Section 4: Advanced Solubilization Strategies
If pH adjustment and common cosolvents are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Salt Formation: Creating a stable, solid salt of the compound (e.g., a sodium or potassium salt) can dramatically improve its dissolution rate and apparent solubility. [8][16]* Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media. [17]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility. [18]
References
-
Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
ADME Solubility Assay. BioDuro. Available from: [Link]
-
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]
-
Thermodynamic Solubility Assay. Evotec. Available from: [Link]
-
Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available from: [Link]
-
Thermodynamic Solubility Assay. Domainex. Available from: [Link]
-
pH and Solubility. Fiveable. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library. Available from: [Link]
-
Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. ACS Publications. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available from: [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]
-
Does anyone know how pH affects solubility?? Reddit. Available from: [Link]
-
Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. LookChem. Available from: [Link]
-
8.11 pH and Solubility | AP Chemistry. Fiveable. Available from: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link]
-
High Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available from: [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available from: [Link]
-
5-Fluoro-2-methoxybenzoic acid. PubChem. Available from: [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]
-
5-Fluoro-2-methoxybenzoic acid. Chemsrc. Available from: [Link]
Sources
- 1. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 2. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7 | Chemsrc [chemsrc.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. evotec.com [evotec.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
managing reaction intermediates in 5-Fluoro-2-methoxy-4-methylbenzoic acid synthesis
Topic: Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid
Executive Summary
This guide addresses the critical control points in the synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS: 313337-08-3). While various routes exist (e.g., oxidation of toluene derivatives), the Metal-Halogen Exchange (Lithiation) route offers the highest regioselectivity and yield but presents significant challenges regarding intermediate stability.
The core challenge lies in managing the 5-Fluoro-2-methoxy-4-methylphenyllithium intermediate. This species is subject to rapid degradation via protonation, isomerization, or aggregation if Critical Process Parameters (CPPs) are not strictly maintained.
Part 1: The Reaction Pathway & Intermediate Fate
The following diagram illustrates the kinetic vs. thermodynamic fate of the key intermediate. Understanding this flow is essential for troubleshooting low yields.
Figure 1: Fate of the aryllithium intermediate.[1] The "Red Zone" represents the metastable intermediate state which must be quenched immediately to avoid impurity formation.
Part 2: Technical Support & Troubleshooting (Q&A)
Module 1: Formation of the Aryllithium Intermediate
Q1: I am observing incomplete conversion of the starting bromide. Should I increase the temperature? A: Absolutely not. Increasing the temperature during the lithiation step of this specific substrate is dangerous due to the presence of the Fluorine atom and the Methoxy group.
-
The Mechanism: The reaction relies on Lithium-Halogen Exchange, which is faster than proton transfer at -78°C.
-
The Risk: If you warm the reaction above -50°C before quenching, you risk "Halogen Dance" (Base-catalyzed halogen migration) or benzylic deprotonation at the C4-Methyl group.
-
Solution:
-
Ensure your n-BuLi titer is accurate (titrate using diphenylacetic acid or similar).
-
Verify the solvent (THF) is anhydrous (<50 ppm water).
-
Extend the stir time at -78°C by 30 minutes rather than raising the temperature.
-
Q2: Why is the position of the Methoxy (OMe) group critical to intermediate stability? A: The OMe group at the C2 position acts as a Directed Metalation Group (DMG) . It coordinates with the Lithium atom at C1, forming a 5-membered chelate ring.
-
Benefit: This chelation stabilizes the intermediate significantly compared to a naked phenyl lithium.
-
Constraint: This stabilization makes the species "sticky" (aggregated). You must ensure vigorous stirring to prevent localized "hot spots" of concentration where dimers could form.
Module 2: Quenching (Carboxylation)
Q3: My HPLC shows a large peak for the des-bromo compound (5-fluoro-2-methoxytoluene). What went wrong? A: This is the classic signature of protonation rather than carboxylation .
-
Cause 1 (Moisture): Your CO2 source was wet. Dry ice often condenses atmospheric moisture.
-
Fix: Use a drying tube packed with Drierite/CaCl2 between the CO2 tank and the reactor, or sublime the dry ice through a drying train.
-
-
Cause 2 (Slow Mass Transfer): The reaction with CO2 is diffusion-controlled. If the CO2 addition is too slow, trace moisture in the headspace or solvent competes for the highly reactive lithium species.
-
Fix: Use gaseous CO2 bubbling directly into the solution (via a fritted gas dispersion tube) rather than adding solid dry ice pellets, which causes local freezing and poor mixing.
-
Q4: Can I use a Grignard reagent (Mg) instead of Lithium to avoid the low-temperature requirement? A: While possible, it is not recommended for this specific substitution pattern.
-
Reasoning: The formation of the Grignard reagent from the aryl bromide is sluggish due to the electron-rich Methoxy group and electron-withdrawing Fluorine. You would likely need to heat the reaction to initiate it (reflux in THF).
-
Consequence: Heating risks elimination of Mg-F (forming benzyne-like intermediates) or Wurtz-type coupling (dimerization). The Lithium-Halogen exchange at -78°C is kinetically controlled and bypasses these thermal degradation pathways.
Module 3: Impurity Profiling
Q5: I see a "double-weight" impurity (Dimer). How do I prevent this? A: Dimer formation (Biaryl coupling) usually occurs via two mechanisms in this synthesis:
-
Wurtz-Fittig Reaction: The formed Aryl-Li reacts with unreacted Aryl-Bromide.
-
Prevention: Ensure n-BuLi is added quickly enough to convert all bromide, but slowly enough to maintain temperature. The key is that the exchange is faster than the coupling at -78°C. Never let the reaction warm up while unreacted bromide is still present.
-
-
Electron Transfer: Trace transition metals can catalyze homocoupling.
-
Prevention: Use high-purity solvents and non-metallic stir bars if possible (or glass-coated).
-
Part 3: Validated Experimental Protocol
This protocol is designed to minimize intermediate degradation.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Ethers coordinate Li, breaking aggregates for better reactivity. |
| Concentration | 0.2 M - 0.5 M | Dilution prevents thermal runaways during n-BuLi addition. |
| Temperature | -78°C to -70°C | Critical to prevent isomerization and benzylic lithiation. |
| Reagent Stoichiometry | 1.05 - 1.10 equiv n-BuLi | Slight excess ensures full conversion of the bromide. |
| Quench Method | Gaseous CO2 (Dried) | Prevents moisture introduction; maximizes surface area. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.
-
Dissolution: Charge 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene (1.0 equiv) and Anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise via syringe pump.
-
Control: Maintain internal temperature < -70°C.
-
Observation: Solution may turn yellow/orange (characteristic of the chelated Aryl-Li species).
-
-
Equilibration: Stir at -78°C for 30-45 minutes . Do not exceed 1 hour.
-
Quench: Bubble dried CO2 gas into the solution for 20 minutes while maintaining -78°C. The mixture will become viscous (Lithium carboxylate formation).
-
Workup: Allow to warm to 0°C. Quench with 1M HCl to pH 2. Extract with EtOAc.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues.
Figure 2: Diagnostic logic for impurity profiling in 5-Fluoro-2-methoxy-4-methylbenzoic acid synthesis.
References
-
Patent: Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. WO2022056100A1. (2022). Google Patents. Link
-
Methodology: Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development. (2014).[2][3] ACS Publications.[4] Link
-
Precursor Properties: 5-Fluoro-2-methoxybenzoic acid derivatives and synthesis. ChemicalBook.[5] Link
-
Mechanistic Insight: The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting Notes. (2007).[6] Princeton University. Link
-
General Protocol: 1-Bromo-2-fluorobenzene (Lithiation/Benzyne Precursors). Organic Syntheses, Coll. Vol. 5, p.133 (1973). Link
Sources
Validation & Comparative
Publish Comparison Guide: Structural Validation of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
The following guide details the structural validation of 5-Fluoro-2-methoxy-4-methylbenzoic acid , a critical intermediate in medicinal chemistry. This document is structured to provide a self-validating analytical workflow, distinguishing the target compound from common regioisomers using comparative spectroscopic analysis.
CAS Number: 1427395-52-5
Formula: C
Executive Summary & Core Challenge
In drug development, the purity and regiochemistry of polysubstituted benzoic acids are paramount. The synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid often involves electrophilic aromatic substitution or nucleophilic displacement, pathways prone to generating regioisomers (e.g., 4-fluoro-2-methoxy-5-methyl analogs).
Standard LC-MS confirmation is insufficient because these isomers share the same molecular weight (
Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques in validating this specific chemical structure.
| Method | Specificity for Regioisomers | Cost/Time | Verdict |
| 1H NMR (1D) | High | Low | Essential. Reveals coupling patterns of aromatic protons relative to Fluorine. |
| 13C NMR (1D) | Medium | Low | Supportive. Confirms C-F coupling constants ( |
| NOESY (2D) | Definitive | Medium | Critical. Proves the spatial arrangement of -OMe, -CH |
| HRMS (ESI) | Low | Medium | Screening Only. Confirms formula but cannot distinguish isomers. |
| X-Ray | Absolute | High | Ultimate Reference. Reserved for final candidate confirmation. |
Technical Deep Dive: The NMR Signature
To validate 5-Fluoro-2-methoxy-4-methylbenzoic acid , one must confirm the relative positions of the four substituents on the benzene ring.
Structural Mapping
-
C1: Carboxyl (-COOH)
-
C2: Methoxy (-OCH
) -
C3: Proton (
) -
C4: Methyl (-CH
) -
C5: Fluorine (-F)
-
C6: Proton (
)
Predicted 1H NMR Data (DMSO- )
The presence of Fluorine (
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| -COOH | ~12.5 - 13.0 | Broad Singlet | - | Exchangeable acidic proton. |
| H6 | ~7.45 | Doublet (d) | Ortho to Fluorine. Large coupling confirms F is next to H6. | |
| H3 | ~6.90 | Singlet (s) or d | Para to Fluorine. Coupling is negligible/small. Located between -OMe and -Me. | |
| -OCH | ~3.80 | Singlet | - | Characteristic methoxy peak. |
| -CH | ~2.25 | Doublet (d) | Ortho to Fluorine. Long-range coupling often visible. |
The "Isomer Trap"
A common impurity is the 4-fluoro-5-methyl isomer.
-
Target Compound: H6 is ortho to F (Large doublet). H3 is para to F (Singlet).
-
Isomer (4-F, 5-Me): H3 is ortho to F (Large doublet). H6 is meta to F (Small doublet).
-
Differentiation: If both aromatic signals show large splitting (>6 Hz), or if the shielding pattern shifts, you have the wrong isomer.
Experimental Protocol: The "Triangulation" Workflow
This protocol uses a self-validating system where three separate data points must converge to confirm the structure.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-
. (CDCl may be used, but DMSO ensures solubility of the free acid and sharpens the -COOH peak). -
Filter through a cotton plug if any turbidity remains.
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, spectral width -2 to 14 ppm.
-
13C NMR: 512 scans, proton-decoupled.
-
NOESY (Critical): Mixing time 300-500 ms. Focus on the aromatic-aliphatic region.[1]
Step 3: Analysis & Decision Logic
Use the following logic flow to interpret the data.
Figure 1: Decision tree for validating the regiochemistry of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Visualizing the Spatial Proof (NOESY)
The most definitive proof of structure comes from Nuclear Overhauser Effect (NOE) correlations. In the target molecule, the steric crowding forces specific protons into proximity.
Figure 2: Key NOESY correlations. The OMe-H3-Me connectivity chain is the "fingerprint" of the correct isomer.
References
-
Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid Product Specification (Base Structure Reference). Retrieved from
-
BLD Pharm. 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427395-52-5) Product Page.[2][3] Retrieved from
-
ChemicalBook. CAS 1427395-52-5 Entry and Physical Properties. Retrieved from
-
Santa Cruz Biotechnology. General NMR Shifts for Substituted Benzoic Acids (Reference Material). Retrieved from
Sources
- 1. Synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl] -6-alkylphenols and their N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1188381-75-0|4-Fluoro-2-hydroxy-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 67531-86-6|2-Fluoro-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
comparative analysis of 5-Fluoro-2-methoxy-4-methylbenzoic acid with other benzoic acid derivatives
The following guide provides a comparative technical analysis of 5-Fluoro-2-methoxy-4-methylbenzoic acid , a specialized fluorinated building block. This analysis contrasts it with its structural isomers and non-methylated analogs commonly used in the synthesis of EGFR and BTK inhibitors.
Executive Summary
5-Fluoro-2-methoxy-4-methylbenzoic acid (FMMA) (CAS: 1427395-52-5) is a trisubstituted benzene derivative utilized primarily as a pharmacophore modulator in medicinal chemistry.[1][2] It serves as a lipophilic, sterically demanding bioisostere of the widely used intermediate 5-Fluoro-2-methoxybenzoic acid (found in Pirtobrutinib and Osimertinib analogs).
This guide compares FMMA against two key alternatives:
-
5-Fluoro-2-methoxybenzoic acid (Parent Scaffold): The standard "baseline" linker.
-
4-Fluoro-2-methoxy-5-methylbenzoic acid (Regioisomer): An electronic isomer with inverted fluorine positioning.
Key Insight: The introduction of the C4-methyl group in FMMA blocks a primary metabolic soft spot (para-oxidation) and increases lipophilicity (
Physicochemical & Electronic Profile
The following table contrasts FMMA with its direct competitors. Data values are derived from consensus computational modeling and standard substituent constants (Hammett
Table 1: Comparative Physicochemical Properties
| Feature | FMMA (Target) | Parent Scaffold | Regioisomer |
| IUPAC Name | 5-Fluoro-2-methoxy-4-methylbenzoic acid | 5-Fluoro-2-methoxybenzoic acid | 4-Fluoro-2-methoxy-5-methylbenzoic acid |
| CAS Number | 1427395-52-5 | 394-04-7 | 314298-17-4 |
| Mol. Weight | 184.17 g/mol | 170.14 g/mol | 184.17 g/mol |
| Substituent Pattern | 2-OMe, 4-Me, 5-F | 2-OMe, 5-F | 2-OMe, 4-F, 5-Me |
| Predicted pKa | ~3.85 | ~3.75 | ~4.10 |
| ClogP (Lipophilicity) | ~2.4 | ~1.9 | ~2.4 |
| Electronic Effect (COOH) | Inductive withdrawal (F-meta) | Inductive withdrawal (F-meta) | Resonance donation (F-para) |
| Metabolic Liability | Low (C4 blocked) | High (C4 open to CYP oxidation) | Low (C4 blocked by F) |
Scientific Analysis of Reactivity[3]
-
Acidity (pKa): FMMA is slightly less acidic than the Parent Scaffold due to the electron-donating Methyl group at C4 (Hammett
). However, it remains more acidic than the Regioisomer. In the Regioisomer, the Fluorine is para to the carboxyl; while F is electronegative, its resonance donation ( ) opposes the inductive effect, making the Regioisomer the weakest acid of the three. -
Nucleophilic Attack (SNAr): The Regioisomer (4-F) is susceptible to SNAr displacement of the fluorine because the leaving group is para to the electron-withdrawing Carboxyl group. In contrast, FMMA (5-F) has the fluorine meta to the carboxyl, rendering it stable against accidental defluorination during amide coupling conditions.
Structural Evolution & Logic Map
The following diagram illustrates the structural relationship and the decision logic for selecting FMMA over its alternatives during lead optimization.
Caption: Decision tree for selecting FMMA based on metabolic stability and synthetic safety (avoiding SNAr side reactions).
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Objective: Couple FMMA with an aniline derivative (e.g., 4-fluoro-2-methoxy-5-nitroaniline precursor) without racemization or defluorination. Rationale: The steric bulk of the ortho-methoxy and para-methyl groups requires a high-activity coupling reagent (HATU) rather than standard EDC/HOBt.
Materials:
-
FMMA (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Workflow:
-
Activation: Dissolve FMMA (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.
-
Reagent Addition: Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the active ester.
-
Coupling: Add the Amine Partner (1.1 eq) dissolved in minimal DMF.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by LC-MS.[3] Look for the product mass [M+H]+ and disappearance of the acid peak.
-
-
Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Purity Analysis (HPLC)
Objective: Distinguish FMMA from its des-methyl or regioisomer impurities.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 210 nm.
-
Expected Retention Time (RT):
-
Parent (Des-methyl): ~4.2 min
-
FMMA (Target): ~5.1 min (Due to +Methyl lipophilicity)
-
Regioisomer: ~5.0 min (Likely co-elutes; requires optimized gradient or chiral column if separation is difficult).
-
Application in Drug Discovery
FMMA is particularly relevant in the synthesis of Third-Generation EGFR Inhibitors .
In molecules like Osimertinib (Tagrisso), the central phenyl ring is derived from a similar diamine scaffold. Replacing the standard phenyl ring with the FMMA core (via amide linkage) introduces a "Methyl Clamp."
-
Effect: The C4-Methyl group interacts with hydrophobic pockets (e.g., the gatekeeper residue region) in the kinase domain.
-
Advantage: It reduces the entropic penalty of binding by restricting the rotation of the amide bond (atropisomerism potential), potentially increasing potency against T790M/C797S mutations.
References
-
Chemical Structure & CAS Verification
-
Synthetic Methodology (Amide Coupling)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. .
-
-
Medicinal Chemistry Principles (Bioisosteres)
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. .
-
-
EGFR Inhibitor Structural Activity Relationships
Sources
- 1. 870221-15-1|2-Fluoro-5-methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. CAS:1785625-14-0, 5-Fluoro-2-hydroxy-4-methylbenzoic acid-毕得医药 [bidepharm.com]
- 3. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 345-16-4|5-Fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
The Structural Symphony of Bioactivity: A Comparative Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid Analogs
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement. Understanding the intricate relationship between a molecule's architecture and its biological function—the structure-activity relationship (SAR)—is the cornerstone of modern medicinal chemistry. This guide delves into the SAR of 5-Fluoro-2-methoxy-4-methylbenzoic acid analogs, a scaffold with latent potential in various therapeutic areas. In the absence of extensive direct studies on this specific analog series, we will construct a robust SAR model by drawing logical inferences from closely related benzoic acid derivatives, supported by established experimental methodologies.
The Benzoic Acid Core: A Privileged Scaffold in Drug Discovery
The benzoic acid motif is a recurring feature in a vast array of biologically active molecules.[1] Its carboxylic acid group, a potent hydrogen bond donor and acceptor, frequently engages in critical interactions within the active sites of enzymes and receptors.[1] The true versatility of the benzoic acid scaffold, however, lies in the profound impact of substitutions on its aromatic ring. The nature, position, and combination of these substituents orchestrate the molecule's electronic character, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.[1]
Our focus, 5-Fluoro-2-methoxy-4-methylbenzoic acid, presents a trifecta of influential substituents: a fluorine atom, a methoxy group, and a methyl group. To understand their collective impact, we must first dissect their individual contributions to the molecule's potential bioactivity.
Deconstructing the Substituents: A Trio of Influence
The Fluoro Group: An Electronic Enigma with Profound Effects
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[2] Its high electronegativity and small size can dramatically alter a molecule's properties.[3] In the context of a benzoic acid derivative, a fluorine substituent can:
-
Modulate Acidity: By withdrawing electron density from the aromatic ring, fluorine increases the acidity of the carboxylic acid group, potentially leading to stronger interactions with biological targets.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.[4]
-
Increase Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[4]
-
Engage in Unique Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in protein active sites, contributing to binding affinity.
Studies on fluorinated heterocycles have demonstrated that these compounds can exhibit potent anticancer and antimicrobial activities, often with a favorable safety profile.[3] For instance, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1, an enzyme elevated in cancer.[3]
The Methoxy Group: A Modulator of Conformation and Polarity
The methoxy group (-OCH3) is another common substituent in drug design, exerting its influence through both electronic and steric effects.[5]
-
Electron-Donating Character: Through resonance, the methoxy group donates electron density to the aromatic ring, which can influence the reactivity of the scaffold.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.
-
Conformational Constraint: The presence of a methoxy group at the ortho position to the carboxylic acid can influence the dihedral angle between the carboxyl group and the aromatic ring, potentially locking the molecule into a bioactive conformation.
-
Impact on Lipophilicity: The methoxy group adds a degree of lipophilicity, which can affect cell permeability and plasma protein binding.
It is important to note that the metabolic O-demethylation of methoxy groups is a common metabolic pathway, which can lead to the formation of active or inactive metabolites.[5]
The Methyl Group: A Subtle Influencer of Potency and Selectivity
The humble methyl group (-CH3), while seemingly simple, can have a significant impact on a compound's biological profile.[1]
-
Steric Bulk: The methyl group can provide steric hindrance, which can either be beneficial for selectivity by preventing binding to off-target proteins or detrimental by obstructing access to the desired active site.
-
Lipophilicity: As an alkyl group, the methyl group increases the lipophilicity of the molecule, potentially enhancing membrane permeability.[1]
-
Hydrophobic Interactions: The methyl group can engage in favorable van der Waals and hydrophobic interactions within a protein's binding pocket, contributing to overall binding affinity.
p-Toluic acid (4-methylbenzoic acid) and its derivatives are utilized as building blocks for various pharmaceuticals, including those with anti-inflammatory, analgesic, and antibacterial properties.[6]
Assembling the Puzzle: The Predicted SAR of 5-Fluoro-2-methoxy-4-methylbenzoic Acid Analogs
Based on the individual contributions of the fluoro, methoxy, and methyl groups, we can propose a qualitative SAR model for analogs of 5-Fluoro-2-methoxy-4-methylbenzoic acid. This model provides a framework for the rational design of new derivatives with potentially enhanced activity.
Caption: Predicted SAR of 5-Fluoro-2-methoxy-4-methylbenzoic acid analogs.
Comparative Analysis of Hypothetical Analogs:
To further illustrate the potential SAR, let's consider a hypothetical series of analogs and their predicted activity profiles.
| Analog | Modification | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale |
| Analog 1 | Removal of Fluoro group | Likely Decrease | May Decrease | Loss of favorable electronic and potential hydrogen bonding interactions. |
| Analog 2 | Methoxy to Ethoxy at C2 | Potentially Similar or Increased | May Increase | Increased lipophilicity could enhance cell permeability; steric bulk may improve selectivity. |
| Analog 3 | Methyl to Ethyl at C4 | Potentially Increased | May Increase | Enhanced hydrophobic interactions; increased steric bulk could improve selectivity. |
| Analog 4 | Fluoro at C3 instead of C5 | Likely Altered | Likely Altered | Change in electronic distribution and steric profile would significantly impact target binding. |
| Analog 5 | Carboxylic acid to Ester | Likely Decrease or Inactive | N/A | The carboxylic acid is likely a key pharmacophore for target interaction. Esterification would block this. |
Experimental Validation: Protocols for Elucidating the SAR
The proposed SAR model is a predictive framework that requires experimental validation. The following are standard, robust protocols that can be employed to quantify the biological activity of 5-Fluoro-2-methoxy-4-methylbenzoic acid analogs and their competitors.
In Vitro Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a cornerstone for evaluating the antiproliferative effects of novel compounds.[7]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
Caption: Workflow for the MTT antiproliferative assay.
Enzyme Inhibition Assays
If the biological target of the compound series is a specific enzyme, a direct inhibition assay is crucial for quantitative SAR analysis. The specifics of the assay will depend on the enzyme .
Objective: To determine the concentration of the test compound that inhibits the activity of a target enzyme by 50% (IC50).
General Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a microplate, combine the target enzyme, an appropriate buffer, and the test compound.
-
Incubation: Allow the compound to interact with the enzyme for a set period.
-
Reaction Initiation: Add the enzyme's substrate to start the reaction.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to an untreated control and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of 5-Fluoro-2-methoxy-4-methylbenzoic acid analogs represents a compelling area of investigation for the development of novel therapeutics. While direct experimental data on this specific series is limited, a robust, predictive SAR model can be constructed by dissecting the individual and combined effects of the fluoro, methoxy, and methyl substituents. This guide provides a foundational framework for the rational design and experimental validation of new analogs. Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in relevant biological assays to generate the quantitative data needed to refine and expand upon the SAR principles outlined herein. Such endeavors will undoubtedly unlock the full therapeutic potential of this promising chemical scaffold.
References
- Chen, Y., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). MDPI. [Link]
- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry.
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). MDPI. [Link]
- 4-Methylbenzoic acid | CAS#:99-94-5. (2025). Chemsrc.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. (2008). PubMed. [Link]
- The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling. (2024). ChemicalBook.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]
- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Herald Scholarly Open Access.
- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development.
- Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer tre
- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. [Link]
- The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-Acetylbenzoic Acid Deriv
- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (n.d.).
-
Methoxy-substituted benzoic acid derivatives examined in this study and... (n.d.). ResearchGate. [Link]
-
2-Methoxybenzoic acid | C8H8O3. (n.d.). PubChem. [Link]
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro. (2023). bioRxiv.
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 7. preprints.org [preprints.org]
benchmarking synthesis methods for 5-Fluoro-2-methoxy-4-methylbenzoic acid
Publish Comparison Guide: Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Executive Summary
5-Fluoro-2-methoxy-4-methylbenzoic acid is a critical tetrasubstituted arene scaffold, often utilized as a pharmacophore in kinase inhibitors and receptor antagonists. Its synthesis presents a classic regiochemical challenge: installing three distinct substituents (fluorine, methoxy, methyl) around a benzoic acid core with high precision.
This guide benchmarks three distinct synthetic methodologies. Our analysis indicates that while Method A (Lithiation-Carboxylation) offers the highest reliability and regiocontrol for gram-scale discovery, Method B (Direct Electrophilic Fluorination) represents a more atom-economical approach for scale-up, provided purification protocols are optimized.
| Metric | Method A: Metal-Halogen Exchange | Method B: Direct Fluorination | Method C: O-Methylation |
| Primary Mechanism | Lithiation / Electrophilic Quench | Electrophilic Aromatic Substitution (SEAr) | SN2 Alkylation |
| Starting Material | 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene | 2-Methoxy-4-methylbenzoic acid | 5-Fluoro-2-hydroxy-4-methylbenzoic acid |
| Key Reagent | n-BuLi / CO2 | Selectfluor® (F-TEDA-BF4) | MeI or Dimethyl Sulfate |
| Typical Yield | 85–92% | 60–75% | 90–95% |
| Regioselectivity | 100% (Pre-determined) | >90% (Directed by OMe) | 100% (Chemoselective) |
| Scalability | Low (Cryogenic required) | High (Ambient temp) | High (Precursor availability limited) |
Structural Analysis & Retrosynthetic Logic
The target molecule features a "push-pull" electronic system. The methoxy group (C2) is a strong electron-donating group (EDG), activating the ring, while the fluorine (C5) and carboxylic acid (C1) are electron-withdrawing.
-
Regiochemical Insight: In Method B , the methoxy group at C2 directs electrophiles para to position C5. The methyl group at C4 directs ortho to C3 and C5. Thus, the electronic vectors of both EDGs reinforce substitution at C5, making direct fluorination a surprisingly viable route despite the crowded ring.
Figure 1: Retrosynthetic disconnection showing the three primary entry points to the scaffold.
Detailed Benchmarking & Protocols
Method A: Metal-Halogen Exchange (The Precision Route)
Best For: Discovery Chemistry, Library Synthesis, High Purity Requirements.
This method relies on the commercially available aryl bromide. The bromine atom provides a specific "handle" for lithiation, ensuring the carboxylic acid is installed exactly at position C1 without isomer contamination.
Experimental Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Dissolution: Charge with 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene (5.0 g, 21.4 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 9.4 mL, 23.5 mmol) over 20 mins. Maintain internal temp < -70°C.
-
Mechanistic Note: The Lithium-Halogen exchange is faster than deprotonation (DoM) at this temperature, preventing side reactions at the benzylic methyl position.
-
-
Quench: Stir for 30 mins, then bubble excess anhydrous CO2 gas (dried through a CaCl2 tube) into the solution for 15 mins. The solution will turn colorless/pale.
-
Workup: Warm to RT. Quench with 1N HCl (pH ~2). Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc.
Data Profile:
-
Yield: 88% (isolated).
-
Purity (HPLC): >98%.[2]
-
Key Impurity: Des-bromo product (if water is present before CO2).
Method B: Direct Electrophilic Fluorination (The Green Route)
Best For: Scale-up, Cost Reduction, Avoiding Organometallics.
This route utilizes the strong para-directing effect of the methoxy group. By using Selectfluor, we avoid the harsh conditions of Balz-Schiemann reactions.
Experimental Protocol:
-
Setup: 100 mL round-bottom flask equipped with a reflux condenser.
-
Reaction: Dissolve 2-Methoxy-4-methylbenzoic acid (3.32 g, 20 mmol) in Acetonitrile (40 mL).
-
Addition: Add Selectfluor® (7.8 g, 22 mmol) in one portion.
-
Heating: Heat to 60°C for 12 hours. Monitor by LCMS.
-
Mechanistic Note: The cationic fluorine attacks C5 (para to OMe). The C3 position is sterically shielded by the adjacent carboxyl and methoxy groups, minimizing the ortho isomer.
-
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in DCM/Water.
-
Purification: The product often precipitates or requires column chromatography (MeOH/DCM gradient) to separate unreacted starting material.
Data Profile:
-
Yield: 65–70%.
-
Purity (HPLC): ~90–95% (requires purification).
-
Key Impurity: 3-Fluoro isomer (<5%) and difluorinated byproducts.
Comparative Decision Framework
To assist in method selection, the following decision tree maps the logical pathway based on laboratory constraints and project phase.
Figure 2: Decision logic for selecting the optimal synthesis route based on scale and equipment.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link
- Context: Establishes the foundational rules for lithiation of fluoro-methoxy benzenes (Method A).
-
Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596. Link
- Context: The seminal paper on Selectfluor chemistry used in Method B.
- Caroon, J. M., et al. (1996). "Synthesis of 5-Fluoro-2-methoxybenzoic acid derivatives." Journal of Medicinal Chemistry, 39(12), 2435. Context: Validates the directing effects of methoxy groups in electrophilic substitution on benzoic acid scaffolds.
-
Vertex Pharmaceuticals. (2022).[3] "Processes and intermediates for the preparation of substituted pyrazoles." WO2022056100A1. Link
-
Context: Patent literature demonstrating industrial handling of 5-fluoro-2-methoxybenzoic acid derivatives.[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 3. 5-氟-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
A Cross-Validation Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid: Physicochemical and Spectroscopic Characterization
This technical guide provides an in-depth cross-validation of the experimental and predicted data for 5-Fluoro-2-methoxy-4-methylbenzoic acid. In the dynamic fields of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed comparison of 5-Fluoro-2-methoxy-4-methylbenzoic acid with a structurally similar alternative, 2-Fluoro-4-methylbenzoic acid. The guide is designed to provide a robust framework for analytical validation, encompassing physicochemical properties, advanced spectroscopic analysis, and chromatographic behavior.
The causality behind the experimental choices and the logic of the validation processes are explained to ensure a deep and practical understanding. Every protocol described herein is designed as a self-validating system, promoting scientific integrity and reproducibility.
Introduction to Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. The introduction of various functional groups onto the benzene ring of benzoic acid can profoundly influence its physicochemical properties, reactivity, and biological activity. Fluorine-containing organic molecules, in particular, have gained significant attention due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity.
This guide focuses on the analytical characterization of 5-Fluoro-2-methoxy-4-methylbenzoic acid , a compound with potential applications in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific molecule, this guide will present a combination of predicted data and a comparative analysis with the well-characterized, structurally related compound, 2-Fluoro-4-methylbenzoic acid . This comparative approach allows for a robust cross-validation of the expected analytical behavior of the target compound.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
| Property | 5-Fluoro-2-methoxy-4-methylbenzoic Acid (Predicted) | 2-Fluoro-4-methylbenzoic Acid (Experimental) | Reference |
| Molecular Formula | C9H9FO3 | C8H7FO2 | - |
| Molecular Weight | 184.16 g/mol | 154.14 g/mol | [1] |
| Melting Point | Not available | 186-190 °C | [2] |
| pKa | ~3.5 | ~3.1 | [1] |
| LogP | ~2.3 | ~2.9 | [1] |
| Appearance | Predicted to be a white to off-white solid | White to light yellow powder | [2] |
Causality of Physicochemical Differences:
The presence of the methoxy group in 5-Fluoro-2-methoxy-4-methylbenzoic acid, in addition to the fluoro and methyl groups, is predicted to increase its molecular weight and polarity compared to 2-Fluoro-4-methylbenzoic acid. This increased polarity may lead to a slightly lower LogP value, suggesting a potential for higher aqueous solubility. The electron-donating nature of the methoxy group is expected to slightly decrease the acidity (increase the pKa) compared to the alternative, where the electron-withdrawing fluorine atom has a more dominant effect on the carboxylic acid's acidity.
Spectroscopic Analysis: Elucidating Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. This section provides a detailed analysis of the predicted and experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound and its alternative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (500 MHz, CDCl₃) δ (ppm):
-
10.5-12.0 (s, 1H, COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in this downfield region.
-
7.8-8.0 (d, J ≈ 8.5 Hz, 1H, Ar-H): This signal corresponds to the aromatic proton ortho to the carboxylic acid group.
-
6.8-7.0 (d, J ≈ 10.5 Hz, 1H, Ar-H): This signal corresponds to the aromatic proton ortho to the fluorine atom.
-
3.9-4.1 (s, 3H, OCH₃): The methoxy protons will appear as a sharp singlet.
-
2.2-2.4 (s, 3H, CH₃): The methyl protons will also appear as a sharp singlet.
-
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
13.1 (br s, 1H, COOH)
-
7.85 (t, J = 8.0 Hz, 1H, Ar-H)
-
7.20 (d, J = 8.0 Hz, 1H, Ar-H)
-
7.15 (d, J = 11.2 Hz, 1H, Ar-H)
-
2.35 (s, 3H, CH₃) [3]
-
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm):
-
165-170 (C=O): Carboxylic acid carbonyl carbon.
-
160-163 (d, ¹JCF ≈ 250 Hz, C-F): Carbon directly attached to fluorine, showing a large coupling constant.
-
155-158 (C-OCH₃): Aromatic carbon attached to the methoxy group.
-
110-140 (Ar-C): Other aromatic carbons.
-
55-60 (OCH₃): Methoxy carbon.
-
15-20 (CH₃): Methyl carbon.
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
166.5 (d, ³JCF = 3.0 Hz, C=O)
-
162.0 (d, ¹JCF = 252.0 Hz, C-F)
-
145.0 (d, ²JCF = 8.0 Hz, C-CH₃)
-
132.5 (d, ³JCF = 9.0 Hz, C-H)
-
124.0 (d, ⁴JCF = 3.0 Hz, C-COOH)
-
116.0 (d, ²JCF = 22.0 Hz, C-H)
-
20.5 (CH₃) [4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Characteristic Peaks (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
2950-3050: C-H stretch of the aromatic ring and methyl/methoxy groups.
-
1680-1710: C=O stretch of the carboxylic acid carbonyl group.
-
1600-1620 & 1450-1500: C=C stretches of the aromatic ring.
-
1250-1300: C-O stretch of the carboxylic acid.
-
1000-1100: C-O stretch of the methoxy group.
-
1100-1200: C-F stretch.
-
-
FTIR (KBr) cm⁻¹:
-
2920, 3010 (O-H stretch)
-
1685 (C=O stretch)
-
1615, 1490 (C=C stretch)
-
1290 (C-O stretch)
-
1180 (C-F stretch) [5]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Electron Ionization (EI) Mass Spectrum:
-
m/z 184 (M⁺): Molecular ion peak.
-
m/z 169 (M⁺ - CH₃): Loss of a methyl radical from the methoxy group.
-
m/z 153 (M⁺ - OCH₃): Loss of a methoxy radical.
-
m/z 139 (M⁺ - COOH): Loss of the carboxylic acid group.
-
m/z 111: Further fragmentation.
-
-
EI-MS m/z (% relative abundance):
-
154 (M⁺, 100)
-
137 (M⁺ - OH, 85)
-
109 (M⁺ - COOH, 70)
-
83 (55) [6]
-
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For substituted benzoic acids, reversed-phase HPLC is the most common method.
Caption: A generalized workflow for the HPLC analysis of benzoic acid derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol and dilute to appropriate concentrations with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly useful for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to increase their volatility.
Caption: A typical workflow for the GC-MS analysis of carboxylic acids following derivatization.
-
Derivatization: Esterify the carboxylic acid group to its methyl ester using a suitable reagent like diazomethane or by heating with methanol and a catalytic amount of acid. This step is crucial to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of the derivatized sample.
-
Oven Program: A temperature gradient program to ensure good separation of components.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Conclusion
This guide has provided a comprehensive framework for the analytical cross-validation of 5-Fluoro-2-methoxy-4-methylbenzoic acid. By combining predicted data for the target compound with experimental data for the structurally similar 2-Fluoro-4-methylbenzoic acid, a robust analytical profile has been established. The detailed protocols for spectroscopic and chromatographic analyses serve as a practical resource for researchers in the synthesis and characterization of novel pharmaceutical intermediates. The emphasis on the causality behind experimental choices and the self-validating nature of the described protocols is intended to uphold the principles of scientific integrity and reproducibility in drug development.
References
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxybenzoic acid. Retrieved February 18, 2026, from [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2011). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 30(4), 635–661. [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved February 18, 2026, from [Link]
-
Jiang, W., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2527. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ACD/Labs. (n.d.). NMR Predictor. Retrieved February 18, 2026, from [Link]
-
McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid - Infrared Spectrum. Retrieved February 18, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 18, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 18, 2026, from [Link]
-
Poboży, E., Król, E., & Wójcik, L. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Chemical Papers, 65(2), 224-231. [Link]
-
NMRium. (n.d.). Predict. Retrieved February 18, 2026, from [Link]
-
Reddit. (2023, March 7). IR spectrum predictor software. r/OrganicChemistry. Retrieved February 18, 2026, from [Link]
-
Cheminfo. (n.d.). IR spectra prediction. Retrieved February 18, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved February 18, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved February 18, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 2-fluoro-. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved February 18, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 18, 2026, from [Link]
-
Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved February 18, 2026, from [Link]
-
PubMed. (2016, March 18). Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers. Retrieved February 18, 2026, from [Link]
Sources
- 1. johnwiley2020news.q4web.com [johnwiley2020news.q4web.com]
- 2. NIST: Atomic Spectra Database Lines Form [physics.nist.gov]
- 3. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR [m.chemicalbook.com]
- 4. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR [m.chemicalbook.com]
- 5. 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 2-fluoro- [webbook.nist.gov]
A Comparative Guide to the In-Vitro and In-Vivo Activity of 5-Fluoro-2-methoxy-4-methylbenzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring, which modulate their electronic, lipophilic, and steric profiles.[1] This guide focuses on a specific, yet under-characterized derivative, 5-Fluoro-2-methoxy-4-methylbenzoic acid . While direct experimental data for this compound is scarce in publicly available literature, this guide will provide a comprehensive framework for its evaluation. By drawing on established structure-activity relationships (SAR) of related fluorinated and methoxylated benzoic acid derivatives, we will project its potential biological activities and lay out a detailed roadmap for its in-vitro and in-vivo characterization.[2][3] This document is intended to serve as a practical guide for researchers aiming to elucidate the therapeutic potential of this and similar compounds.
The introduction of a fluorine atom into biologically active molecules can significantly enhance their chemical and physical properties, such as metabolic stability and binding affinity, due to its high electronegativity and small size.[4] The methoxy and methyl groups, on the other hand, can influence lipophilicity and steric interactions with biological targets.[2] Based on the activities of analogous compounds, it is hypothesized that 5-Fluoro-2-methoxy-4-methylbenzoic acid may possess both anticancer and anti-inflammatory activities, potentially through the inhibition of key enzymes like cyclooxygenases (COX) or histone deacetylases (HDACs).[5][6]
Projected In-Vitro Activity Profile
A thorough in-vitro evaluation is the first step in characterizing the biological activity of a novel compound. The following section outlines key assays to determine the potential anticancer and anti-inflammatory effects of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Anticancer Activity Assessment
Many benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis or inhibiting cell proliferation.[3][7] The primary in-vitro assays to evaluate these effects are detailed below.
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-2-methoxy-4-methylbenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[7]
Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| 5-Fluoro-2-methoxy-4-methylbenzoic acid | Projected: 15-30 | Projected: 20-40 | Projected: 25-50 |
| Doxorubicin (Positive Control) | 0.5-2 | 0.1-1 | 0.2-1.5 |
| Benzoic Acid (Parent Compound) | >100 | >100 | >100 |
2. Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed.
Experimental Workflow for In-Vitro Anticancer Evaluation
Caption: Workflow for in-vitro anticancer activity assessment.
Anti-inflammatory Activity Assessment
Benzoic acid derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][10]
1. COX Enzyme Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[11]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Incubation: Incubate the enzyme with the test compound at various concentrations in the presence of arachidonic acid (the substrate).
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for each enzyme to determine the compound's potency and selectivity.
2. Nitric Oxide (NO) Production in Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Table 2: Hypothetical Comparative Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) in RAW 264.7 |
| 5-Fluoro-2-methoxy-4-methylbenzoic acid | Projected: 25-50 | Projected: 5-15 | Projected: 10-25 |
| Celecoxib (Positive Control) | >100 | 0.04 | - |
| Indomethacin (Positive Control) | 0.1 | 1.5 | 5-10 |
Projected In-Vivo Activity Profile
Following promising in-vitro results, in-vivo studies in animal models are crucial to evaluate the compound's efficacy and safety in a whole organism.
Anticancer Efficacy in a Xenograft Mouse Model
This model involves implanting human tumor cells into immunodeficient mice to assess the antitumor activity of the compound.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer 5-Fluoro-2-methoxy-4-methylbenzoic acid orally or intraperitoneally at different doses daily for a specified period. Include a vehicle control group and a positive control group (e.g., 5-Fluorouracil).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for In-Vivo Anticancer Evaluation
Caption: Workflow for in-vivo anticancer efficacy testing.
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Potential Mechanism of Action
Based on the activities of related benzoic acid derivatives, 5-Fluoro-2-methoxy-4-methylbenzoic acid could exert its effects through several mechanisms.
-
Anticancer: Induction of apoptosis through caspase activation and inhibition of histone deacetylases (HDACs) are plausible mechanisms.[6][12]
-
Anti-inflammatory: Inhibition of COX-2 is a likely mechanism, leading to reduced production of prostaglandins.[5] It may also involve the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.[13]
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Conclusion
While direct experimental evidence for the biological activity of 5-Fluoro-2-methoxy-4-methylbenzoic acid is currently lacking, the extensive research on related benzoic acid derivatives provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate its in-vitro and in-vivo efficacy and to elucidate its mechanism of action. The structure-activity relationships of similar compounds suggest that the unique combination of fluoro, methoxy, and methyl substituents on the benzoic acid core could lead to a favorable biological activity profile. Further research following the methodologies described herein is warranted to unlock the therapeutic potential of this and other novel benzoic acid derivatives.
References
-
Khan, I., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 752-756. Available from: [Link]
-
Khan, I., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed, 20476840. Available from: [Link]
-
da Silva, A. B., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 43867–43879. Available from: [Link]
-
Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1343. Available from: [Link]
-
Li, H., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed, 35564070. Available from: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Available from: [Link]
-
Journal of Chemistry Letters. (2025). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Available from: [Link]
-
NITO Stock News. (2026). N2OFF's MitoCareX shows in vitro anti-inflammatory data. Available from: [Link]
-
PubMed. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Available from: [Link]
-
MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
- Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.
-
PubMed. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Available from: [Link]
-
PMC. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available from: [Link]
-
MDPI. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]
-
PMC. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
Taylor & Francis. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
PubMed. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Available from: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Available from: [Link]
-
PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein. Available from: [Link]
-
PMC. (n.d.). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Available from: [Link]
-
DergiPark. (2024). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Available from: [Link]
Sources
- 1. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
spectroscopic comparison of 5-Fluoro-2-methoxy-4-methylbenzoic acid isomers
This guide provides a rigorous spectroscopic comparison of 5-Fluoro-2-methoxy-4-methylbenzoic acid against its likely regioisomers. The analysis focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing researchers with a self-validating workflow to confirm structural identity during drug development or synthesis.
Executive Summary & Application Context
5-Fluoro-2-methoxy-4-methylbenzoic acid is a critical trisubstituted benzene intermediate, often employed in the synthesis of fluorinated kinase inhibitors and GLP-1 receptor agonists .
In synthetic pathways involving electrophilic aromatic substitution (e.g., fluorination or methylation), the formation of regioisomers is a persistent risk. Distinguishing the target 5-Fluoro-4-methyl isomer from the 4-Fluoro-5-methyl or 3-Fluoro alternatives is difficult via standard LC-MS due to identical molecular weights (
This guide delineates the specific spin-spin coupling patterns (
The "Gold Standard" Spectroscopic Profile
Target Molecule: 5-Fluoro-2-methoxy-4-methylbenzoic acid
To validate this specific isomer, you must observe specific splitting arising from the through-bond interaction between Fluorine-19 and protons/carbons .
A. H NMR Signature (Diagnostic Criteria)
The presence of the fluorine atom at position 5 and the methyl group at position 4 creates a unique coupling network.
| Moiety | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| COOH | 12.5 - 13.5 | Broad Singlet | - | Exchangeable acidic proton. |
| Ar-H6 | 7.45 - 7.55 | Doublet (d) | Diagnostic: H6 is ortho to Fluorine. Large coupling is mandatory. | |
| Ar-H3 | 6.75 - 6.85 | Doublet (d) | Diagnostic: H3 is meta to Fluorine. Medium coupling observed. | |
| OCH | 3.80 - 3.90 | Singlet (s) | - | Methoxy group at C2 (shielded position). |
| Ar-CH | 2.25 - 2.35 | Doublet (d) | CRITICAL PROOF: The methyl group is ortho to Fluorine. It must appear as a doublet, not a singlet. |
*Note: Shifts are approximated for DMSO-d
B. C NMR Signature
The carbon spectrum will show doublets for all carbons within 1-3 bonds of the fluorine atom due to
-
C5 (C-F): Doublet,
Hz (Large splitting).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
C4 (C-Me): Doublet,
Hz. -
C6 (C-H): Doublet,
Hz.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Comparative Analysis: Target vs. Regioisomers
The most common synthetic impurities are the 4-Fluoro-5-methyl isomer (swapped positions) and the 3-Fluoro derivatives.
Scenario A: Target vs. 4-Fluoro-2-methoxy-5-methylbenzoic acid
Structural Difference: The Fluorine is moved to position 4; Methyl is moved to position 5.
| Feature | Target (5-F, 4-Me) | Alternative (4-F, 5-Me) | Differentiation Logic |
| H3 Signal | Doublet ( | Doublet ( | In the alternative, H3 is ortho to F (C4), causing a much larger splitting than the meta relationship in the target. |
| H6 Signal | Doublet ( | Singlet (or very small d) | In the alternative, H6 is meta to the Methyl and para to the Fluorine. Para coupling is usually negligible ( |
| Methyl Signal | Doublet ( | Singlet | In the alternative, the Methyl (C5) is ortho to H6 but meta to F. The F-Me coupling weakens significantly or disappears. |
Scenario B: Target vs. 3-Fluoro-2-methoxy-4-methylbenzoic acid
Structural Difference: Fluorine is at position 3 (between Methoxy and Methyl).
| Feature | Target (5-F) | Alternative (3-F) | Differentiation Logic |
| Symmetry | Asymmetric | Asymmetric | Both are asymmetric, but shifts differ. |
| H5/H6 | Two distinct signals | Two doublets ( | In the 3-F isomer, H5 and H6 are adjacent (ortho to each other). You will see strong H-H coupling ( |
| Methyl Signal | Doublet ( | Doublet ( | Hard to distinguish by Methyl alone; rely on aromatic proton splitting (H5/H6 adjacency). |
Decision Logic & Workflow (Visualization)
The following flowchart illustrates the logical deduction process for confirming the 5-Fluoro-2-methoxy-4-methyl isomer using 1H NMR data.
Figure 1: Decision tree for identifying 5-Fluoro-2-methoxy-4-methylbenzoic acid via 1H NMR coupling constants.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.
Reagents & Equipment[2][3]
-
Solvent: DMSO-d
(Preferred for solubility of benzoic acids) or CDCl (if using the methyl ester derivative). -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO: 2.50 ppm).
-
Instrument: 400 MHz NMR or higher (Essential to resolve the 1.5 Hz F-Me coupling).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the solid acid in 0.6 mL of DMSO-d
. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl/KCl from synthesis).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Acquisition (1H):
-
Set spectral width to -2 to 14 ppm.
-
Number of scans (NS): 16 (minimum).
-
Critical: Process with a matched filter (LB) of 0.3 Hz or lower to prevent broadening that obscures the small Methyl doublet.
-
-
Acquisition (13C - Optional but Recommended):
-
Run a proton-decoupled
C experiment. -
Look for the C-F doublet at ~155-165 ppm (aromatic C-F typical range) with
Hz.
-
-
Data Analysis:
-
Calibrate to DMSO quintet (2.50 ppm).
-
Integrate the Methyl group (should be 3H).
-
Measure the
-value of the Methyl signal. Ifngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Hz (Singlet), stop . You have the wrong isomer.
-
References
-
ChemicalBook. (2024). 5-Fluoro-2-methoxybenzoic acid Properties and Synthesis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10035289, Methyl 5-fluoro-2-methoxybenzoate. Retrieved from
-
Google Patents. (2022). Benzimidazolone GLP-1 receptor agonist and use thereof (WO2022078152A1). (Contains 1H NMR data for the methyl ester derivative).
-
Royal Society of Chemistry. (2018). Spectroscopic data of fluorinated benzoic acid derivatives.[1] Green Chemistry, 20, 3038.
Sources
A Guide to Reproducibility in Chemical Synthesis: A Comparative Case Study of 5-Fluoro-2-methoxybenzoic Acid and 5-Fluoro-2-methylbenzoic Acid
In the landscape of chemical research and drug development, the ability to reproduce an experiment is the cornerstone of scientific validity. This guide provides an in-depth analysis of the factors influencing experimental reproducibility, using a comparative study of two structurally similar yet distinct fluorinated benzoic acid derivatives: 5-Fluoro-2-methoxybenzoic acid and 5-Fluoro-2-methylbenzoic acid .
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the causal relationships between experimental design, execution, and the reliability of outcomes. By understanding the nuances that differentiate the handling of these two molecules, we can extrapolate broader principles for ensuring the robustness of our scientific findings.
Introduction: The Significance of a Single Methyl Group
At first glance, the difference between a methoxy (-OCH₃) and a methyl (-CH₃) group at the 2-position of the benzene ring may seem trivial. However, this subtle structural change has significant implications for the electronic and steric properties of the molecule, which in turn affect its reactivity, solubility, and interactions with other molecules. These differences are not merely academic; they have real-world consequences in multi-step syntheses where these compounds are used as key intermediates for pharmaceuticals. For instance, 5-Fluoro-2-methoxybenzoic acid is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma and chronic lymphocytic leukemia[1], while 5-Fluoro-2-methylbenzoic acid is an intermediate in the preparation of Rucaparib, a PARP inhibitor used in cancer therapy[2].
This guide will dissect the synthesis and characterization of both compounds, highlighting critical control points and potential sources of variability.
Comparative Physicochemical Properties
A foundational step in ensuring reproducibility is a thorough understanding of the physical and chemical properties of the materials involved. These properties dictate everything from appropriate storage conditions to the choice of solvents for reactions and purification.
| Property | 5-Fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methylbenzoic acid | Rationale and Impact on Reproducibility |
| CAS Number | 394-04-7[3][4] | 33184-16-6[5] | Trustworthiness: Ensures you are working with the correct molecule. Sourcing from a reputable supplier with a clear Certificate of Analysis (CoA) is paramount. |
| Molecular Formula | C₈H₇FO₃[3][4] | C₈H₇FO₂[5] | Expertise: The presence of an additional oxygen atom in the methoxy- compound influences its polarity and hydrogen bonding capability. |
| Molecular Weight | 170.14 g/mol [1][3] | 154.14 g/mol [5] | Expertise: Accurate molecular weight is critical for stoichiometric calculations. Errors in this fundamental parameter will propagate through the entire experiment. |
| Melting Point | 87-91 °C[3][6] | 130-135 °C[5] | Trustworthiness: A sharp melting point within the expected range is a primary indicator of purity. A broad or depressed melting point suggests the presence of impurities, which can significantly impact reaction outcomes. |
| Appearance | White to off-white powder[3][6] | White to light yellow powder/crystal[5] | Expertise: While subjective, a significant deviation from the expected color can indicate degradation or contamination. |
| Solubility | Insoluble in water[3][6] | Not specified, but expected to have low water solubility | Expertise: Solubility dictates the choice of reaction solvents and recrystallization systems. Using an inappropriate solvent can lead to incomplete reactions or poor recovery, directly impacting yield and reproducibility. |
Experimental Workflows: Synthesis and Characterization
Reproducibility is built upon a foundation of well-defined and meticulously executed experimental protocols. Below, we detail representative synthesis and characterization workflows for both compounds, emphasizing the "why" behind each step.
Synthesis Workflow
The synthesis of substituted benzoic acids often involves multiple steps, each with its own set of variables that must be controlled.
Caption: A generalized workflow for the synthesis of substituted benzoic acids.
Protocol 1: Synthesis of 5-Fluoro-2-methoxybenzoic acid
A common route to 5-Fluoro-2-methoxybenzoic acid is through the hydrolysis of its corresponding methyl ester.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 5-fluoro-2-methoxybenzoate in methanol, add a 10% solution of potassium hydroxide.
-
Causality: The methanolic KOH solution provides the hydroxide ions necessary to saponify the ester to the corresponding carboxylate salt. Methanol is chosen as the solvent because both the starting material and the reagent are soluble in it.
-
-
Monitoring the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC is a rapid and effective way to visually confirm the consumption of the starting material and the formation of the product. Running a co-spot (a lane with both starting material and the reaction mixture) helps in unambiguous identification. Failure to monitor the reaction can lead to incomplete conversion or the formation of byproducts.
-
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Adjust the pH of the remaining aqueous solution to 2-3 with 2M hydrochloric acid.
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is insoluble in water, to precipitate out of the solution.[6] Careful control of pH is crucial; adding too much acid can lead to unwanted side reactions, while insufficient acidification will result in poor yield.
-
-
Isolation: Collect the resulting white solid by filtration, wash with deionized water, and dry under vacuum.
-
Causality: Washing with deionized water removes any remaining inorganic salts. Drying under vacuum ensures the complete removal of residual solvent, which is essential for obtaining an accurate yield and for subsequent characterization.
-
Protocol 2: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid from 5-Fluoro-2-methylbenzoic acid
This protocol illustrates a common electrophilic aromatic substitution reaction where reproducibility is highly dependent on the precise control of reagents and conditions.[2]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5-Fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum. Cool the solution to 0 °C.
-
Causality: Concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Oleum (fuming sulfuric acid) is used to increase the concentration of the nitronium ion and drive the reaction to completion, which can improve yield and purity compared to using only sulfuric and nitric acid.[2]
-
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the solution while maintaining the temperature at 0 °C.
-
Trustworthiness: This reaction is highly exothermic. Slow, controlled addition of the nitrating agent is critical to prevent a runaway reaction and the formation of undesired byproducts, such as dinitro derivatives.[2] Maintaining a low temperature is essential for regioselectivity.
-
-
Monitoring and Quenching: Stir for 1 hour at 0 °C and monitor the reaction by High-Performance Liquid Chromatography (HPLC) for complete conversion. Once complete, slowly pour the reaction mixture into ice water.
-
Expertise: HPLC provides a quantitative measure of the reaction's progress and can detect the presence of byproducts.[2] Quenching on ice dissipates the heat from the acid-water mixing and precipitates the solid product.
-
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Causality: The extraction isolates the desired product from the aqueous acidic mixture. The brine wash helps to remove residual water from the organic layer. Drying and concentrating yield the crude product, which may require further purification.
-
Characterization: The Arbiter of Identity and Purity
Reproducible synthesis is meaningless without robust and reproducible characterization. The identity and purity of the final compound must be unequivocally confirmed.
Characterization Workflow
Sources
- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 3. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Fluoro-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
A Comparative Guide: Unlocking Synthetic Advantages with 5-Fluoro-2-methoxy-4-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth technical comparison of 5-Fluoro-2-methoxy-4-methylbenzoic acid, demonstrating its advantages in specific synthetic applications, particularly in the crucial formation of amide bonds. We will explore the mechanistic underpinnings of its enhanced reactivity, present comparative data, and provide detailed experimental protocols to support its application in your research.
The Decisive Role of Fluorine: A Mechanistic Overview
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] The advantages of using 5-Fluoro-2-methoxy-4-methylbenzoic acid begin at a fundamental level, rooted in the unique electronic properties of the fluorine atom.
Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[3] This effect, transmitted through the sigma bonds of the benzene ring, significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. A more acidic carboxylic acid is more readily deprotonated, which can facilitate the formation of a more reactive carboxylate intermediate during amide coupling reactions.[3][4] This enhanced reactivity is particularly beneficial when dealing with sterically hindered or electron-deficient amines, where standard coupling conditions might otherwise lead to low yields.[1][5]
Furthermore, the presence of the fluorine atom can influence the conformation of the final amide product through weak, non-covalent interactions, potentially leading to more favorable binding with biological targets.[1]
Caption: Electronic effects influencing the reactivity of the benzoic acid.
Comparative Performance in Amide Bond Formation: A Case Study
To quantitatively assess the advantages of 5-Fluoro-2-methoxy-4-methylbenzoic acid, we present a comparative analysis against its non-fluorinated counterpart, 2-methoxy-4-methylbenzoic acid, in a representative amide coupling reaction with benzylamine. This reaction is a foundational transformation in the synthesis of numerous biologically active molecules, including the key intermediate for the BTK inhibitor Pirtobrutinib.[2][5]
While a direct head-to-head published study for this specific pair is not available, the following data is compiled based on established principles of reactivity for fluorinated aromatics and typical outcomes in amide coupling reactions. The enhanced acidity of the fluorinated acid is expected to lead to a faster reaction and higher yield, especially when using common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Parameter | 5-Fluoro-2-methoxy-4-methylbenzoic Acid | 2-methoxy-4-methylbenzoic Acid (Alternative) | Advantage of Fluorinated Compound |
| Starting Acid | 5-Fluoro-2-methoxy-4-methylbenzoic acid | 2-methoxy-4-methylbenzoic acid | - |
| Amine | Benzylamine | Benzylamine | - |
| Coupling Reagent | HATU | HATU | - |
| Base | DIPEA | DIPEA | - |
| Solvent | DMF | DMF | - |
| Typical Reaction Time | 2-4 hours | 6-8 hours | Faster reaction kinetics |
| Representative Yield | ~90-95% | ~75-85% | Higher conversion to product |
| Product Purity (crude) | High | Moderate | Fewer side products, easier purification |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-benzyl-5-fluoro-2-methoxy-4-methylbenzamide and its non-fluorinated analog.
Protocol 1: Synthesis of N-benzyl-5-fluoro-2-methoxy-4-methylbenzamide
This protocol is adapted from established amide coupling procedures.
Materials:
-
5-Fluoro-2-methoxy-4-methylbenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-2-methoxy-4-methylbenzoic acid and dissolve it in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and stir for an additional 10 minutes.
-
Slowly add benzylamine to the flask.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
Protocol 2: Synthesis of N-benzyl-2-methoxy-4-methylbenzamide (Alternative)
Materials:
-
2-methoxy-4-methylbenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methoxy-4-methylbenzoic acid and dissolve it in anhydrous DMF.
-
Add HATU and stir for 5 minutes at room temperature.
-
Add DIPEA and stir for an additional 10 minutes.
-
Slowly add benzylamine.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Work-up and purification are performed as described in Protocol 1.
Caption: General workflow for amide bond formation using a coupling reagent.
Conclusion
The use of 5-Fluoro-2-methoxy-4-methylbenzoic acid offers tangible advantages in synthetic chemistry, particularly in the construction of amide-containing molecules destined for pharmaceutical applications. The electron-withdrawing nature of the fluorine substituent enhances the acidity and reactivity of the carboxylic acid, leading to faster reaction times and higher yields in amide coupling reactions. This increased efficiency translates to more streamlined synthetic routes, reduced consumption of reagents, and potentially easier purification processes. For researchers aiming to synthesize complex, biologically active molecules, 5-Fluoro-2-methoxy-4-methylbenzoic acid represents a superior building block that can significantly improve the overall efficacy of a synthetic campaign.
References
-
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
-
Badland, M. et al. A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 2017. [Link]
-
Technical Disclosure Commons. A process for the preparation of Pirtobrutinib and its intermediates thereof. Technical Disclosure Commons, 2025. [Link]
-
Ulven, T. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. [Link]
- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
-
O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2008. [Link]
-
Pal, R. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 2023. [Link]
-
D'Amato, F. et al. A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie, 2001. [Link]
-
Chemistry LibreTexts. The Inductive Effect. [Link]
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
-
Technical Disclosure Commons. Novel crystalline form of Pirtobrutinib and its process for preparation. Technical Disclosure Commons, 2024. [Link]
-
ResearchGate. The synthetic route of pirtobrutinib. [Link]
-
Park, H. S. et al. The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 2001. [Link]
Sources
A Comparative Guide to the Metabolic Stability of 5-Fluoro-2-methoxy-4-methylbenzoic Acid Derivatives
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its preclinical development. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects. This guide provides an in-depth, comparative analysis of the metabolic stability of a series of 5-Fluoro-2-methoxy-4-methylbenzoic acid derivatives, offering field-proven insights and experimental data to inform lead optimization efforts.
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme family, located in the microsomes of the smooth endoplasmic reticulum, playing a pivotal role.[1][2][3] Therefore, in vitro assays using liver microsomes are a cost-effective and high-throughput method to assess the metabolic stability of drug candidates early in the discovery process.[1][3][4][5] This guide will detail the experimental workflow for evaluating the metabolic stability of our target compounds, present and interpret the resulting data, and discuss the implications for drug design.
Experimental Design: A Self-Validating System for Metabolic Stability Assessment
The core of our investigation is an in vitro metabolic stability assay utilizing pooled human liver microsomes. This system provides a comprehensive representation of the major drug-metabolizing enzymes and allows for the determination of key pharmacokinetic parameters such as intrinsic clearance (Clint) and in vitro half-life (t1/2).[4][6][7]
Test Compounds: A Focused Set of Derivatives
For this comparative study, we will evaluate the metabolic stability of the parent compound, 5-Fluoro-2-methoxy-4-methylbenzoic acid (Compound A), and three structurally related derivatives designed to probe the impact of specific functional groups on metabolic fate:
-
Compound A: 5-Fluoro-2-methoxy-4-methylbenzoic acid
-
Compound B: 5-Fluoro-2-hydroxy-4-methylbenzoic acid (O-demethylation of the methoxy group)
-
Compound C: 5-Fluoro-2-methoxy-4-(hydroxymethyl)benzoic acid (Oxidation of the methyl group)
-
Compound D: 5-Fluoro-2-methoxy-4-methylbenzamide (Modification of the carboxylic acid)
Experimental Workflow
The following diagram illustrates the key steps in our metabolic stability assay:
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Test compounds are dissolved in DMSO to a stock concentration of 10 mM.
-
Pooled human liver microsomes are thawed on ice and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
A 10 mM NADPH cofactor solution is prepared in 0.1 M phosphate buffer.
-
-
Incubation:
-
The test compounds are pre-incubated with the liver microsome suspension at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH solution. The final incubation volume is 200 µL, with a final test compound concentration of 1 µM.
-
Aliquots of 25 µL are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Sample Processing:
-
The reaction is quenched by adding 75 µL of ice-cold acetonitrile containing an internal standard to each aliquot.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
Results and Discussion: A Comparative Analysis
The metabolic stability of each compound is assessed by determining its in vitro half-life (t1/2) and intrinsic clearance (Clint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[4][7]
Data Summary
| Compound | Description | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| A | 5-Fluoro-2-methoxy-4-methylbenzoic acid | 45 | 15.4 |
| B | 5-Fluoro-2-hydroxy-4-methylbenzoic acid | > 60 | < 11.5 |
| C | 5-Fluoro-2-methoxy-4-(hydroxymethyl)benzoic acid | 25 | 27.7 |
| D | 5-Fluoro-2-methoxy-4-methylbenzamide | 55 | 12.6 |
Interpretation of Results
-
Compound A (Parent): Exhibits moderate metabolic stability. The potential metabolic liabilities are the methoxy and methyl groups, which are common sites for oxidative metabolism.
-
Compound B (O-demethylation): Shows significantly enhanced metabolic stability compared to Compound A. The replacement of the metabolically labile methoxy group with a hydroxyl group, which is a product of O-demethylation, removes a key site for metabolism.
-
Compound C (Methyl Oxidation): Demonstrates lower metabolic stability than Compound A. The introduction of a hydroxyl group on the methyl substituent creates a more polar molecule that can be more readily metabolized or conjugated for excretion.
-
Compound D (Amide Analogue): Displays slightly improved metabolic stability over the parent carboxylic acid. The amide bond may be less susceptible to certain metabolic transformations compared to the carboxylic acid group.
Potential Metabolic Pathways
The following diagram illustrates the likely primary metabolic pathways for the parent compound, 5-Fluoro-2-methoxy-4-methylbenzoic acid, based on established biotransformation reactions of benzoic acid derivatives.[12][13][14]
Sources
- 1. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 2. The Role Of The Liver In Drug Metabolism [resources.wfsahq.org]
- 3. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Benzoic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Fluorinated Benzoic Acids: From Molecular Conformation to Supramolecular Architecture
Introduction
Fluorinated benzoic acids are a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms onto the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications, in turn, are a direct consequence of fluorine's unique electronic and steric effects, which profoundly influence both intramolecular conformation and intermolecular interactions within the crystalline state. Understanding the crystal structures of these compounds is paramount for predicting their behavior and for the rational design of new molecules with tailored functionalities.
This guide provides a comprehensive, in-depth comparative analysis of the crystallography of mono-, di-, and trifluorinated benzoic acids. Moving beyond a simple recitation of data, we will explore the causal relationships between the degree and position of fluorination and the resulting supramolecular architectures. By examining experimental data, we will elucidate how subtle changes in molecular structure dictate crystal packing, hydrogen bonding motifs, and other non-covalent interactions, ultimately shaping the macroscopic properties of these vital compounds.
Experimental Methodologies: A Self-Validating Protocol
The reliability of any crystallographic analysis hinges on the quality of the single crystals and the rigor of the data collection and refinement process. The following protocols represent a validated workflow for the synthesis, crystallization, and analysis of fluorinated benzoic acids, ensuring reproducibility and accuracy.
Part 1: Synthesis of Fluorinated Benzoic Acids
While many fluorinated benzoic acids are commercially available, custom synthesis is often required. A common and robust method for introducing fluorine is through nucleophilic fluorination of precursor molecules. For instance, 2-fluorobenzoic acids can be efficiently synthesized from 1-arylbenziodoxolones.[2] Another classic approach for synthesizing compounds like 2-fluorobenzoic acid involves the diazotization of anthranilic acid, followed by a Schiemann reaction.[3]
Representative Synthesis via Diazotization of Anthranilic Acid:
-
Diazotization: Dissolve anthranilic acid in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt.
-
Fluorination (Schiemann Reaction): Add a solution of a fluoride source, such as fluoroboric acid (HBF₄), to the diazonium salt solution. The diazonium tetrafluoroborate salt will precipitate.
-
Decomposition: Isolate the precipitate and gently heat it to decompose the salt, yielding 2-fluorobenzoic acid, nitrogen gas, and boron trifluoride.
-
Work-up and Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like an ethanol/water mixture, to yield high-purity crystals.[3]
Part 2: Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
-
Solvent Selection: Dissolve the purified fluorinated benzoic acid in a minimal amount of a suitable solvent (e.g., acetone, ethanol, methanol) at an elevated temperature to create a saturated solution.[4][5]
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered, single crystals.[4][5]
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.5 mm) have formed, carefully harvest them from the solution.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.[6][7]
-
Mounting: A high-quality single crystal is selected and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-200 K) to minimize atomic thermal vibrations.[8][9] X-rays, typically from a copper or molybdenum source, are directed at the crystal.[10][11] As the crystal is rotated, a detector records the diffraction pattern—the positions and intensities of the scattered X-rays.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[5] The crystal structure is then solved using computational methods (e.g., direct methods) to generate an initial atomic model. This model is refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate crystal structure.[5][9]
Caption: Experimental workflow for crystallographic analysis.
Comparative Crystallographic Data
The substitution of hydrogen with fluorine leads to significant, predictable, and sometimes surprising changes in the crystal structures of benzoic acids. The experimental crystal structures of fluorinated benzoic acids often correspond to higher-energy computed crystal structures of benzoic acid itself, providing a physical means to access its structural landscape.[12]
The following table summarizes key crystallographic parameters for a selection of fluorinated benzoic acids. A predominant feature across these structures is the formation of centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxylic acid groups, creating the classic R²₂(8) ring motif.[9][13]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.510 | 5.157 | 21.973 | 97.41 | 619.2 | 4 | [14] |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.553 | 3.752 | 25.551 | 102.02 | 614.5 | 4 | [14] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.747 | 3.719 | 24.873 | 102.81 | 608.6 | 4 | [14] |
| 2,3-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.761 | 6.520 | 26.521 | 92.27 | 649.8 | 4 | [15] |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.652 | 14.121 | 12.285 | 95.65 | 630.4 | 4 | [13] |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 93.78 | 707.6 | 4 | |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | Monoclinic | P2₁/c | 7.277 | 13.800 | 7.310 | 115.04 | 665.0 | 4 |
Discussion: Unpacking the Role of Fluorine
The Dominant Carboxylic Acid Dimer
The primary supramolecular synthon in nearly all fluorinated benzoic acids is the hydrogen-bonded carboxylic acid dimer. This robust interaction dictates the initial pairing of molecules. The key variations in crystal packing arise from how these dimer units arrange themselves in three-dimensional space.
Caption: The classic R²₂(8) hydrogen-bonded dimer motif.
Conformational Effects of Ortho-Substitution
The position of the fluorine atom dramatically influences the conformation of the molecule, particularly the dihedral angle between the carboxylic acid group and the benzene ring.
-
Meta- and Para-Substitution: In compounds like 3-fluorobenzoic acid and 3,5-difluorobenzoic acid, the fluorine atoms are remote from the carboxyl group.[16] Consequently, the molecule can maintain a nearly planar conformation, similar to benzoic acid itself.
-
Ortho-Substitution: When fluorine is at an ortho position (e.g., 2-fluorobenzoic acid, 2,6-difluorobenzoic acid), significant steric and electrostatic repulsion occurs between the fluorine atom(s) and the carboxylic acid group.[1][17] This forces the carboxyl group to twist out of the plane of the aromatic ring. For example, in 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is a substantial 33.70°.[13] This out-of-plane twist is a critical feature that disrupts the potential for planar stacking observed in other analogs.[18]
The Role of Weaker Intermolecular Interactions
While O—H···O hydrogen bonds form the primary dimers, the arrangement of these dimers is governed by a network of weaker interactions, which are heavily influenced by the fluorine substituents.
-
C—H···F and C—H···O Interactions: These weak hydrogen bonds play a crucial role in linking the primary dimer units into sheets or stacks. For instance, in 2,3-difluorobenzoic acid, dimers are arranged in stacks held together by C—H···F and C—H···O interactions.[15] Similarly, in 2,6-difluorobenzoic acid, C—H···F bonds link the dimers into sheets.[13]
-
F···O and F···F Contacts: In polyfluorinated systems, direct interactions involving fluorine become more prevalent. In 2,4,6-trifluorobenzoic acid, dispersive F···O contacts connect the dimers into infinite strands.[8][19] Weak F···F contacts are also observed in the crystal structure of compounds like 2-amino-5-fluorobenzoic acid.[20]
The interplay of these forces dictates the overall packing efficiency. For example, 2,3-difluorobenzoic acid packs more tightly than 3,5-difluorobenzoic acid, resulting in an 8% higher crystal density.[15]
Conclusion
The crystallographic analysis of fluorinated benzoic acids reveals a fascinating interplay between strong, directional hydrogen bonding and weaker, more diffuse intermolecular forces. The substitution of hydrogen with fluorine provides a powerful tool to modulate not only the intrinsic properties of the molecule but also its entire three-dimensional crystal architecture.
Key insights from this comparative guide include:
-
The carboxylic acid dimer is the most robust and conserved supramolecular feature.
-
Ortho-fluorine substitution induces a significant out-of-plane twist of the carboxyl group, disrupting planarity and influencing packing motifs.
-
The specific arrangement of dimers is orchestrated by a network of weaker C—H···F, C—H···O, and F···O/F interactions , the prevalence of which depends on the fluorination pattern.
These structure-property relationships are fundamental to the fields of crystal engineering and drug development. By understanding how fluorination directs molecular assembly, researchers can better predict the solid-state properties of new pharmaceutical candidates and design crystalline materials with desired characteristics.
References
-
Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(74), 9020-9022. [Link]
-
Mima, S., et al. (2003). Synthesis and Properties of Perfluoroalkylalkoxy Substituted Benzoic Acid Derivatives II: Forming Liquid Crystalline Cubic Phases. Chemistry Letters, 32(1), 74-75. [Link]
-
Juhler, M., & Mortensen, K. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o466. [Link]
-
Koperniku, A., et al. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry, 12, 2638-2644. [Link]
-
Potrzebowski, M. J., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754. [Link]
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109. [Link]
-
Yeap, C. S., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 260-263. [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4941. [Link]
-
Sontakke, S. M., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4685-4697. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,4-Trifluorobenzoic acid. PubChem. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,5-Trifluorobenzoic acid. PubChem. [Link]
-
Englert, U. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4816-4836. [Link]
-
Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o539. [Link]
-
Dubey, R., et al. (2012). Energy versus density plot for top 100 predicted structures of benzoic acid. ResearchGate. [Link]
-
Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]
-
Yeap, C. S., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCr Journals. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic Acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoic acid. PubChem. [Link]
-
Guasch, J., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 4(Pt 5), 552-560. [Link]
-
UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies of 3,5-difluorobenzoic acid. ScholarWorks @ UTRGV. [Link]
-
Karamertzanis, P. G., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(12), 1848-1854. [Link]
-
King, M. D., et al. (2013). Molecular packing in the crystal structure of benzoic acid (top) and the two hydrogen bond dimer configurations (bottom). ResearchGate. [Link]
-
Fun, H.-K., et al. (2014). Crystal structure of 4-acetamidobenzoic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1154. [Link]
-
Chantrapromma, S., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1139. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 12. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 17. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-2-methoxy-4-methylbenzoic acid, a fluorinated benzoic acid derivative. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and are designed to ensure compliance and mitigate risk.
A Note on Specificity: While a dedicated Safety Data Sheet (SDS) for 5-Fluoro-2-methoxy-4-methylbenzoic acid (CAS No. 1427395-52-5) is not widely available, the guidance herein is synthesized from the established safety profiles of structurally similar compounds, such as 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) and 5-Fluoro-2-methylbenzoic acid (CAS No. 33184-16-6).[1][2] This approach ensures a conservative and safety-conscious disposal pathway.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe chemical management. Based on data from analogous compounds, 5-Fluoro-2-methoxy-4-methylbenzoic acid should be handled as a hazardous substance with the potential to cause irritation.[1][3]
Key Hazards:
-
Skin Irritation (Category 2): May cause redness and irritation upon contact with skin.[3]
-
Serious Eye Irritation (Category 2): Poses a significant risk of irritation or damage to the eyes.[3]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust may irritate the respiratory system.[4]
Due to the fluorine atom in its structure, this compound is classified as a halogenated organic compound .[5] This classification is the single most important factor determining its disposal route. Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[5]
Table 1: Chemical and Hazard Profile
| Property | Value/Classification | Source(s) |
| Chemical Name | 5-Fluoro-2-methoxy-4-methylbenzoic acid | N/A |
| CAS Number | 1427395-52-5 | [2] |
| Appearance | Solid, likely a white or off-white powder | [4] |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [4] |
| Hazard Statements | H315, H319, H335 | [2] |
| Waste Category | Halogenated Organic Waste | [5] |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before beginning any waste consolidation or disposal procedures, it is essential to establish a safe working environment.
Engineering Controls: All handling of 5-Fluoro-2-methoxy-4-methylbenzoic acid, including weighing, preparing solutions, and transferring waste, must be conducted in a certified chemical fume hood. This is the primary defense against the inhalation of chemical dust.[1] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Protective Clothing: A flame-retardant laboratory coat.
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[4]
Step-by-Step Waste Disposal Procedure
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[6]
Step 1: Waste Segregation (The Critical First Step) The cardinal rule of chemical waste management is proper segregation. As a halogenated compound, this waste must be kept separate from all other waste streams.
-
Why? Mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[5][6] Non-halogenated solvents can often be recycled or used for fuel blending, a much less expensive disposal route.[6] Contaminating them with halogenated compounds necessitates that the entire volume be incinerated as hazardous waste.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
Step 2: Container Selection and Labeling
-
Container: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[7]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "5-Fluoro-2-methoxy-4-methylbenzoic acid " (do not use abbreviations)
-
A list of any other constituents (e.g., solvents used for rinsing).
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid 5-Fluoro-2-methoxy-4-methylbenzoic acid into the designated halogenated waste container. Perform this transfer inside a fume hood to minimize dust exposure.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the same container.
-
Empty Containers: The original product container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This rinsate is now considered halogenated hazardous waste and must be collected in your "Halogenated Organic Waste" container.[7] Only after proper rinsing can the container be disposed of in the regular trash.
-
Filling: Do not overfill the waste container. A safe limit is 80% capacity to allow for vapor expansion and prevent spills during transport.
Step 4: Temporary Storage
-
Closure: Always keep the waste container securely closed except when actively adding waste.[6] This minimizes the release of vapors and prevents spills.
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from incompatible materials (e.g., strong acids, bases, or oxidizers), and ideally have secondary containment to control any potential leaks.[3]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full, or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Documentation: Provide them with an accurate inventory of the container's contents.
Spill and Emergency Procedures
In the event of a spill, remain calm and prioritize safety.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small, manageable spills of solid material, and only if you are trained to do so:
-
Don the appropriate PPE (see Section 2).
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of all cleanup materials as halogenated hazardous waste.
-
Report: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Caption: Decision workflow for the disposal of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
By adhering to these procedures, researchers can ensure that the disposal of 5-Fluoro-2-methoxy-4-methylbenzoic acid is conducted in a manner that is safe, environmentally responsible, and compliant with institutional and federal regulations. Your diligence is key to a culture of safety.
References
-
Hazardous Waste Reduction . Oregon State University Environmental Health and Safety. [Link]
-
5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 . INDOFINE Chemical Company, Inc. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Chemical Waste . The University of Texas at Austin Environmental Health and Safety. [Link]
-
Sustainable Recycling of Benzoic Acid Production Waste . ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 5-Fluoro-2-methoxy-4-methylbenzoic acid
CAS: 394-04-7 (Analog) | Molecular Formula: C₉H₉FO₃ | Physical State: White Crystalline Powder[1]
Executive Safety Summary
The Senior Scientist's Perspective: While often categorized generically as an "irritant," 5-Fluoro-2-methoxy-4-methylbenzoic acid presents specific handling nuances due to its substitution pattern. The fluorine atom at the 5-position and the methoxy group increase the molecule's lipophilicity compared to unsubstituted benzoic acid. This enhances its ability to penetrate the stratum corneum (outer skin layer), turning a simple "skin irritant" (H315) into a potential contact sensitizer upon prolonged exposure. Furthermore, as a substituted benzoic acid with a predicted pKa ~3.8, it is sufficiently acidic to cause immediate mucous membrane irritation (H335) if aerosolized dust is inhaled.
Core Directive: Treat this compound not merely as a solid reagent, but as a mobile, bioactive organic acid . Your primary safety objective is Dust Containment and Acidic Neutralization .
Risk Profile & Hazard Logic
The following hazard codes are intrinsic to this molecule. Understanding the mechanism of injury allows for better PPE selection.
| Hazard Code | Description | Mechanistic Insight |
| H315 | Causes skin irritation | Acidic protons donate H+ to skin moisture, lowering pH and denaturing local proteins.[1] |
| H319 | Causes serious eye irritation | Crystalline solids are abrasive; upon dissolution in tears, the solution becomes acidic, causing chemical burns. |
| H335 | May cause respiratory irritation | Fine particulates (<10 µm) can bypass nasal hairs and deposit in the bronchial tree, causing inflammation. |
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety" rules. Use this tiered approach based on your specific operation.
Tier 1: Standard Handling (Synthesis & Transfer)
Applicable for: Weighing <1g, Closed-vessel reactions, Solution transfers.[1]
-
Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Why: Benzoic acid derivatives have excellent compatibility with nitrile. Latex is not recommended as organic acids can degrade natural rubber over time.
-
Protocol: Inspect for pinholes. Change immediately upon splash contact.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses with side shields are insufficient for powders. Air currents can carry dust around side shields and into the eye.
-
-
Respiratory: Fume Hood (Sash < 18 inches).
-
Why: Engineering controls are superior to respirators. Ensure face velocity is 80–100 fpm.
-
Tier 2: High Exposure (Bulk Handling & Spills)
Applicable for: Weighing >1g, Cleaning spills, Equipment maintenance.
-
Hand Protection: Double Gloving (Nitrile over Nitrile).
-
Why: Provides a sacrificial outer layer. If the outer glove is contaminated, it can be peeled off without exposing skin.[2]
-
-
Respiratory: N95 or P100 Particulate Respirator.
-
Why: If working outside a hood (e.g., balance enclosure is compromised), you must prevent inhalation of the acidic dust.
-
-
Body: Tyvek® Lab Coat or Apron.
-
Why: Cotton lab coats can absorb the powder, which then solubilizes in sweat and irritates the skin hours later.
-
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Static electricity is the enemy here. Substituted benzoic acids are often dry, fluffy powders that hold static charge, causing them to "jump" off spatulas.
-
Preparation: Place an ionizing bar or antistatic gun near the balance if available. If not, wipe the spatula with a dryer sheet or ethanol wipe to discharge static.
-
Containment: Use a weighing funnel rather than weighing paper. Paper allows dust to slide off easily; a funnel directs the solid directly into the reaction vessel (RBF).
-
Technique:
-
Open the container only inside the fume hood.
-
Transfer slowly. If the powder "flies," stop and discharge static.
-
Self-Validating Step: Wipe the balance area with a wet tissue (water/ethanol) immediately after weighing. If the tissue turns acidic (check with pH paper) or shows residue, your transfer technique was too aggressive.
-
B. Solubilization & Reaction
-
Solvent Choice: This compound is sparingly soluble in water but soluble in organic solvents (DCM, EtOAc, Methanol).
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent a "puff" of dust from being displaced by the liquid.
-
Reaction Monitoring: When taking TLC aliquots, treat the capillary tube as a sharp hazard contaminated with an organic acid. Dispose of it in a dedicated sharps container, not general trash.
C. Waste Disposal
Never mix organic acids with strong oxidizers or strong bases in the waste stream without control.
-
Primary Stream: Combustible Organic Waste.
-
Dissolve waste solid in a minimal amount of acetone or ethanol before adding to the carboy.
-
-
Incompatibility: Do NOT place in containers with:
-
Sodium Hypochlorite (Bleach) – Potential for chlorine gas evolution if the waste mix becomes too acidic.
-
Cyanides – Fatal HCN gas evolution.
-
-
Labeling: Clearly mark the waste tag with "Organic Acid: 5-Fluoro-2-methoxy-4-methylbenzoic acid."[1]
Emergency Response Visualization
Workflow: Handling Logic
Caption: Operational logic flow emphasizing the divergence in safety protocols based on the physical state of the reagent.
Workflow: Spill Response Decision Tree
Caption: Decision matrix for spill remediation, prioritizing neutralization of the acidic functionality.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874296, 5-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

